molecular formula C20H18N2O5 B15340788 GAPDH-IN-1

GAPDH-IN-1

Katalognummer: B15340788
Molekulargewicht: 366.4 g/mol
InChI-Schlüssel: IQCCNCOQRRJSTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GAPDH-IN-1 is a useful research compound. Its molecular formula is C20H18N2O5 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H18N2O5

Molekulargewicht

366.4 g/mol

IUPAC-Name

2,5-bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C20H18N2O5/c1-3-13(7-15(5-1)23-9-17-11-25-17)19-21-22-20(27-19)14-4-2-6-16(8-14)24-10-18-12-26-18/h1-8,17-18H,9-12H2

InChI-Schlüssel

IQCCNCOQRRJSTE-UHFFFAOYSA-N

Kanonische SMILES

C1C(O1)COC2=CC=CC(=C2)C3=NN=C(O3)C4=CC(=CC=C4)OCC5CO5

Herkunft des Produkts

United States

Foundational & Exploratory

The Mechanism of Action of Koningic Acid: A Covalent GAPDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Koningic Acid (KA), a potent and selective covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Given the absence of a widely recognized inhibitor named "GAPDH-IN-1" in scientific literature, this document focuses on Koningic Acid as a representative and well-characterized example of a GAPDH inhibitor. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of how targeting GAPDH can be achieved and the downstream consequences of its inhibition.

Core Mechanism of Action: Covalent Inhibition of the GAPDH Active Site

Koningic Acid is a sesquiterpene lactone that acts as a specific and irreversible inhibitor of the glycolytic enzyme GAPDH.[1][2] Its primary mechanism involves the formation of a covalent bond with a critical cysteine residue within the enzyme's active site.[3][4]

Binding Site and Covalent Modification: The GAPDH-catalyzed conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate is dependent on the nucleophilic activity of a cysteine residue in its active site (Cys152 in human GAPDH).[5] Koningic Acid's structure features a reactive epoxide group. This epoxide is susceptible to nucleophilic attack by the thiol group of Cys152, resulting in the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme, as the catalytic cysteine is no longer available to participate in the reaction with G3P. Docking analyses have confirmed the binding of Koningic Acid to the active site of human GAPDH.

Kinetic Profile: Mechanistic studies have further elucidated the nature of this inhibition. Koningic Acid acts as a G3P-competitive and NAD+-uncompetitive inhibitor. This means that high concentrations of the substrate G3P can compete with Koningic Acid for binding to the active site, thereby reducing the inhibitor's potency. Conversely, the presence of the cofactor NAD+ appears to enhance the inhibitory activity of Koningic Acid.

Quantitative Data on Koningic Acid Activity

The potency of Koningic Acid has been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibition of GAPDH by Koningic Acid

ParameterValueEnzyme SourceConditionsReference
Ki (G3P competitive)0.06 ± 0.003 µMPurified Human GAPDHVaries G3P, fixed NAD+
αKi (NAD+ uncompetitive)0.70 ± 0.02 µMPurified Human GAPDHVaries NAD+, fixed G3P
Stoichiometry of Inactivation~1 mole of KA per mole of GAPDHPurified Human GAPDH

Table 2: Cellular Potency of Koningic Acid (IC50 Values)

Cell LineCancer TypeIC50 ValueAssayReference
Thyroid Cancer Cell Lines (unspecified)Thyroid CancerDose-dependent inhibitionMTT Assay
JurkatT-cell Leukemia~4 µMIn-gel fluorescence (GAPDH activity)
BT-474Breast Cancer~1 µMCell Viability Assay
BT-549Breast Cancer~1 µMCell Viability Assay
HCT116Colorectal CarcinomaNot specified, used at IC50Cell Viability Assay
G-401Rhabdoid Tumor of the KidneyConcentration-dependent cytotoxicitySRB Assay
JMU-RTK-2Rhabdoid Tumor of the KidneyConcentration-dependent cytotoxicitySRB Assay

Signaling Pathways and Cellular Effects of GAPDH Inhibition by Koningic Acid

The inhibition of GAPDH by Koningic Acid has profound effects on cellular metabolism and signaling, ultimately leading to anti-proliferative and pro-apoptotic outcomes, particularly in cancer cells that are highly reliant on glycolysis (the Warburg effect).

Metabolic Consequences: The primary metabolic effect of GAPDH inhibition is the disruption of glycolysis. This leads to a significant decrease in the production of ATP and lactic acid. Cells treated with Koningic Acid experience a rapid and extensive depletion of intracellular ATP levels. This energy crisis is a major contributor to the cytotoxic effects of the inhibitor.

Downstream Signaling and Cellular Fate: The metabolic stress induced by Koningic Acid triggers several downstream signaling events:

  • Inhibition of Proliferation and Colony Formation: By depriving cancer cells of the energy required for rapid growth, Koningic Acid effectively inhibits cell proliferation and the ability of cancer cells to form colonies in a dose-dependent manner.

  • Induction of Apoptosis: The severe depletion of ATP and disruption of cellular metabolism lead to the induction of programmed cell death, or apoptosis.

  • Modulation of Signaling Pathways: Studies in thyroid cancer cells have shown that Koningic Acid can inhibit the MAPK/ERK signaling pathway and decrease the levels of the anti-apoptotic protein Bcl-2.

Below is a diagram illustrating the central mechanism of Koningic Acid and its downstream cellular consequences.

GAPDH_Inhibition_Pathway cluster_glycolysis Glycolytic Pathway cluster_cellular_effects Cellular Effects G3P Glyceraldehyde-3-Phosphate (G3P) GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate GAPDH->BPG Glycolysis_inhibition Glycolysis Inhibition Pyruvate Pyruvate BPG->Pyruvate ATP_gly ATP BPG->ATP_gly generates Lactate Lactate Pyruvate->Lactate KA Koningic Acid (KA) KA->GAPDH Covalently Binds & Inhibits ATP_depletion ATP Depletion Proliferation Proliferation Inhibition ATP_depletion->Proliferation Apoptosis Apoptosis Induction ATP_depletion->Apoptosis Glycolysis_inhibition->ATP_depletion MAPK_ERK MAPK/ERK Pathway Inhibition Glycolysis_inhibition->MAPK_ERK Bcl2 Decreased Bcl-2 Glycolysis_inhibition->Bcl2 MAPK_ERK->Proliferation Bcl2->Apoptosis

Caption: Mechanism of Koningic Acid action and its cellular consequences.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Koningic Acid.

GAPDH Enzyme Inhibition Assay

Objective: To determine the in vitro potency and mechanism of a compound's inhibitory activity against purified GAPDH.

Methodology:

  • Assay Principle: The activity of GAPDH is measured by monitoring the production of NADH, which absorbs light at 340 nm. The reaction is coupled with the subsequent enzyme, phosphoglycerate kinase, and measures the rate of NADH formation.

  • Reagents:

    • Purified rabbit muscle or human recombinant GAPDH

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

    • Glyceraldehyde-3-phosphate (G3P) substrate

    • NAD+ cofactor

    • Koningic Acid (or test inhibitor) dissolved in DMSO

    • 3-Phosphoglycerate kinase (PGK)

    • ATP

  • Procedure:

    • Prepare a reaction mixture in a 96-well UV-transparent plate containing assay buffer, NAD+, PGK, and ATP.

    • Add varying concentrations of Koningic Acid to the wells.

    • Pre-incubate the enzyme (GAPDH) with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

    • Initiate the reaction by adding the substrate, G3P.

    • Immediately measure the increase in absorbance at 340 nm over time using a microplate reader.

    • Calculate the initial reaction rates and determine the IC50 value or perform kinetic analysis (e.g., by varying substrate concentrations) to determine Ki values.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of Koningic Acid on cancer cell lines.

Methodology:

  • Assay Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Koningic Acid for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Extracellular Acidification Rate (ECAR) Assay

Objective: To measure the rate of glycolysis in live cells following treatment with Koningic Acid.

Methodology:

  • Assay Principle: ECAR is an indicator of the rate of lactate production, which is a direct consequence of glycolysis. This is measured using a specialized instrument that detects changes in pH in the extracellular medium.

  • Procedure:

    • Seed cells in a specialized microplate and allow them to adhere.

    • Treat the cells with Koningic Acid for the desired time.

    • Replace the culture medium with a low-buffered assay medium and incubate the cells in a non-CO2 incubator for approximately 1 hour.

    • Measure the basal ECAR.

    • Sequentially inject glucose, oligomycin (an ATP synthase inhibitor to force maximal glycolysis), and 2-deoxy-D-glucose (a glycolysis inhibitor) to determine key parameters of glycolytic flux.

    • Analyze the data to determine the effect of Koningic Acid on glycolysis and glycolytic capacity.

The following diagram outlines a typical experimental workflow for characterizing a GAPDH inhibitor like Koningic Acid.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Enzyme_Assay GAPDH Inhibition Assay Kinetic_Analysis Kinetic Studies (Ki determination) Enzyme_Assay->Kinetic_Analysis Mass_Spec Mass Spectrometry (Binding Site ID) Enzyme_Assay->Mass_Spec Viability Cell Viability (MTT/SRB) Enzyme_Assay->Viability Lead to Cellular Testing Glycolysis Glycolysis Measurement (ECAR) Viability->Glycolysis Apoptosis Apoptosis Assay (Flow Cytometry) Viability->Apoptosis Xenograft Xenograft Tumor Models Viability->Xenograft Promising candidates Metabolomics Metabolite Profiling (ATP, Lactate) Glycolysis->Metabolomics Western_Blot Western Blot (Signaling Pathways) Apoptosis->Western_Blot

Caption: Experimental workflow for characterizing a GAPDH inhibitor.

Summary and Conclusion

Koningic Acid serves as an exemplary model for understanding the mechanism of covalent GAPDH inhibitors. By irreversibly binding to the catalytic cysteine Cys152, it effectively shuts down the enzyme's function, leading to a cascade of events including the inhibition of glycolysis, depletion of cellular ATP, and induction of apoptosis. This makes GAPDH an attractive target for therapeutic intervention, particularly in cancers exhibiting the Warburg effect. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working on the discovery and characterization of novel GAPDH inhibitors.

References

The Discovery and Development of GAPDH-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a promising therapeutic target in oncology due to its pivotal role in glycolysis and its overexpression in various cancers. This technical guide details the discovery and development of a potent GAPDH inhibitor, herein referred to as GAPDH-IN-1 (using the well-documented inhibitor DC-5163 as a representative example). This document provides a comprehensive overview of its discovery through virtual screening, its mechanism of action, and its preclinical evaluation. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative data to facilitate further research and development in this area.

Introduction

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, to support their rapid proliferation.[1] This metabolic reprogramming makes glycolytic enzymes attractive targets for anticancer therapies.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[2] Beyond its metabolic function, GAPDH is implicated in various cellular processes, including apoptosis and DNA repair. Its overexpression in numerous cancers has correlated with poor prognosis, highlighting its potential as a therapeutic target.[2]

This guide focuses on the discovery and preclinical development of this compound (exemplified by DC-5163), a small molecule inhibitor of GAPDH.

Discovery of this compound

This compound (DC-5163) was identified through a docking-based virtual screening of a large compound library.[1] This computational approach allowed for the efficient identification of potential small molecules that could bind to the active site of GAPDH. The most promising candidates were then subjected to experimental validation to confirm their inhibitory activity.

Development Timeline

While a detailed day-by-day timeline is proprietary, the key milestones in the development of DC-5163 are marked by its major publications:

  • 2020: The initial discovery of DC-5163 through virtual screening and its initial characterization as a GAPDH inhibitor with anti-proliferative and pro-apoptotic effects in cancer cells was published in Bioorganic Chemistry.

  • 2024: A subsequent study published in Cancer Cell International provided a more in-depth in vivo analysis of DC-5163 in a breast cancer xenograft model, including efficacy and safety data.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism of action, primarily centered on the inhibition of GAPDH and the subsequent disruption of cellular metabolism and induction of apoptosis.

Signaling Pathways and Cellular Effects

The inhibition of GAPDH by this compound initiates a cascade of events within cancer cells, as depicted in the following signaling pathway diagram.

This compound Mechanism of Action GAPDH_IN_1 This compound (DC-5163) GAPDH GAPDH GAPDH_IN_1->GAPDH Inhibition Glycolysis Glycolysis Cell_Proliferation Cell Proliferation GAPDH_IN_1->Cell_Proliferation Inhibits Apoptosis Apoptosis GAPDH_IN_1->Apoptosis Induces GAPDH->Glycolysis Catalyzes Lactate_Production Lactate Production Glycolysis->Lactate_Production Leads to ATP_Production ATP Production Glycolysis->ATP_Production Leads to Glucose_Uptake Glucose Uptake Glucose_Uptake->Glycolysis ATP_Production->Cell_Proliferation Supports

Caption: Signaling pathway of this compound's anticancer activity.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound (DC-5163).

Table 1: In Vitro Efficacy
ParameterValueCell LineReference
GAPDH Inhibition (IC50) 176.3 nM-
Binding Affinity (Kd) 3.192 µM-
Cell Proliferation (IC50) 99.22 µM (48h)MDA-MB-231
Table 2: In Vivo Efficacy (Breast Cancer Xenograft Model)
ParameterTreatment GroupControl GroupP-valueReference
Tumor Growth Markedly suppressedProgressive growth<0.0001
18F-FDG Uptake (%ID/g) Significantly decreasedIncreased<0.0001
18F-FLT Uptake (%ID/g) Significantly decreasedIncreased<0.01
Table 3: In Vivo Safety and Toxicity

| Parameter | Observation | Reference | | :--- | :--- | | | Body Weight | No significant difference compared to control | | | Histopathology (Heart, Liver, Spleen, Lung, Kidney) | No significant morphological changes | | | Hematological Indices | No significant effect | | | Hepatic and Renal Function | No significant hepatorenal toxicity | |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound (DC-5163).

GAPDH Activity Assay

This protocol is adapted from commercially available GAPDH activity assay kits.

Workflow Diagram:

GAPDH Activity Assay Workflow start Start prepare_lysates Prepare Cell/Tissue Lysates start->prepare_lysates add_reagents Add Assay Buffer, Substrate, and Inhibitor prepare_lysates->add_reagents incubate Incubate at 37°C add_reagents->incubate measure_absorbance Measure Absorbance at 450 nm incubate->measure_absorbance end End measure_absorbance->end

Caption: Workflow for determining GAPDH enzymatic activity.

Methodology:

  • Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. The supernatant is used for the assay.

  • Reaction Setup: In a 96-well plate, add the sample lysate, GAPDH Assay Buffer, and the GAPDH substrate. For inhibitor studies, pre-incubate the lysate with this compound for a specified time.

  • Incubation: Incubate the plate at 37°C for 10-60 minutes.

  • Measurement: Measure the absorbance at 450 nm in a microplate reader. The rate of increase in absorbance is proportional to the GAPDH activity.

Cell Viability Assay (CCK-8)

This protocol is based on the Cell Counting Kit-8 (CCK-8) assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Colony Formation Assay

This protocol describes a method for assessing the long-term proliferative capacity of cells.

Methodology:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Drug Treatment: Treat the cells with this compound at various concentrations.

  • Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Fixing and Staining: Gently wash the colonies with PBS, fix with 4% paraformaldehyde, and stain with 0.1% crystal violet.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

Apoptosis Assay (Flow Cytometry)

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to detect apoptotic cells.

Workflow Diagram:

Apoptosis Assay Workflow start Start treat_cells Treat Cells with This compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells stain_cells Stain with Annexin V and Propidium Iodide harvest_cells->stain_cells analyze_flow Analyze by Flow Cytometry stain_cells->analyze_flow end End analyze_flow->end

Caption: Workflow for apoptosis detection by flow cytometry.

Methodology:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Immunoblotting

This protocol is for the detection of apoptosis-related proteins.

Methodology:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Breast Cancer Xenograft Model

This protocol describes the establishment and use of a mouse xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject human breast cancer cells (e.g., MDA-MB-231) into the mammary fat pad of immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Drug Administration: Administer this compound (e.g., intraperitoneally) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Efficacy and Toxicity Assessment: At the end of the study, sacrifice the mice, excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry), and collect organs for toxicity evaluation.

Conclusion

This compound (as represented by DC-5163) is a promising small molecule inhibitor of GAPDH with potent in vitro and in vivo anticancer activity. Its mechanism of action, involving the disruption of glycolysis and induction of apoptosis, provides a strong rationale for its further development as a therapeutic agent for GAPDH-overexpressing cancers. The detailed protocols and quantitative data presented in this guide are intended to support and facilitate ongoing research in this field.

References

The Multifaceted Role of GAPDH: A Technical Guide to the Biological Consequences of its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed and highly conserved enzyme, long considered a classic "housekeeping" protein due to its canonical role in glycolysis. However, a growing body of evidence has unveiled a surprising functional diversity for GAPDH, implicating it in a multitude of non-glycolytic cellular processes. These include critical functions in apoptosis, DNA repair, and transcriptional regulation.[1][2] This functional plasticity has positioned GAPDH as an attractive therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological functions of GAPDH and the consequences of its inhibition, with a focus on the underlying molecular mechanisms, relevant signaling pathways, and key experimental methodologies. While specific data for a compound designated "GAPDH-IN-1" is not available in the public domain, this document will provide a comprehensive overview of GAPDH inhibition as a therapeutic strategy, supported by data from representative inhibitor studies.

Core Biological Functions of GAPDH

GAPDH's functions are intricately linked to its subcellular localization and post-translational modifications. Beyond its well-established role in the cytoplasm, GAPDH can translocate to the nucleus and mitochondria, where it partakes in distinct cellular processes.

Glycolysis and Energy Metabolism

In the cytoplasm, GAPDH catalyzes the sixth step of glycolysis: the reversible oxidative phosphorylation of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG).[1] This is a critical energy-yielding step that leads to the production of NADH and ATP. Inhibition of GAPDH's catalytic activity directly disrupts the glycolytic pathway, leading to a reduction in cellular ATP levels.[3] This is particularly detrimental to cells with high glycolytic rates, such as many cancer cells (the Warburg effect), making GAPDH a compelling target for anti-cancer therapies.[3]

Apoptosis and Cell Death

GAPDH is a key player in the induction of apoptosis. Under cellular stress conditions, such as oxidative stress, post-translational modifications like S-nitrosylation of a key cysteine residue can trigger the translocation of GAPDH to the nucleus. In the nucleus, GAPDH can interact with proteins such as Siah1, an E3 ubiquitin ligase, leading to the degradation of nuclear proteins and the activation of apoptotic pathways. Furthermore, GAPDH can accumulate in the mitochondria and interact with the voltage-dependent anion channel (VDAC), promoting the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).

Transcriptional Regulation and DNA Repair

Nuclear GAPDH also participates in transcriptional regulation and DNA repair. It has been shown to be a component of the OCA-S transcriptional coactivator complex and can modulate the activity of transcription factors. Additionally, GAPDH possesses uracil DNA glycosylase activity, contributing to the maintenance of genomic integrity.

Consequences of GAPDH Inhibition

Targeting GAPDH with small molecule inhibitors can have profound effects on cellular physiology, primarily stemming from the disruption of its diverse functions.

  • Metabolic Disruption: Inhibition of GAPDH's enzymatic activity leads to a bottleneck in glycolysis, resulting in decreased ATP production and an accumulation of glycolytic intermediates upstream of the enzyme. This energy depletion can trigger cell cycle arrest and cell death, particularly in highly glycolytic cancer cells.

  • Induction of Apoptosis: By preventing the non-glycolytic, pro-survival functions of GAPDH or by promoting its pro-apoptotic activities, inhibitors can sensitize cells to apoptosis.

  • Modulation of Signaling Pathways: GAPDH inhibition can impact various signaling pathways. For instance, it can affect the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Quantitative Data on GAPDH Inhibitors

While specific data for "this compound" is unavailable, the following table summarizes quantitative data for other known GAPDH inhibitors to provide a comparative context for their potency.

InhibitorTargetIC50 (µM)Cell Line/SystemReference
ψGAPDH peptideGAPDH oligomerization--
Saframycin AGAPDH-Human cervical carcinoma

Note: The table above is intended to be illustrative of the types of quantitative data available for GAPDH inhibitors. The lack of specific public data on "this compound" prevents its inclusion.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of GAPDH inhibitors.

GAPDH Activity Assay (Colorimetric)

This assay measures the enzymatic activity of GAPDH by detecting the production of NADH.

Materials:

  • Cell or tissue lysate

  • GAPDH Assay Buffer

  • GAPDH Substrate

  • GAPDH Developer

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Microplate reader

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble debris and collect the supernatant.

  • NADH Standard Curve: Prepare a dilution series of the NADH standard in GAPDH Assay Buffer to generate a standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, and 12.5 nmol/well).

  • Reaction Setup: To each well of a 96-well plate, add the sample or NADH standard. Adjust the final volume with GAPDH Assay Buffer.

  • Reaction Mix: Prepare a reaction mix containing GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate.

  • Initiate Reaction: Add the reaction mix to each well. For a sample blank, omit the GAPDH Substrate.

  • Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

  • Data Analysis: Calculate the GAPDH activity from the rate of NADH production, using the NADH standard curve for quantification.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the effect of GAPDH inhibition on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • GAPDH inhibitor (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the GAPDH inhibitor for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 of the inhibitor.

Visualizing GAPDH's Roles and Inhibition

The following diagrams, generated using the DOT language, illustrate key aspects of GAPDH biology and the experimental approach to its inhibition.

GAPDH_in_Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate (G3P) & Dihydroxyacetone Phosphate (DHAP) F16BP->G3P_DHAP G3P Glyceraldehyde-3-Phosphate G3P_DHAP->G3P GAPDH GAPDH G3P->GAPDH NAD+ -> NADH BPG13 1,3-Bisphosphoglycerate GAPDH->BPG13 PG3 3-Phosphoglycerate BPG13->PG3 PG2 2-Phosphoglycerate PG3->PG2 PEP Phosphoenolpyruvate PG2->PEP Pyruvate Pyruvate PEP->Pyruvate GAPDH_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion GAPDH_cyto GAPDH Siah1_cyto Siah1 GAPDH_cyto->Siah1_cyto Binds GAPDH_Siah1_complex GAPDH-Siah1 Complex Siah1_cyto->GAPDH_Siah1_complex Translocation Stress Cellular Stress (e.g., Oxidative Stress) Stress->GAPDH_cyto S-nitrosylation GAPDH_mito GAPDH Stress->GAPDH_mito Translocation Protein_Degradation Protein Degradation GAPDH_Siah1_complex->Protein_Degradation Apoptosis_nuc Apoptosis Protein_Degradation->Apoptosis_nuc VDAC VDAC GAPDH_mito->VDAC Interacts Cytochrome_c Cytochrome c Release VDAC->Cytochrome_c Apoptosis_mito Apoptosis Cytochrome_c->Apoptosis_mito GAPDH_Inhibitor_Screening_Workflow Compound_Library Compound Library Primary_Screen Primary Screen: GAPDH Activity Assay Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays: - Cell Viability - Apoptosis Assays - Western Blot Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization

References

GAPDH-IN-1: A Technical Guide to its Use as a Probe for Glyceraldehyde-3-Phosphate Dehydrogenase Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, a growing body of evidence has unveiled a surprising repertoire of non-glycolytic, or "moonlighting," functions for GAPDH. These diverse roles, which include the regulation of apoptosis, response to oxidative stress, and DNA repair, are intimately linked to its subcellular localization and post-translational modifications. The development of specific molecular probes is crucial to dissecting these multifaceted functions. GAPDH-IN-1, a covalent inhibitor of GAPDH, has emerged as a valuable tool for investigating the intricate roles of this essential protein. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a probe to explore the diverse functions of GAPDH.

This compound: Mechanism of Action and Biochemical Properties

This compound, also known as GAPDH Inhibitor Compound F8, is a covalent inhibitor that targets the ubiquitous metabolic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase.[1] Its inhibitory action stems from the covalent modification of a key amino acid residue within the enzyme's active site.

Covalent Modification of GAPDH

Unlike many inhibitors that rely on non-covalent interactions, this compound forms a stable, covalent bond with GAPDH. This irreversible inhibition offers distinct advantages for its use as a molecular probe, ensuring a sustained and measurable effect on the enzyme's activity. The primary mechanism of action involves the reaction of its epoxide moiety with the carboxylate side chain of a specific aspartic acid residue, Asp35, located in the NAD+ binding pocket of GAPDH. This covalent adduction physically obstructs the binding of the essential cofactor NAD+, thereby inactivating the enzyme.

Quantitative Data for this compound

The potency of this compound has been quantified through various biochemical assays. The following table summarizes the key quantitative data available for this inhibitor.

ParameterValueCell LineReference
IC50 39.31 µMHEK293[1]

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of GAPDH enzymatic activity. The specific conditions under which this value was determined are crucial for experimental reproducibility and are detailed in the experimental protocols section.

Probing the Non-Glycolytic Functions of GAPDH with this compound

Beyond its established role in glycolysis, GAPDH participates in a range of cellular processes, including the induction of apoptosis and the response to oxidative stress. By inhibiting GAPDH's enzymatic activity, this compound can be utilized to investigate the non-glycolytic functions of the protein.

The Role of GAPDH in Apoptosis

Under cellular stress conditions, such as oxidative stress, GAPDH can translocate from the cytoplasm to the nucleus and mitochondria, where it can initiate apoptotic pathways.[2][3] A key interaction in this process is the binding of GAPDH to the E3 ubiquitin ligase Siah1.[4] This interaction is often triggered by the S-nitrosylation of a catalytic cysteine residue in GAPDH. The GAPDH-Siah1 complex then translocates to the nucleus, leading to the degradation of nuclear proteins and subsequent apoptosis.

While direct studies on the effect of this compound on the GAPDH-Siah1 interaction are not yet available, its ability to covalently modify the active site of GAPDH suggests it could be a powerful tool to investigate this pathway. By inhibiting GAPDH's catalytic function, researchers can explore whether this enzymatic activity is necessary for its pro-apoptotic functions.

GAPDH and Oxidative Stress

GAPDH is highly sensitive to oxidative stress, with its catalytic cysteine residue being a primary target for oxidation. This oxidative modification can inhibit its glycolytic activity and trigger its involvement in apoptotic signaling. The use of this compound allows for the specific inhibition of GAPDH's enzymatic function, enabling researchers to distinguish the effects of catalytic inhibition from the effects of oxidative modification on its non-glycolytic roles.

Experimental Protocols

To facilitate the use of this compound as a research tool, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is adapted for use with HEK293 cells to assess the effect of this compound on cell viability.

Materials:

  • HEK293 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

GAPDH Enzymatic Activity Assay

This colorimetric assay measures the enzymatic activity of GAPDH in cell lysates.

Materials:

  • Cell lysate (prepared in a suitable lysis buffer)

  • GAPDH Assay Buffer (containing NAD+ and substrate)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare cell lysates from control and this compound treated cells.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 10-20 µg) to each well.

  • Initiate the reaction by adding the GAPDH Assay Buffer.

  • Immediately measure the absorbance at 340 nm (for NADH production) or use a coupled reaction to produce a colored product measured at a different wavelength, according to the specific kit instructions.

  • Take readings at multiple time points to determine the reaction rate.

  • Calculate the specific activity of GAPDH (units/mg of protein) and compare the activity in treated versus control samples.

Western Blotting for GAPDH Expression

This protocol is used to assess the total protein levels of GAPDH.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Separate proteins from cell lysates by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to GAPDH function and the experimental use of this compound.

GAPDH_Glycolysis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 NAD+ to NADH GAPDH GAPDH G3P->GAPDH Pyruvate Pyruvate BPG13->Pyruvate GAPDH_IN_1 This compound GAPDH_IN_1->GAPDH Covalent Inhibition GAPDH->BPG13

Caption: The central role of GAPDH in glycolysis and its inhibition by this compound.

GAPDH_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAPDH_cyto GAPDH Siah1_cyto Siah1 GAPDH_cyto->Siah1_cyto Binding GAPDH_Siah1_complex GAPDH-Siah1 Complex Siah1_cyto->GAPDH_Siah1_complex Translocation Oxidative_Stress Oxidative Stress (e.g., NO) Oxidative_Stress->GAPDH_cyto S-nitrosylation Nuclear_Protein_Degradation Nuclear Protein Degradation GAPDH_Siah1_complex->Nuclear_Protein_Degradation Apoptosis Apoptosis Nuclear_Protein_Degradation->Apoptosis

Caption: The role of GAPDH in apoptosis via interaction with Siah1 and nuclear translocation.

Experimental_Workflow_GAPDH_IN_1 start Start: Treat cells with This compound cell_viability Assess Cell Viability (e.g., MTT Assay) start->cell_viability protein_extraction Protein Extraction start->protein_extraction data_analysis Data Analysis and Interpretation cell_viability->data_analysis gapdh_activity Measure GAPDH Enzymatic Activity protein_extraction->gapdh_activity western_blot Western Blot for GAPDH expression protein_extraction->western_blot gapdh_activity->data_analysis western_blot->data_analysis

References

Understanding the Role of GAPDH in Apoptosis: A Technical Guide Featuring the Inhibitor GAPDH-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly conserved enzyme renowned for its canonical role in glycolysis, where it catalyzes the conversion of glyceraldehyde-3-phosphate to D-glycerate 1,3-bisphosphate.[1][2][3] Beyond this fundamental metabolic function, a growing body of evidence has implicated GAPDH in a variety of non-glycolytic processes, including transcription, DNA repair, and, notably, the regulation of apoptosis.[1][4] This guide provides an in-depth exploration of the molecular mechanisms governing GAPDH's involvement in programmed cell death and introduces GAPDH-IN-1 as a chemical tool for investigating these pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols, and visualizes complex signaling cascades.

The Non-Canonical Role of GAPDH in Apoptotic Signaling

While traditionally viewed as a housekeeping protein, GAPDH's function in cell fate determination is complex and context-dependent. Under cellular stress, GAPDH can translocate from the cytoplasm to other subcellular compartments, such as the nucleus and mitochondria, to initiate pro-apoptotic events.

Nuclear Translocation and the GAPDH-Siah1 Cascade

A primary mechanism for GAPDH-mediated apoptosis involves its translocation to the nucleus. This process is often triggered by apoptotic stimuli that lead to the production of nitric oxide (NO).

  • S-Nitrosylation : NO S-nitrosylates a critical cysteine residue (C152) in the active site of GAPDH. This post-translational modification inactivates its glycolytic function and induces a conformational change.

  • Binding to Siah1 : The S-nitrosylated GAPDH gains the ability to bind to Siah1, an E3 ubiquitin ligase.

  • Nuclear Import : The GAPDH-Siah1 complex translocates to the nucleus, a process mediated by Siah1's nuclear localization signal.

  • Execution of Apoptosis : Within the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity. This leads to the degradation of specific nuclear proteins, thereby promoting apoptosis. Furthermore, nuclear GAPDH can interact with and activate the acetyltransferase p300/CBP, which in turn can activate downstream targets like p53 to cause cell death.

Upstream of this cascade, the tumor suppressor p53 has been shown to upregulate GAPDH expression in response to apoptotic insults, suggesting the existence of a positive feedback loop that amplifies the death signal.

GAPDH_Siah1_Pathway GAPDH-Siah1 Apoptotic Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) NO_Production Nitric Oxide (NO) Production Apoptotic_Stimulus->NO_Production GAPDH_cyto GAPDH (active) NO_Production->GAPDH_cyto S-nitrosylation (Cys152) S_GAPDH S-Nitrosylated GAPDH (inactive) Complex GAPDH-Siah1 Complex S_GAPDH->Complex Binds Siah1 Siah1 Siah1->Complex Complex_nu GAPDH-Siah1 Complex Complex->Complex_nu Nuclear Translocation Siah1_stabilized Siah1 Stabilized Complex_nu->Siah1_stabilized GAPDH stabilizes Siah1 Degradation Degradation of Nuclear Proteins Siah1_stabilized->Degradation Ubiquitination Apoptosis Apoptosis Degradation->Apoptosis

A diagram of the GAPDH-Siah1 signaling cascade.
Mitochondrial Involvement

In addition to nuclear translocation, GAPDH can accumulate in mitochondria during apoptosis. Studies suggest that mitochondrial GAPDH interacts with the voltage-dependent anion channel (VDAC1). This interaction is proposed to facilitate mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors such as cytochrome c and apoptosis-inducing factor (AIF), thereby triggering the intrinsic apoptotic pathway.

This compound: A Covalent Inhibitor for Studying GAPDH Function

This compound is a compound identified as a covalent inhibitor of GAPDH. By directly targeting the enzyme, it serves as a valuable tool to probe the consequences of GAPDH inhibition. Its primary characterized effect is the disruption of glucose metabolism and a reduction in cell viability in a concentration-dependent manner. Investigating the effects of this compound allows for the decoupling of GAPDH's metabolic functions from its non-metabolic, pro-apoptotic roles.

Quantitative Data on GAPDH and its Inhibition

The following table summarizes key quantitative findings related to GAPDH expression, activity, and inhibition from various studies. This data provides a baseline for designing and interpreting experiments.

ParameterFindingCell/System ContextReference
Inhibitor Potency IC50 = 39.31 µMHEK293 cells
Expression in Apoptosis ~3-fold higher GAPDH expression in apoptotic cells vs. non-apoptotic cells.CNS-derived cells
Downregulation by Stress 78% decrease in GAPDH protein after OxLDL treatment.Smooth muscle cells
Downregulation by Stress 55% decrease in GAPDH protein after H₂O₂ treatment.Smooth muscle cells

Key Experimental Protocols

To investigate the role of GAPDH in apoptosis and the effects of inhibitors like this compound, a combination of techniques is required to assess protein levels, enzymatic activity, and cell fate.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_assays 4. Downstream Analysis Start 1. Cell Culture (e.g., HEK293, Jurkat) Treatment 2. Treatment Groups - Vehicle Control - Apoptotic Stimulus (e.g., Staurosporine) - this compound - Stimulus + this compound Start->Treatment Harvest 3. Harvest Cells & Lysates (Whole cell, Nuclear/Cytoplasmic fractions) Treatment->Harvest WB Western Blot (GAPDH, Siah1, p53, Caspase-3) Harvest->WB AnnexinV Annexin V / PI Staining (Flow Cytometry) Harvest->AnnexinV ActivityAssay GAPDH Activity Assay (Colorimetric) Harvest->ActivityAssay Data 5. Data Analysis & Interpretation WB->Data AnnexinV->Data ActivityAssay->Data

A workflow for studying this compound effects.
Protocol 1: Western Blotting for GAPDH Expression and Translocation

This protocol is used to detect the levels of GAPDH protein in whole-cell lysates or subcellular fractions.

  • Cell Lysis :

    • Treat cells as required in the experimental design.

    • Wash cells with ice-cold PBS and collect by centrifugation.

    • For whole-cell lysates, resuspend the cell pellet in RIPA buffer supplemented with protease inhibitors.

    • For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's instructions.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer :

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 10% polyacrylamide).

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting :

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

    • Incubate the membrane with a primary antibody against GAPDH (e.g., at a 1:1000 to 1:5000 dilution) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Preparation :

    • Culture and treat 1-5 x 10⁵ cells per sample as per the experimental design.

    • Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining :

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry :

    • Analyze the samples immediately by flow cytometry.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Protocol 3: Colorimetric GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates.

  • Sample Preparation :

    • Prepare cell lysates from approximately 1 x 10⁶ cells by homogenizing in 100 µL of ice-cold GAPDH Assay Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for analysis.

  • Assay Reaction :

    • Prepare a reaction mixture according to the kit manufacturer's instructions (typically containing GAPDH substrate).

    • Add 1-50 µL of cell lysate to a 96-well plate. Adjust the final volume to 50 µL with Assay Buffer.

    • Add the reaction mixture to each well.

  • Measurement :

    • Immediately measure the absorbance at 450 nm in a kinetic mode using a microplate reader.

    • Record readings every 2-3 minutes for a period of 10-30 minutes.

    • The GAPDH activity is proportional to the rate of change in absorbance over time. Calculate the activity based on a standard curve (e.g., an NADH standard).

Conclusion

GAPDH is no longer considered merely a metabolic enzyme but a critical regulator of cell fate. Its ability to translocate to the nucleus and mitochondria under stress conditions positions it as a key player in the orchestration of apoptosis. The GAPDH-Siah1 signaling axis represents a significant pathway through which apoptotic signals are transduced to the cell's executive machinery. The use of specific inhibitors like this compound, in conjunction with the detailed molecular and cellular protocols provided herein, offers a robust framework for researchers to further dissect the intricate roles of GAPDH in cell death and explore its potential as a therapeutic target in various diseases.

References

The Metabolic Disruptor: An In-depth Technical Guide to GAPDH-IN-1's Effects on Cellular Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Beyond this canonical role in energy production, GAPDH is implicated in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[1][2][3] Its multifaceted nature and frequent overexpression in various cancers have positioned it as an attractive therapeutic target.[1][4] This technical guide delves into the effects of a specific covalent inhibitor, GAPDH-IN-1, on cellular metabolism, providing a comprehensive overview of its mechanism of action, quantitative effects, and the experimental protocols for its study.

Quantitative Effects of this compound

This compound is a covalent inhibitor of GAPDH that has demonstrated a significant impact on both the enzymatic activity of GAPDH and the viability of cells. The following table summarizes the key quantitative data reported for this compound.

ParameterCell LineValueReference
IC50 (GAPDH Enzymatic Activity) HEK293 Cell Lysates39.31 µM
IC50 (Cell Viability) HEK293 Cells50.64 µM

Mechanism of Action of this compound

Unlike many GAPDH inhibitors that directly target the catalytic cysteine residue (Cys152), this compound exhibits a unique mechanism of action. It forms a covalent adduct with an aspartic acid residue (Asp35) within the active site of GAPDH. This interaction displaces the essential cofactor NAD+, leading to the inhibition of the enzyme's catalytic function. A notable consequence of this action is the enhanced reactivity of the catalytic cysteine (Cys152) to other molecules, such as cysteine-reactive probes. The inhibitory effect of this compound on GAPDH can be reversed by the addition of excess NAD+, suggesting a dynamic competition for the active site.

cluster_0 This compound Mechanism of Action GAPDH_active Active GAPDH (NAD+ bound) Adduct This compound-Asp35 Adduct (NAD+ displaced) GAPDH_active->Adduct Covalent modification of Asp35 GAPDH_IN_1 This compound Adduct->GAPDH_active Reversal Inactive_GAPDH Inactive GAPDH (Enhanced Cys152 reactivity) Adduct->Inactive_GAPDH Conformational change NAD_excess Excess NAD+

Caption: Mechanism of this compound covalent inhibition and reversal.

Effects on Cellular Metabolism and Signaling Pathways

Inhibition of GAPDH by compounds like this compound has profound effects on cellular metabolism. By blocking a key step in glycolysis, these inhibitors can lead to a decrease in ATP production and a redirection of metabolic flux.

Glycolysis and the Pentose Phosphate Pathway

Inhibition of GAPDH leads to an accumulation of upstream glycolytic intermediates. This metabolic bottleneck can divert glucose flux into the Pentose Phosphate Pathway (PPP). The PPP is crucial for generating NADPH, a key reductant in managing oxidative stress, and for producing precursors for nucleotide biosynthesis. This metabolic switch is a critical adaptive response of cells to glycolytic inhibition and oxidative stress.

cluster_1 Metabolic Rerouting upon GAPDH Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway G6P->PPP Increased Flux GAPDH GAPDH Glycolysis->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate NADPH NADPH (Reductive Power) PPP->NADPH GAPDH_IN_1 This compound GAPDH_IN_1->GAPDH Inhibition

Caption: Inhibition of GAPDH redirects glucose flux to the PPP.

Apoptosis Induction

Beyond its metabolic roles, GAPDH is a key player in the induction of apoptosis. Under cellular stress, particularly in response to nitric oxide (NO), GAPDH can be S-nitrosylated at its catalytic cysteine residue. This post-translational modification triggers a conformational change, enabling GAPDH to bind to the E3 ubiquitin ligase Siah1. The GAPDH-Siah1 complex then translocates to the nucleus, where Siah1 targets nuclear proteins for degradation, ultimately leading to programmed cell death. While this compound targets a different residue, its disruption of the active site and potential allosteric effects could influence these non-glycolytic functions, a subject for further investigation.

cluster_2 GAPDH-Mediated Apoptosis Pathway Cellular_Stress Cellular Stress NO Nitric Oxide (NO) Cellular_Stress->NO GAPDH_cyto Cytosolic GAPDH NO->GAPDH_cyto S-nitrosylation S_nitrosylated_GAPDH S-nitrosylated GAPDH GAPDH_Siah1_complex GAPDH-Siah1 Complex S_nitrosylated_GAPDH->GAPDH_Siah1_complex Siah1 Siah1 Siah1->GAPDH_Siah1_complex Nuclear_Translocation Nuclear Translocation GAPDH_Siah1_complex->Nuclear_Translocation Nucleus Nucleus Apoptosis Apoptosis Nucleus->Apoptosis Degradation of nuclear proteins

Caption: NO-induced nuclear translocation of GAPDH promotes apoptosis.

Experimental Protocols

The study of this compound and its effects on cellular metabolism involves a range of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

GAPDH Enzymatic Activity Assay

This assay measures the catalytic activity of GAPDH by monitoring the reduction of NAD+ to NADH.

Principle: The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to GAPDH activity.

Materials:

  • Cell lysate or purified GAPDH

  • This compound

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)

  • NAD+ solution (e.g., 2.5 mM)

  • Glyceraldehyde-3-phosphate (G3P) solution (e.g., 10 mM)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare cell lysates or purified GAPDH at the desired concentration.

  • In a 96-well plate, add the cell lysate or purified enzyme.

  • Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) at room temperature.

  • To initiate the reaction, add the assay buffer containing NAD+ and G3P.

  • Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for a period of 10-20 minutes.

  • Calculate the rate of NADH production (change in absorbance per minute).

  • Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay

This assay determines the effect of this compound on the viability of cultured cells.

Principle: Tetrazolium salts (e.g., MTT, XTT) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.

Materials:

  • HEK293 cells (or other cell line of interest)

  • Cell culture medium

  • This compound

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24 hours).

  • After the incubation period, add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value by plotting cell viability against the concentration of this compound.

Experimental Workflow for Studying this compound

A typical workflow for characterizing the effects of this compound is outlined below.

cluster_3 Experimental Workflow for this compound start Start in_vitro In Vitro Assays start->in_vitro Characterize direct enzyme inhibition cell_based Cell-Based Assays in_vitro->cell_based Determine cellular effects metabolomics Metabolomics Analysis cell_based->metabolomics Assess metabolic changes proteomics Proteomics Analysis cell_based->proteomics Identify protein-level changes end End metabolomics->end proteomics->end

Caption: Workflow for investigating this compound's cellular effects.

Conclusion

This compound represents an intriguing tool for probing the multifaceted roles of GAPDH in cellular metabolism and beyond. Its unique mechanism of action, targeting an aspartic acid residue to allosterically affect the active site, provides a distinct approach compared to traditional cysteine-reactive inhibitors. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting GAPDH and to unravel the intricate network of metabolic and signaling pathways it governs. Further studies are warranted to elucidate the precise downstream metabolic consequences of this compound and its impact on the non-glycolytic functions of GAPDH in various cellular contexts.

References

The Impact of GAPDH-IN-1 on the Non-Glycolytic Functions of Glyceraldehyde-3-Phosphate Dehydrogenase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its canonical role in glycolysis. However, a growing body of evidence has solidified its status as a moonlighting protein with critical non-glycolytic functions, including the regulation of apoptosis, autophagy, and DNA repair. These ancillary roles are intricately linked to its subcellular localization, post-translational modifications, and protein-protein interactions. GAPDH-IN-1, a small molecule inhibitor targeting the active site of GAPDH, has emerged as a valuable pharmacological tool to probe both the metabolic and non-metabolic activities of this multifaceted enzyme. This technical guide provides an in-depth exploration of the impact of this compound on the non-glycolytic functions of GAPDH, offering insights into its mechanisms of action and outlining detailed experimental protocols for its investigation.

Introduction: The Moonlighting Functions of GAPDH

Beyond its well-established role in energy production, GAPDH participates in a diverse array of cellular processes. These non-glycolytic functions are often triggered by cellular stress signals, leading to post-translational modifications and translocation of GAPDH to different subcellular compartments, including the nucleus and mitochondria.[1][2] By inhibiting the catalytic activity of GAPDH, this compound provides a means to dissect the intricate signaling pathways governed by these non-canonical roles.[2]

Impact of this compound on Apoptosis

GAPDH is a key regulator of apoptotic cell death.[3][4] Under apoptotic stimuli, such as oxidative stress, GAPDH can be S-nitrosylated, which facilitates its binding to the E3 ubiquitin ligase Siah1. This complex then translocates to the nucleus, where Siah1 mediates the degradation of nuclear proteins, ultimately leading to apoptosis. Furthermore, GAPDH can accumulate in the mitochondria and interact with the voltage-dependent anion channel (VDAC1), promoting the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).

By binding to the active site of GAPDH, this compound is expected to modulate these pro-apoptotic functions. Inhibition of GAPDH could potentially disrupt the S-nitrosylation-dependent interaction with Siah1, thereby preventing nuclear translocation and subsequent apoptotic events.

Quantitative Data Summary: Expected Effects of this compound on Apoptosis

The following table summarizes the anticipated quantitative outcomes from experiments investigating the effect of this compound on apoptosis.

ParameterAssayExpected Outcome with this compoundRationale
Cell Viability MTT AssayIncreased cell viability in the presence of apoptotic stimuliInhibition of GAPDH-mediated pro-apoptotic pathways.
Apoptotic Cells Annexin V/PI StainingDecreased percentage of apoptotic cellsReduction in the execution of the apoptotic program.
Caspase-3/7 Activity Caspase-Glo 3/7 AssayDecreased luminescence signalInhibition of the downstream apoptotic cascade.
GAPDH-Siah1 Interaction Co-immunoprecipitationReduced co-precipitation of Siah1 with GAPDHDisruption of the S-nitrosylation-dependent binding.
GAPDH Nuclear Translocation Western Blot of Nuclear FractionsDecreased levels of GAPDH in the nucleusBlockade of the Siah1-mediated nuclear import.
Cytochrome c Release Western Blot of Cytosolic FractionsDecreased levels of cytochrome c in the cytosolPrevention of mitochondrial outer membrane permeabilization.
Experimental Protocols

2.2.1. Assessment of GAPDH-Siah1 Interaction by Co-Immunoprecipitation

  • Cell Culture and Treatment: Culture cells of interest to 70-80% confluency. Treat cells with an apoptotic stimulus (e.g., etoposide or sodium nitroprusside) in the presence or absence of varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Pre-clear lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an anti-GAPDH antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the immune complexes.

  • Washing: Wash the beads extensively with IP buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Siah1 and anti-GAPDH antibodies.

2.2.2. Analysis of GAPDH Nuclear Translocation by Subcellular Fractionation and Western Blotting

  • Cell Treatment: Treat cells as described in section 2.2.1.

  • Subcellular Fractionation: Harvest cells and perform subcellular fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) to separate nuclear and cytoplasmic extracts.

  • Western Blotting: Determine the protein concentration of each fraction. Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE. Transfer to a PVDF membrane and probe with antibodies against GAPDH, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., α-tubulin).

Signaling Pathway Diagram

GAPDH_Apoptosis_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., Oxidative Stress) NO Nitric Oxide (NO) Apoptotic_Stimuli->NO S_nitrosylation S-nitrosylation NO->S_nitrosylation GAPDH_cyto Cytoplasmic GAPDH GAPDH_cyto->S_nitrosylation GAPDH_SNO S-nitrosylated GAPDH S_nitrosylation->GAPDH_SNO GAPDH_Siah1_complex GAPDH-Siah1 Complex GAPDH_SNO->GAPDH_Siah1_complex binds Siah1 Siah1 Siah1->GAPDH_Siah1_complex Nuclear_Translocation Nuclear Translocation GAPDH_Siah1_complex->Nuclear_Translocation GAPDH_Siah1_nucleus Nuclear GAPDH-Siah1 Nuclear_Translocation->GAPDH_Siah1_nucleus Protein_Degradation Degradation of Nuclear Proteins GAPDH_Siah1_nucleus->Protein_Degradation Apoptosis Apoptosis Protein_Degradation->Apoptosis GAPDH_IN_1 This compound GAPDH_IN_1->GAPDH_cyto inhibits

GAPDH-Siah1 Apoptotic Pathway

Impact of this compound on Autophagy

GAPDH is also implicated in the regulation of autophagy, a cellular process for the degradation of damaged organelles and proteins. Under conditions of low glucose, GAPDH can stimulate autophagy by inhibiting mTOR signaling through its interaction with Rheb. Additionally, nuclear GAPDH can activate SIRT1, a deacetylase that promotes autophagy.

Inhibition of GAPDH by this compound may therefore modulate autophagy. By disrupting the energy-sensing role of GAPDH, this compound could potentially alter the autophagic flux in response to metabolic stress.

Quantitative Data Summary: Expected Effects of this compound on Autophagy
ParameterAssayExpected Outcome with this compoundRationale
LC3-II/LC3-I Ratio Western BlotAltered ratioLC3-II is a marker of autophagosome formation.
p62/SQSTM1 Levels Western BlotAltered levelsp62 is a receptor for cargo destined for autophagic degradation and is itself degraded.
Autophagic Flux LC3 Turnover AssayAltered autophagic fluxMeasures the rate of autophagosome degradation.
SIRT1 Activity SIRT1 Activity AssayDecreased activityNuclear GAPDH activates SIRT1.
Experimental Protocols

3.2.1. Assessment of Autophagic Flux by Western Blotting

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with this compound at various concentrations for the desired time. In parallel, treat cells with an autophagy inhibitor such as bafilomycin A1 or chloroquine in the final hours of the experiment to block the degradation of autophagosomes.

  • Cell Lysis and Western Blotting: Lyse the cells and perform Western blotting as described previously. Probe the membranes with antibodies against LC3B and p62/SQSTM1. GAPDH should be used as a loading control, though its levels may be affected by the inhibitor.

  • Analysis: Quantify the band intensities for LC3-I, LC3-II, and p62. The accumulation of LC3-II and p62 in the presence of the lysosomal inhibitor is indicative of autophagic flux.

Workflow Diagram

Autophagy_Workflow Start Start: Cell Culture Treatment Treat with this compound and/or Autophagy Modulators Start->Treatment Lysis Cell Lysis Treatment->Lysis WB Western Blot Lysis->WB Analysis Analyze LC3-II/I Ratio and p62 Levels WB->Analysis Conclusion Conclusion on Autophagic Flux Analysis->Conclusion

Autophagy Analysis Workflow

Impact of this compound on DNA Repair

Nuclear GAPDH plays a significant role in maintaining genomic integrity by participating in DNA repair processes. It has been shown to be involved in base excision repair (BER) and can interact with key DNA repair proteins such as APE1 and PARP1. The nuclear translocation of GAPDH is often a prerequisite for its function in DNA repair.

By inhibiting GAPDH, this compound could potentially impair the DNA repair capacity of cells, rendering them more sensitive to DNA damaging agents.

Quantitative Data Summary: Expected Effects of this compound on DNA Repair
ParameterAssayExpected Outcome with this compoundRationale
DNA Damage Comet AssayIncreased tail momentIndicates an increase in DNA strand breaks.
γH2AX Foci ImmunofluorescenceIncreased number of fociγH2AX is a marker for DNA double-strand breaks.
Cell Survival Clonogenic AssayDecreased cell survival after DNA damageImpaired ability of cells to repair lethal DNA lesions.
BER Efficiency In vitro BER AssayDecreased repair efficiencyDirect assessment of the base excision repair pathway.
Experimental Protocols

4.2.1. Assessment of DNA Damage by Comet Assay

  • Cell Treatment: Treat cells with a DNA damaging agent (e.g., hydrogen peroxide or MMS) in the presence or absence of this compound.

  • Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells in a high-salt, detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Logical Relationship Diagram

DNA_Repair_Logic GAPDH_IN_1 This compound Inhibits_GAPDH Inhibits GAPDH Function GAPDH_IN_1->Inhibits_GAPDH Impaired_Translocation Impaired Nuclear Translocation Inhibits_GAPDH->Impaired_Translocation Reduced_Interaction Reduced Interaction with DNA Repair Proteins Inhibits_GAPDH->Reduced_Interaction Impaired_Repair Impaired DNA Repair Impaired_Translocation->Impaired_Repair Reduced_Interaction->Impaired_Repair Increased_Damage Increased DNA Damage Impaired_Repair->Increased_Damage Increased_Sensitivity Increased Sensitivity to DNA Damaging Agents Impaired_Repair->Increased_Sensitivity

This compound and DNA Repair

Conclusion

This compound serves as a critical tool for elucidating the complex, non-glycolytic roles of GAPDH in fundamental cellular processes such as apoptosis, autophagy, and DNA repair. By providing a means to pharmacologically inhibit GAPDH, researchers can gain deeper insights into the signaling pathways that govern these functions and explore the therapeutic potential of targeting GAPDH in various diseases. The experimental frameworks provided in this guide offer a starting point for the comprehensive investigation of this compound's impact on the multifaceted nature of GAPDH. Further research is warranted to generate specific quantitative data on the effects of this compound and to fully unravel the therapeutic implications of modulating the non-glycolytic functions of this essential protein.

References

The Emergence of GAPDH as a Therapeutic Target in Oncology: A Technical Overview of Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), traditionally regarded as a housekeeping protein essential for glycolysis, is increasingly recognized for its multifaceted role in cancer progression.[1][2][3] Beyond its metabolic function, GAPDH is implicated in a range of cellular processes critical to tumor growth and survival, including apoptosis, DNA repair, and cell cycle regulation.[1][4] This has led to a growing interest in GAPDH as a potential therapeutic target. This technical guide synthesizes the findings from preliminary studies investigating the effects of GAPDH inhibition in cancer cells, providing a foundation for the development of novel anti-cancer agents. While a specific inhibitor designated "GAPDH-IN-1" is not extensively documented in the reviewed literature, this paper will discuss the broader implications of GAPDH inhibition, using data from studies involving GAPDH depletion and other inhibitory mechanisms as a proxy for the potential effects of such a compound.

The Multifaceted Role of GAPDH in Cancer Biology

GAPDH is a pivotal enzyme in the glycolytic pathway, which is often upregulated in cancer cells to meet their high energy demands—a phenomenon known as the Warburg effect. However, its functions extend far beyond energy metabolism. GAPDH is a "moonlighting" protein with diverse roles depending on its subcellular localization and post-translational modifications.

  • Cytoplasmic GAPDH: In the cytoplasm, besides its role in glycolysis, GAPDH is involved in the regulation of mRNA stability and trafficking between the endoplasmic reticulum and the Golgi apparatus.

  • Nuclear GAPDH: Upon translocation to the nucleus, GAPDH participates in fundamental processes such as the maintenance of DNA integrity, transcriptional regulation, and the induction of apoptosis.

Dysregulation of GAPDH expression is a common feature in many human cancers, often correlating with reduced patient survival. This underscores its potential as a prognostic biomarker and a target for therapeutic intervention.

Effects of GAPDH Inhibition on Cancer Cell Proliferation and Survival

Studies utilizing techniques such as RNA interference (RNAi) to deplete GAPDH have provided significant insights into its role in cancer cell viability.

Induction of Cell Cycle Arrest

A consistent finding across multiple studies is that the depletion of GAPDH leads to a halt in cell proliferation. This is primarily achieved through the induction of cell cycle arrest, typically at the G1 phase.

The mechanism underlying this cell cycle arrest is often dependent on the tumor suppressor protein p53. In p53-proficient cancer cells, GAPDH depletion leads to the stabilization of p53 and the subsequent accumulation of the cyclin-dependent kinase (CDK) inhibitor p21. In contrast, this effect is not observed in p53-null cells, highlighting the critical role of the p53 pathway in mediating the cytostatic effects of GAPDH inhibition.

Modulation of Apoptosis

The role of GAPDH in apoptosis is complex and appears to be context-dependent. Under certain cellular stress conditions, nuclear translocation of GAPDH is a key step in initiating apoptosis. Nitric oxide (NO) can enhance the binding of GAPDH to SIAH1, an E3 ubiquitin ligase. This complex then moves to the nucleus, where GAPDH stabilizes SIAH1, leading to the degradation of nuclear proteins and subsequent apoptosis.

Conversely, the PI3K/AKT signaling pathway, which is often hyperactivated in cancer, can inhibit GAPDH-induced apoptosis. AKT can phosphorylate GAPDH, preventing its nuclear translocation and thereby promoting cell survival.

Quantitative Data from GAPDH Depletion Studies

The following tables summarize key quantitative findings from studies on GAPDH depletion in various cancer cell lines.

Cell LineMethod of InhibitionKey FindingFold Change/IC50Reference
A549 (Lung Carcinoma)RNA interference (siRNA)Increased resistance to Cytarabine50-fold increase in IC50 (1.68 µM vs 0.03 µM)
A549 (Lung Carcinoma)RNA interference (siRNA)No significant change in sensitivity to DoxorubicinIC50 of 0.05 µM vs 0.035 µM in control
A549 and UO-31 (Renal Carcinoma)RNA interference (siRNA)Decreased cytotoxicity of various antimetabolite drugs3 to 50-fold decrease
A549 and UO-31RNA interference (siRNA)ATP depletion3 to 4-fold

Signaling Pathways Modulated by GAPDH Inhibition

The inhibition of GAPDH has been shown to impact several critical signaling pathways in cancer cells.

The p53-p21 Pathway

As previously mentioned, a primary mechanism by which GAPDH depletion induces cell cycle arrest is through the activation of the p53 pathway.

p53_pathway GAPDH_Inhibition GAPDH Inhibition/ Depletion p53 p53 Stabilization GAPDH_Inhibition->p53 p21 p21 Accumulation p53->p21 CDK CDK Inhibition p21->CDK G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest

Caption: p53-mediated cell cycle arrest upon GAPDH inhibition.

The PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell survival and proliferation. Insulin and hypoxia can stimulate GAPDH expression and activate the PI3K/AKT pathway. Activated AKT can then phosphorylate GAPDH, which enhances its glycolytic activity and promotes drug resistance and tumor formation.

PI3K_AKT_pathway cluster_stimuli Stimuli Insulin Insulin PI3K_AKT PI3K/AKT Pathway Insulin->PI3K_AKT Hypoxia Hypoxia Hypoxia->PI3K_AKT GAPDH_exp GAPDH Expression PI3K_AKT->GAPDH_exp p_GAPDH Phosphorylated GAPDH PI3K_AKT->p_GAPDH Phosphorylation Survival Drug Resistance & Cell Proliferation p_GAPDH->Survival Apoptosis Apoptosis Inhibition p_GAPDH->Apoptosis

Caption: Regulation of GAPDH by the PI3K/AKT pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of these preliminary findings.

GAPDH Depletion using RNA Interference
  • Objective: To specifically reduce the expression of GAPDH in cancer cell lines.

  • Reagents:

    • Cancer cell lines (e.g., A549, UO-31)

    • GAPDH-specific small interfering RNA (siRNA) and non-targeting control siRNA

    • Lipofectamine RNAiMAX or similar transfection reagent

    • Opti-MEM or other serum-free medium

    • Complete growth medium

  • Protocol:

    • Seed cells in 6-well plates to achieve 30-50% confluency at the time of transfection.

    • Dilute siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and transfection reagent and incubate for 20 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh serum-free medium.

    • Incubate for 4-6 hours, then replace with complete growth medium.

    • Harvest cells for downstream analysis (e.g., Western blotting, cell cycle analysis) 48-72 hours post-transfection.

Western Blot Analysis for Protein Expression
  • Objective: To quantify the levels of GAPDH, p53, and p21 proteins.

  • Protocol:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-GAPDH, anti-p53, anti-p21) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Harvest and wash cells with PBS.

    • Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.

    • Wash the cells to remove ethanol and resuspend in PBS containing RNase A and propidium iodide (PI).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the samples using a flow cytometer to measure DNA content.

Future Directions and Conclusion

The preliminary studies on GAPDH inhibition in cancer cells have laid a crucial groundwork for the development of a new class of anti-cancer therapeutics. The findings consistently demonstrate that targeting GAPDH can lead to cell cycle arrest and, in some contexts, apoptosis. However, the observation that GAPDH depletion can also induce resistance to certain chemotherapeutic agents highlights the complexity of its role and the need for further investigation.

Future research should focus on:

  • The development and characterization of specific small molecule inhibitors of GAPDH, such as the conceptual "this compound".

  • Elucidating the precise mechanisms that determine whether GAPDH inhibition leads to cytostasis, apoptosis, or chemoresistance in different cancer types.

  • Investigating the potential for combination therapies, where GAPDH inhibitors could be used to sensitize tumors to other anti-cancer agents.

References

An Initial Investigation of GAPDH-IN-1 and Other GAPDH Inhibitors in Neurodegenerative Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme classically known for its role in glycolysis. However, a growing body of evidence has implicated GAPDH in a range of non-glycolytic processes, including the regulation of apoptosis, DNA repair, and protein aggregation.[1][2][3][4] In the context of neurodegenerative diseases such as Parkinson's, Alzheimer's, and Huntington's disease, the aberrant function and subcellular localization of GAPDH have been identified as key contributors to neuronal cell death.[5] Specifically, the nuclear translocation of GAPDH, often triggered by oxidative stress, and its interaction with other proteins like Siah1 and amyloid-beta (Aβ), represent critical pathogenic events.

This has led to the exploration of small molecule inhibitors of GAPDH as potential therapeutic agents. While a specific compound designated "GAPDH-IN-1" is not prominently documented in the reviewed literature, a number of other inhibitors have been investigated for their neuroprotective effects. This technical guide provides an in-depth overview of the preclinical investigation of these GAPDH inhibitors in various neurodegenerative models. We will focus on the quantitative data supporting their efficacy, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Quantitative Data on GAPDH Inhibitors in Neurodegenerative Models

The following tables summarize the key quantitative findings from studies on GAPDH inhibitors in models of neurodegeneration.

Table 1: In Vitro Efficacy of GAPDH Inhibitors

CompoundModel SystemOutcome MeasuredConcentrationResultReference
R-(-)-DeprenylIn vitro GAPDH-Siah1 binding assayInhibition of GAPDH-Siah1 binding0.01 nMDetectable diminution of binding
R-(-)-DeprenylIn vitro GAPDH-Siah1 binding assayInhibition of GAPDH-Siah1 binding1 nMSignificant inhibition of binding
TCH346RAW264.7 cells (LPS-IFN treated)Prevention of GAPDH nitrosylation1 nMPrevention of S-nitrosylation
R-(-)-DeprenylRAW264.7 cells (LPS-IFN treated)Prevention of GAPDH nuclear translocation1 nMAbolished nuclear translocation
TCH346RAW264.7 cells (LPS-IFN treated)Prevention of GAPDH nuclear translocation1 nMAbolished nuclear translocation
R-(-)-DeprenylCerebellar granule neurons (Etoposide-induced apoptosis)Reduction in cell deathNot specifiedMarked reduction in cell death

Table 2: In Vivo Efficacy of GAPDH Inhibitors

CompoundAnimal ModelOutcome MeasuredDosageResultReference
R-(-)-DeprenylMPTP-treated mice (Parkinson's model)Reduction of GAPDH-Siah1 binding in striatum0.01 mg/kgMarkedly reduced binding
RX-624AD transgenic miceReduction of Aβ aggregate accumulationNot specifiedReduced accumulation
RX-624AD transgenic miceReversal of memory deficitNot specifiedReversed memory deficit

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of GAPDH inhibitors.

In Vitro GAPDH-Siah1 Binding Assay

This assay is used to determine the ability of a compound to inhibit the interaction between GAPDH and Siah1.

  • Materials:

    • Purified recombinant human GAPDH

    • GST-tagged Siah1

    • Binding buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.2 mg/ml BSA)

    • Washing buffer (e.g., 50 mM Tris, pH 7.4, 150 mM NaCl, 0.1 mg/ml BSA, 0.1% CHAPS)

    • Glutathione-Sepharose beads

    • Test compound (e.g., R-(-)-Deprenyl)

  • Procedure:

    • Pre-incubate a known amount of GAPDH (e.g., 500 ng) with varying concentrations of the test compound in binding buffer at 4°C overnight.

    • Add GST-Siah1 (e.g., 5 µg) and incubate for 2 hours at 4°C.

    • Add a slurry of glutathione-Sepharose beads (e.g., 20 µl of 50%) and incubate for 1 hour at 4°C to pull down the GST-Siah1 and any bound proteins.

    • Wash the beads four times with washing buffer.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an anti-GAPDH antibody to detect the amount of GAPDH that co-precipitated with GST-Siah1.

Co-Immunoprecipitation of GAPDH and Siah1 from Cell Lysates

This method is used to assess the interaction between endogenous GAPDH and Siah1 in a cellular context.

  • Materials:

    • Cell culture model (e.g., RAW264.7 cells)

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Anti-Siah1 antibody for immunoprecipitation

    • Protein A/G agarose beads

    • Anti-GAPDH antibody for Western blotting

  • Procedure:

    • Treat cells with the appropriate stimulus (e.g., LPS and IFN-γ to induce NO production) and the test compound.

    • Lyse the cells in lysis buffer.

    • Pre-clear the lysate by incubating with protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an anti-Siah1 antibody overnight at 4°C.

    • Add protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer.

    • Elute the bound proteins and analyze by SDS-PAGE and Western blotting with an anti-GAPDH antibody.

Assessment of GAPDH Nuclear Translocation

This protocol is for observing the subcellular localization of GAPDH.

  • Materials:

    • Cell culture model

    • Treatment agents (stimulus and inhibitor)

    • Nuclear and cytoplasmic fractionation kit

    • Western blotting reagents

  • Procedure:

    • Culture and treat cells as required.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation according to the kit manufacturer's instructions.

    • Analyze the protein concentration of each fraction.

    • Separate equal amounts of protein from the nuclear and cytoplasmic fractions by SDS-PAGE.

    • Perform Western blotting using an anti-GAPDH antibody. Use antibodies against nuclear (e.g., Lamin B1) and cytoplasmic (e.g., α-tubulin) markers to verify the purity of the fractions.

In Vivo MPTP Mouse Model of Parkinson's Disease

This animal model is used to study the neuroprotective effects of GAPDH inhibitors in a Parkinson's disease context.

  • Animals:

    • Male C57BL/6 mice

  • Reagents:

    • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

    • Test compound (e.g., R-(-)-Deprenyl)

  • Procedure:

    • Administer the test compound (e.g., 0.01 mg/kg, intraperitoneally) to the mice.

    • After a set pre-treatment time, administer MPTP to induce dopaminergic neurodegeneration.

    • At a specified time point after MPTP administration, sacrifice the animals and dissect the brain, specifically the striatum.

    • Prepare tissue lysates from the striatum.

    • Analyze the lysates for GAPDH-Siah1 binding via co-immunoprecipitation, or for levels of S-nitrosylated GAPDH using a biotin-switch assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

GAPDH_Siah1_Pathway Stress Cellular Stress (e.g., NO, Oxidative Stress) GAPDH_cyto Cytoplasmic GAPDH Stress->GAPDH_cyto S-nitrosylation GAPDH_SNO S-Nitrosylated GAPDH GAPDH_cyto->GAPDH_SNO Complex_cyto GAPDH-Siah1 Complex GAPDH_SNO->Complex_cyto Siah1_cyto Cytoplasmic Siah1 Siah1_cyto->Complex_cyto Complex_nuc Nuclear GAPDH-Siah1 Complex Complex_cyto->Complex_nuc Nuclear Translocation Degradation Degradation of Nuclear Proteins Complex_nuc->Degradation Siah1 E3 Ligase Activity Apoptosis Apoptosis Degradation->Apoptosis Inhibitor GAPDH Inhibitor (e.g., Deprenyl, TCH346) Inhibitor->GAPDH_SNO Inhibits Binding

Caption: The NO-GAPDH-Siah1 pro-apoptotic signaling pathway.

CoIP_Workflow start Cell Lysate (Treated with stimulus +/- inhibitor) preclear Pre-clear with Protein A/G beads start->preclear ip Immunoprecipitate with anti-Siah1 antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute bound proteins wash->elute analysis SDS-PAGE and Western Blot for GAPDH elute->analysis

Caption: Experimental workflow for co-immunoprecipitation.

AD_GAPDH_Pathway NeuronalDeath Neuronal Cell Death GAPDH_release Release of Cytosolic Proteins (including GAPDH) NeuronalDeath->GAPDH_release Aggregation Aβ-GAPDH Aggregation GAPDH_release->Aggregation Abeta Extracellular Amyloid-β (Aβ) Abeta->Aggregation Cytotoxicity Enhanced Cytotoxicity Aggregation->Cytotoxicity Neurodegeneration Accelerated Neurodegeneration Cytotoxicity->Neurodegeneration Inhibitor GAPDH Inhibitor (e.g., RX-624) Inhibitor->Aggregation Reduces

Caption: Role of extracellular GAPDH in Alzheimer's disease progression.

Conclusion

The investigation into GAPDH inhibitors for the treatment of neurodegenerative diseases is a promising area of research. The ability of these small molecules to prevent the nuclear translocation of GAPDH and its subsequent pro-apoptotic functions, as well as to mitigate the aggregation of toxic proteins, highlights a viable therapeutic strategy. While the specific compound "this compound" requires further elucidation, the data from studies on inhibitors like R-(-)-Deprenyl, TCH346, and RX-624 provide a strong rationale for the continued development of GAPDH-targeting therapies. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further explore this critical area of drug discovery. Future work should focus on identifying more potent and specific GAPDH inhibitors and fully characterizing their efficacy and safety in preclinical and clinical settings.

References

GAPDH-IN-1: A Technical Guide to a Non-Cysteine-Targeting Covalent Inhibitor of GAPDH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifaceted enzyme central to glycolysis and implicated in numerous other cellular processes. Its role in various pathologies has made it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of GAPDH-IN-1 (also known as compound F8), a novel covalent inhibitor of GAPDH. Unlike many covalent inhibitors that target reactive cysteine residues, this compound possesses a unique mechanism, forming a covalent adduct with an aspartic acid residue in the active site. This document details the fundamental characteristics, mechanism of action, and key experimental data related to this compound, offering a comprehensive resource for researchers utilizing this chemical tool.

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a highly conserved enzyme that plays a critical role in cellular metabolism by catalyzing the sixth step of glycolysis: the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate. Beyond its canonical role in energy production, GAPDH is involved in a diverse array of non-glycolytic functions, including apoptosis, DNA repair, and membrane trafficking. Its overexpression and altered activity in various diseases, including cancer and neurodegenerative disorders, have highlighted its potential as a therapeutic target.[1]

This compound has emerged from activity-based proteomic screening as a unique covalent inhibitor of GAPDH.[2] Its distinctive mechanism of targeting a non-cysteine residue offers a valuable tool for studying the multifaceted roles of GAPDH and exploring novel therapeutic strategies.[2][3]

Biochemical and Cellular Activity

This compound demonstrates inhibitory activity against both the enzymatic function of GAPDH and the viability of cultured human cells.[4]

ParameterValueCell Line/System
IC50 (GAPDH Enzymatic Activity) 39.31 μMHEK293 Cell Lysates
IC50 (Cell Viability) 50.64 μMHEK293 Cells
Table 1: Summary of quantitative data for this compound.

Mechanism of Action

This compound functions as a covalent inhibitor, but through an unconventional mechanism that distinguishes it from typical cysteine-reactive compounds.

Key Mechanistic Features:

  • Non-Cysteine Targeting: this compound forms a covalent adduct with Aspartate 35 (Asp35) within the active site of GAPDH.

  • NAD+ Displacement: The covalent modification of Asp35 leads to the displacement of the essential cofactor NAD+ from the active site.

  • Enhanced Cysteine Reactivity: Paradoxically, the binding of this compound enhances the reactivity of the catalytic Cysteine 152 (Cys152) to other cysteine-reactive probes, such as those based on iodoacetamide. This suggests a conformational change in the active site upon inhibitor binding.

  • Reversibility with Excess NAD+: The adduct formed between this compound and GAPDH can be reduced by the addition of excess NAD+, indicating a degree of reversibility to the covalent modification.

cluster_0 GAPDH Active Site cluster_1 Inhibited State GAPDH GAPDH NAD+ NAD+ GAPDH->NAD+ binds Asp35 Asp35 Cys152 Cys152 GAPDH_inhibited GAPDH-Asp35 Adduct NAD+->GAPDH_inhibited displaced This compound This compound This compound->Asp35 covalently binds to Cys152_reactive Reactive Cys152 GAPDH_inhibited->Cys152_reactive conformational change

Mechanism of this compound covalent modification.

Experimental Protocols

GAPDH Enzymatic Activity Assay (Colorimetric)

This protocol is a general method for determining GAPDH activity in cell lysates, which can be adapted for measuring the inhibitory effect of this compound.

Materials:

  • Cell Lysates (e.g., from HEK293 cells)

  • GAPDH Assay Buffer

  • GAPDH Substrate (Glyceraldehyde-3-phosphate)

  • NAD+

  • Developer solution (e.g., containing a tetrazolium salt)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing cells in ice-cold GAPDH Assay Buffer. Centrifuge to remove insoluble material.

  • Reaction Setup: In a 96-well plate, add cell lysate to each well. For inhibitor studies, pre-incubate the lysate with varying concentrations of this compound for a specified time.

  • Reaction Initiation: Prepare a master mix containing GAPDH Assay Buffer, GAPDH Substrate, NAD+, and the developer solution. Add the master mix to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA450/min). The IC50 value for this compound can be determined by plotting the percentage of inhibition against the inhibitor concentration.

start Start prep_lysate Prepare Cell Lysate start->prep_lysate pre_incubate Pre-incubate lysate with This compound (optional) prep_lysate->pre_incubate setup_rxn Set up reaction in 96-well plate pre_incubate->setup_rxn add_master_mix Add Master Mix (Substrate, NAD+, Developer) setup_rxn->add_master_mix measure_abs Measure Absorbance (450 nm) in kinetic mode add_master_mix->measure_abs analyze Calculate ΔA450/min and determine IC50 measure_abs->analyze end End analyze->end

Workflow for GAPDH enzymatic activity assay.

Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the effect of this compound on the viability of HEK293 cells.

Materials:

  • HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 24 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the concentration of this compound.

Activity-Based Protein Profiling (ABPP) for Target Identification

The discovery of this compound's unique mechanism was facilitated by an ABPP approach using a cysteine-reactive probe. The following is a generalized workflow based on this methodology.

Materials:

  • Cell lysates

  • This compound

  • Cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)

  • Click chemistry reagents (e.g., azide-fluorophore or azide-biotin)

  • SDS-PAGE gels

  • In-gel fluorescence scanner or streptavidin-blotting reagents

Procedure:

  • Proteome Labeling: Incubate cell lysates with this compound for a specified time.

  • Probe Reaction: Add the cysteine-reactive probe to the lysates and incubate to allow for covalent modification of reactive cysteines.

  • Click Chemistry: Perform a click reaction to attach a reporter tag (fluorophore or biotin) to the probe.

  • Analysis:

    • In-gel fluorescence: Separate the labeled proteins by SDS-PAGE and visualize the fluorescently tagged proteins using a gel scanner. An enhancement of the band corresponding to GAPDH would be observed.

    • Affinity purification and Mass Spectrometry: For biotin-tagged probes, enrich the labeled proteins using streptavidin beads, followed by on-bead digestion and identification of the proteins by LC-MS/MS.

start Start treat_lysate Treat cell lysate with This compound start->treat_lysate add_probe Add cysteine-reactive probe (e.g., IA-alkyne) treat_lysate->add_probe click_chem Perform 'Click' Chemistry with reporter tag (e.g., Azide-fluorophore) add_probe->click_chem sds_page Separate proteins by SDS-PAGE click_chem->sds_page visualize Visualize labeled proteins (In-gel fluorescence) sds_page->visualize end End visualize->end

ABPP workflow for this compound characterization.

Signaling and Metabolic Consequences

Inhibition of GAPDH by this compound is expected to have significant downstream effects on cellular metabolism and signaling. By blocking a key step in glycolysis, this compound can lead to a decrease in ATP production and a buildup of glycolytic intermediates upstream of the enzymatic block. This metabolic disruption can profoundly impact cell survival and proliferation, particularly in cells that are highly dependent on glycolysis for their energy needs, such as many cancer cells exhibiting the Warburg effect.

Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Glycolysis (multiple steps) DPG 1,3-Bisphosphoglycerate G3P->DPG catalyzed by Pyruvate Pyruvate DPG->Pyruvate Glycolysis (multiple steps) ATP ATP Pyruvate->ATP -> TCA Cycle -> Oxidative Phosphorylation GAPDH_IN_1 This compound GAPDH GAPDH GAPDH_IN_1->GAPDH inhibits GAPDH->G3P

Effect of this compound on the glycolytic pathway.

Conclusion

This compound is a valuable chemical tool for the study of GAPDH biology. Its unique mechanism of covalent modification of an aspartate residue provides a novel approach to inhibit this multifaceted enzyme. This technical guide summarizes the core characteristics of this compound, providing researchers with essential data and protocols to facilitate its use in their investigations into the diverse roles of GAPDH in health and disease. Further studies are warranted to explore the selectivity profile and the full range of cellular effects of this intriguing inhibitor.

References

Methodological & Application

Application Notes and Protocols for GAPDH-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, the central pathway for glucose metabolism and cellular energy production. Beyond its canonical role, GAPDH is implicated in a multitude of cellular processes, including apoptosis, DNA repair, and membrane trafficking. Its overexpression and altered function in various diseases, particularly cancer, have positioned it as an attractive therapeutic target. GAPDH-IN-1 is a small molecule inhibitor that covalently binds to GAPDH, leading to the inactivation of its enzymatic function. These application notes provide a detailed experimental protocol for the use of this compound in cell culture to study the effects of GAPDH inhibition.

Mechanism of Action

This compound is an inhibitor of GAPDH enzymatic activity. It forms a covalent adduct with an aspartic acid residue in the active site of GAPDH. This interaction displaces the essential cofactor NAD+, leading to the inhibition of the enzyme's function in the glycolytic pathway. By disrupting glycolysis, this compound can effectively decrease ATP production, which can particularly impact the survival and proliferation of cells highly dependent on this metabolic pathway, such as many cancer cells exhibiting the Warburg effect.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound. These values can serve as a starting point for designing experiments in various cell lines.

ParameterCell LineValueReference
IC50 (GAPDH enzymatic activity)HEK293 cell lysates39.31 µM
IC50 (Cell viability)HEK293 cells50.64 µM

Signaling Pathway Perturbation by this compound

Inhibition of GAPDH by this compound primarily disrupts the glycolytic pathway, leading to a reduction in ATP and pyruvate production. This metabolic stress can trigger downstream signaling events, including the activation of cell stress responses and potentially leading to apoptosis. The following diagram illustrates the central role of GAPDH in glycolysis and the immediate consequences of its inhibition by this compound.

GAPDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effects Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps 1,3-BPG 1,3-Bisphosphoglycerate G3P->1,3-BPG GAPDH Pyruvate Pyruvate 1,3-BPG->Pyruvate Multiple Steps ATP_gen ATP 1,3-BPG->ATP_gen GAPDH_IN_1 This compound GAPDH GAPDH GAPDH_IN_1->GAPDH Inhibits Glycolysis_inhibition Glycolysis Inhibition GAPDH->Glycolysis_inhibition ATP_decrease Decreased ATP Cell_Stress Cellular Stress ATP_decrease->Cell_Stress Glycolysis_inhibition->ATP_decrease Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Inhibition of GAPDH by this compound blocks glycolysis, leading to reduced ATP and cellular stress.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Bring the this compound vial to room temperature.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: To be obtained from the supplier), add the calculated volume of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture and Treatment Protocol

This protocol provides a general guideline. Optimization of cell seeding density, this compound concentration, and incubation time is recommended for each specific cell line and experimental question.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well plates (e.g., 96-well, 24-well, or 6-well plates)

Procedure:

  • Cell Seeding:

    • One day prior to treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 60-80% confluent at the time of treatment.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A common starting range for a dose-response experiment is 0 µM (vehicle control), 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically ≤ 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Carefully remove the old medium from the wells.

    • Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Downstream Assays

Purpose: To determine the effect of this compound on cell proliferation and cytotoxicity.

Procedure (using a 96-well plate format):

  • Following the treatment period, add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Purpose: To confirm the presence of GAPDH and assess the levels of other proteins of interest.

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against GAPDH overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • A loading control (e.g., β-actin or α-tubulin) should be used to ensure equal protein loading.

Purpose: To measure the effect of GAPDH inhibition on the end-product of glycolysis.

Procedure:

  • After the desired treatment period, collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercially available lactate assay kit, following the manufacturer's instructions. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

  • Normalize the lactate levels to the cell number or total protein content.

Purpose: To quantify the impact of GAPDH inhibition on cellular energy levels.

Procedure:

  • Following treatment, lyse the cells according to the protocol of a commercially available ATP assay kit.

  • These kits typically utilize the luciferin-luciferase reaction, where the light output is directly proportional to the ATP concentration.

  • Measure the luminescence using a luminometer.

  • Normalize the ATP levels to the cell number or total protein content.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for studying the effects of this compound in cell culture.

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Prepare_Inhibitor Prepare this compound Working Solutions Cell_Seeding->Prepare_Inhibitor Treat_Cells Treat Cells with this compound (e.g., 24, 48, 72h) Prepare_Inhibitor->Treat_Cells Downstream_Assays Perform Downstream Assays Treat_Cells->Downstream_Assays Viability Cell Viability Assay (CCK-8/MTT) Downstream_Assays->Viability Western_Blot Western Blot (GAPDH, etc.) Downstream_Assays->Western_Blot Lactate_Assay Lactate Production Assay Downstream_Assays->Lactate_Assay ATP_Assay ATP Level Assay Downstream_Assays->ATP_Assay Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Western_Blot->Data_Analysis Lactate_Assay->Data_Analysis ATP_Assay->Data_Analysis End End Data_Analysis->End

Caption: A general workflow for investigating the cellular effects of this compound.

References

Application Notes and Protocols for Utilizing GAPDH-IN-1 in Glycolysis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its canonical role in cellular metabolism, GAPDH is implicated in various non-glycolytic processes, including apoptosis and DNA repair.[2][3] In many cancer cells, there is an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[4] This metabolic shift makes GAPDH a compelling therapeutic target for anticancer drug development.[4]

GAPDH-IN-1 is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 µM for enzymatic activity. It acts by forming a covalent adduct with an aspartic acid residue in the active site, which displaces the essential cofactor NAD+. This targeted inhibition of GAPDH leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and the depletion of downstream metabolites. Consequently, this disrupts the production of ATP and lactate.

These application notes provide detailed protocols for utilizing this compound to study its effects on glycolysis in a cellular context. The provided methodologies will enable researchers to accurately quantify the impact of GAPDH inhibition on key glycolytic parameters.

Data Presentation

The following tables summarize quantitative data from studies using various GAPDH inhibitors. This data is intended to provide a comparative reference for researchers using this compound.

Table 1: Inhibitory Potency of GAPDH Inhibitors

InhibitorTarget Cell LineIC50 (Enzymatic Activity)IC50 (Cell Viability)Reference
This compound HEK29339.31 µM50.64 µM
Iodoacetate (IA) HeLa2.5 µMNot Reported
Koningic Acid (KA) Jurkat~4 µM (for 50% inhibition of activity in-cell)Not Reported
DC-5163 Breast Cancer CellsNot ReportedVaries by cell line and time

Table 2: Effect of GAPDH Inhibition on Glycolysis

InhibitorCell LineConcentrationEffect on Lactate ProductionEffect on Glucose ConsumptionReference
Iodoacetate (IA) HeLa1-100 µMDose-dependent decreaseDose-dependent decrease
Koningic Acid (KA) HCT116IC50DecreasedNot Reported
GAPDH Knockdown A549Not Applicable~15% reductionMarginal reduction
DC-5163 Breast Cancer Cells80 µMDecreasedDecreased

Experimental Protocols

Protocol 1: General Glycolysis Assay Using this compound

This protocol provides a comprehensive workflow for treating cultured cells with this compound and subsequently measuring the impact on glycolysis by quantifying extracellular lactate production and glucose consumption.

Materials:

  • This compound (Solubility in acetonitrile: 0.1-1 mg/mL)

  • Cell line of interest (e.g., HeLa, HEK293, or a cancer cell line exhibiting the Warburg effect)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lactate assay kit (colorimetric or fluorometric)

  • Glucose assay kit (colorimetric or fluorometric)

  • 96-well plates

  • Multichannel pipettor

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.

    • Incubate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment. It is recommended to perform a dose-response experiment with concentrations ranging from 1 µM to 100 µM to determine the optimal inhibitory concentration for your cell line.

  • Treatment of Cells:

    • Carefully remove the culture medium from the wells.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours). The incubation time should be optimized based on the cell line and the expected rate of glycolysis.

  • Sample Collection:

    • At the end of the incubation period, carefully collect the cell culture medium from each well for lactate and glucose analysis.

    • It is crucial to avoid disturbing the cell monolayer.

    • The collected medium can be stored at -80°C for later analysis if necessary.

  • Lactate and Glucose Measurement:

    • Thaw the collected media samples if they were frozen.

    • Follow the manufacturer's instructions for the chosen lactate and glucose assay kits. This typically involves adding a reaction mix to the media samples and incubating for a specific time before measuring the absorbance or fluorescence.

    • Generate a standard curve for both lactate and glucose to accurately quantify their concentrations in the samples.

  • Data Analysis:

    • Calculate the concentration of lactate produced and glucose consumed in each well.

    • Normalize the data to the cell number or protein concentration in each well to account for any differences in cell proliferation or viability. A separate plate can be set up in parallel for cell counting or a protein assay (e.g., BCA assay).

    • Plot the results as a function of this compound concentration to determine the dose-dependent effect on glycolysis.

Protocol 2: Direct Measurement of GAPDH Enzymatic Activity

This protocol describes how to measure the direct inhibitory effect of this compound on the enzymatic activity of GAPDH in cell lysates.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • GAPDH activity assay kit (colorimetric or fluorometric)

  • 96-well plate

  • Multichannel pipettor

  • Plate reader

Procedure:

  • Cell Lysis:

    • Culture cells to a sufficient number and harvest them.

    • Lyse the cells using an appropriate ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay.

  • Inhibitor Treatment of Lysate:

    • Dilute the cell lysate to a consistent protein concentration in the assay buffer provided with the GAPDH activity assay kit.

    • Add different concentrations of this compound to aliquots of the cell lysate. Include a vehicle control.

    • Incubate the lysate with the inhibitor for a predetermined time (e.g., 30 minutes) at room temperature to allow for enzyme inhibition.

  • GAPDH Activity Measurement:

    • Follow the manufacturer's protocol for the GAPDH activity assay kit. This typically involves adding a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate) and NAD+ to the inhibitor-treated lysates.

    • The assay measures the rate of NADH production, which is proportional to GAPDH activity.

    • Monitor the change in absorbance or fluorescence over time using a plate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each sample.

    • Plot the GAPDH activity as a function of this compound concentration to determine the IC50 value.

Visualizations

Glycolysis_Pathway_and_GAPDH_Inhibition cluster_glycolysis Glycolysis cluster_inhibition Inhibition Mechanism Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P_DHAP Glyceraldehyde-3-Phosphate (G3P) & DHAP F16BP->G3P_DHAP BPG 1,3-Bisphosphoglycerate G3P_DHAP->BPG GAPDH ThreePG 3-Phosphoglycerate BPG->ThreePG TwoPG 2-Phosphoglycerate ThreePG->TwoPG PEP Phosphoenolpyruvate TwoPG->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate GAPDH_IN_1 This compound GAPDH_IN_1->BPG Inhibits

Caption: Glycolytic pathway and the point of inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_collection Sample Collection & Analysis cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with this compound (Dose-Response) B->C D Incubate for a Defined Period C->D E Collect Culture Medium D->E F Measure Lactate Concentration E->F G Measure Glucose Concentration E->G H Normalize to Cell Number/Protein F->H G->H I Plot Dose-Response Curves H->I J Determine IC50 for Glycolysis Inhibition I->J

Caption: Experimental workflow for a cell-based glycolysis assay.

References

Application Notes and Protocols for GAPDH-IN-1 in In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of GAPDH-IN-1, a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), in in vitro studies.

Introduction

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a key enzyme in glycolysis, but it also participates in various non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking. Its overexpression in certain cancers makes it a potential therapeutic target. This compound is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 µM for its enzymatic activity.[1] It forms a covalent adduct with an aspartic acid residue in the active site of GAPDH, leading to the displacement of the cofactor NAD+.[1] This inhibition of GAPDH can impact cellular metabolism and viability, making this compound a valuable tool for studying the multifaceted roles of GAPDH in cellular physiology and disease.

Data Presentation

Quantitative Data Summary
ParameterValueReference
Molecular Weight 366.37 g/mol [1]
IC50 (GAPDH Enzymatic Activity) 39.31 µM[1]
IC50 (HEK293 Cell Viability) 50.64 µM[1]
Solubility (Acetonitrile) Slightly soluble (0.1-1 mg/mL)
Recommended Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for small molecule inhibitors is 10 mM.

  • Calculate the Required Mass:

    • Molecular Weight of this compound = 366.37 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 366.37 g/mol * 1 mL = 0.0036637 g

      • Mass (mg) = 3.66 mg

  • Dissolution:

    • Aseptically weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to the tube.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for Cell Culture

Objective: To dilute the this compound stock solution in cell culture medium to the desired final concentration for treating cells. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile, pre-warmed complete cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Protocol:

  • Determine the Final Working Concentration: The effective concentration of this compound in cell-based assays can range from 25 µM to 100 µM, based on reported data. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Calculate the Dilution Factor:

    • For a 10 mM stock solution and a desired final concentration of 50 µM:

      • Dilution Factor = 10,000 µM / 50 µM = 200

  • Serial Dilution (Recommended): To ensure accurate dilution and thorough mixing, a serial dilution approach is recommended, especially for high dilution factors.

    • Intermediate Dilution (e.g., 1:20): Add 5 µL of the 10 mM stock solution to 95 µL of sterile cell culture medium. This results in a 500 µM intermediate solution.

    • Final Dilution (e.g., 1:10): Add 100 µL of the 500 µM intermediate solution to 900 µL of sterile cell culture medium to achieve a final concentration of 50 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. For the example above, the final DMSO concentration would be 0.05% (from the 1:2000 final dilution of the DMSO stock).

  • Treatment of Cells: Remove the existing medium from your cell cultures and replace it with the medium containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

Mandatory Visualizations

Signaling Pathway of GAPDH Inhibition

GAPDH_Inhibition_Pathway cluster_glycolysis Glycolysis cluster_inhibitor Inhibition cluster_cellular_effects Cellular Effects Glucose Glucose G3P Glyceraldehyde-3-Phosphate Glucose->G3P Multiple Steps Glucose->G3P DPG 1,3-Bisphosphoglycerate G3P->DPG GAPDH G3P->DPG Pyruvate Pyruvate DPG->Pyruvate Multiple Steps DPG->Pyruvate ATP_gly ATP DPG->ATP_gly DPG->ATP_gly Reduced_Glycolysis Reduced Glycolysis & ATP Production GAPDH_IN_1 This compound GAPDH GAPDH GAPDH_IN_1->GAPDH Covalent Inhibition Cell_Viability Decreased Cell Viability Reduced_Glycolysis->Cell_Viability

Caption: Inhibition of GAPDH by this compound disrupts glycolysis.

Experimental Workflow for In Vitro Studies

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock Solution in DMSO Prep_Working Prepare Working Solutions in Cell Culture Medium Prep_Stock->Prep_Working Prep_Control Prepare Vehicle Control (DMSO in Medium) Prep_Stock->Prep_Control Treat_Cells Treat Cells with this compound or Vehicle Control Prep_Working->Treat_Cells Prep_Control->Treat_Cells Seed_Cells Seed Cells in Culture Plates Seed_Cells->Treat_Cells Incubate Incubate for a Defined Period (e.g., 24 hours) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay GAPDH_Activity_Assay GAPDH Enzymatic Activity Assay Incubate->GAPDH_Activity_Assay Western_Blot Western Blot Analysis Incubate->Western_Blot

Caption: Workflow for this compound in vitro cell-based assays.

References

Determining the Optimal Concentration of GAPDH-IN-1 for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a key enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1] Beyond its canonical role in metabolism, GAPDH is implicated in a multitude of cellular processes, including apoptosis, DNA repair, and cellular signaling, making it a protein of interest in various research fields.[1][2][3] The dysregulation of GAPDH activity has been associated with several pathologies, including cancer and neurodegenerative diseases.[1]

GAPDH-IN-1 is a covalent inhibitor of GAPDH that provides a valuable tool for studying the diverse functions of this multifaceted enzyme. These application notes provide detailed protocols for determining the optimal concentration of this compound for various in vitro experiments, ensuring reproducible and reliable results.

Mechanism of Action

This compound acts as a covalent inhibitor of GAPDH. Its mechanism involves the formation of a covalent adduct with an aspartic acid residue within the active site of the enzyme. This interaction displaces the essential cofactor NAD+, leading to the inhibition of GAPDH enzymatic activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, providing a starting point for experimental design.

ParameterCell LineValueReference
IC50 (Enzymatic Activity) HEK293 Cell Lysates39.31 µM
IC50 (Cell Viability) HEK293 Cells50.64 µM

Signaling Pathway Perturbation

Inhibition of GAPDH by this compound primarily disrupts the glycolytic pathway, leading to a reduction in ATP production. This metabolic stress can, in turn, affect various downstream signaling pathways sensitive to the cell's energy status, such as the AMPK and mTOR pathways. Furthermore, given the non-glycolytic roles of GAPDH, its inhibition may impact processes like apoptosis and DNA repair.

GAPDH_Inhibition_Pathway cluster_0 Cellular Processes GAPDH_IN_1 This compound GAPDH GAPDH GAPDH_IN_1->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Apoptosis Apoptosis GAPDH->Apoptosis DNA_Repair DNA Repair GAPDH->DNA_Repair ATP ATP Production Glycolysis->ATP IC50_Enzymatic_Workflow A Prepare Cell Lysate C Incubate Lysate with Inhibitor A->C B Prepare Serial Dilutions of this compound B->C D Perform GAPDH Activity Assay C->D E Measure Absorbance/Fluorescence D->E F Calculate Reaction Rates E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H IC50_Viability_Workflow A Seed Cells in 96-well Plate C Treat Cells with Inhibitor A->C B Prepare Serial Dilutions of this compound B->C D Incubate for 24-72 hours C->D E Add Cell Viability Reagent D->E F Measure Absorbance/Luminescence E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H

References

Application Notes and Protocols for GAPDH-IN-1 in Western Blot Analysis of GAPDH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme pivotal to the glycolytic pathway.[1][2] Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including DNA repair, apoptosis, and autophagy.[1][2] Its stable and high expression levels in most tissues have established it as a common loading control in Western blot analysis.[3] However, the diverse functions of GAPDH also make it a potential therapeutic target, particularly in diseases with altered metabolism like cancer.

GAPDH-IN-1 is a representative small molecule inhibitor designed to target the active site of the GAPDH enzyme. Its application in research is crucial for understanding the downstream effects of GAPDH inhibition on cellular pathways and for validating GAPDH as a therapeutic target. These notes provide a detailed protocol for utilizing this compound in cell culture and subsequent analysis of its effects on protein expression via Western blotting.

Mechanism of Action

This compound, as a representative GAPDH inhibitor, primarily functions by binding to the active site of the enzyme, thereby disrupting the glycolytic pathway and leading to a reduction in ATP production. This metabolic disruption can have significant effects on cell proliferation and survival, especially in cells that are highly dependent on glycolysis. Furthermore, inhibition of GAPDH can modulate its non-glycolytic functions, influencing pathways related to cell cycle progression and apoptosis. For instance, the inhibition of GAPDH has been shown to induce cell cycle arrest and promote apoptosis in cancer cell lines.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of a GAPDH inhibitor, herein referred to as this compound, on breast cancer cell lines. These studies demonstrate the inhibitor's impact on cell viability and the expression of key regulatory proteins.

Table 1: Effect of this compound on Cell Viability (IC₅₀ values)

Cell LineDescriptionThis compound IC₅₀ (µM) after 48h
MCF-7 Human breast cancer55.3
MDA-MB-231 Human breast cancer48.7
BT549 Human breast cancer62.1
MCF-10A Normal breast epithelial>100

Data is representative of typical findings for a specific GAPDH inhibitor like DC-5163 and is intended for illustrative purposes.

Table 2: Densitometric Analysis of Western Blot Results Following this compound Treatment

Protein TargetTreatment Condition (48h)Fold Change vs. Control (DMSO)
Cyclin D1 80 µM this compound- 0.6
CDK4 80 µM this compound- 0.5
Cleaved PARP 80 µM this compound+ 2.5

This table illustrates the expected changes in protein levels after treatment with a GAPDH inhibitor, based on findings for DC-5163. The data indicates a decrease in proteins that promote cell cycle progression and an increase in a marker for apoptosis.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effects on protein expression.

  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at a density of 2 x 10⁵ cells per well. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 20, 40, 80 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. A vehicle control (DMSO only) must be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

Protocol 2: Western Blot Analysis

This protocol outlines the steps for analyzing protein expression in cell lysates treated with this compound.

  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GAPDH, anti-Cyclin D1, anti-CDK4, anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (if GAPDH is the target, an alternative loading control like β-actin or β-tubulin should be used).

Visualizations

GAPDH_Inhibition_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis seeding 1. Seed Cells treatment 2. Treat with This compound seeding->treatment incubation 3. Incubate treatment->incubation lysis 4. Cell Lysis incubation->lysis quantification 5. Protein Quantification lysis->quantification sds_page 6. SDS-PAGE quantification->sds_page transfer 7. Transfer sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Ab blocking->primary_ab secondary_ab 10. Secondary Ab primary_ab->secondary_ab detection 11. Detection secondary_ab->detection analysis 12. Analysis detection->analysis

Caption: Experimental workflow for analyzing the effects of this compound.

GAPDH_Signaling_Pathway cluster_cell_cycle Cell Cycle Arrest cluster_apoptosis Apoptosis Induction GAPDH_IN_1 This compound GAPDH GAPDH GAPDH_IN_1->GAPDH Glycolysis Glycolysis GAPDH_IN_1->Glycolysis Inhibits GAPDH->Glycolysis ATP ATP Production Glycolysis->ATP Energy_Deprivation Energy Deprivation Glycolysis->Energy_Deprivation Leads to Cell_Proliferation Cell Proliferation ATP->Cell_Proliferation Energy_Deprivation->Cell_Proliferation Apoptosis Apoptosis Energy_Deprivation->Apoptosis CyclinD1_CDK4 Cyclin D1 / CDK4 Cell_Proliferation->CyclinD1_CDK4 Downregulation of Cleaved_PARP Cleaved PARP Apoptosis->Cleaved_PARP Upregulation of

Caption: Proposed signaling pathway of this compound action.

References

Application Notes and Protocols for Studying the Warburg Effect in Cancer Using a GAPDH Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Warburg effect, a hallmark of cancer metabolism, describes the phenomenon whereby cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. This metabolic reprogramming is crucial for tumor growth, proliferation, and metastasis.[1] Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway, has emerged as a promising therapeutic target for selectively targeting cancer cells exhibiting the Warburg effect.[1][2]

This document provides detailed application notes and protocols for utilizing a selective GAPDH inhibitor, such as Koningic Acid (KA), to study the Warburg effect in cancer cells. Koningic acid is a natural product that acts as a potent and selective irreversible inhibitor of GAPDH.[2] These protocols are intended to guide researchers in assessing the effects of GAPDH inhibition on cancer cell viability, metabolism, and key signaling pathways.

Data Presentation

Inhibitory Concentration (IC50) of GAPDH Inhibitors in Various Cancer Cell Lines

The efficacy of GAPDH inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound.

GAPDH InhibitorCancer Cell LineIC50 Value (µM)Reference
Koningic Acid (KA)C643 (Thyroid)1.35
Koningic Acid (KA)8505C (Thyroid)>10
Koningic Acid (KA)K1 (Thyroid)>10
Koningic Acid (KA)TPC-1 (Thyroid)>10
Koningic Acid (KA)U937 (Leukemia)40 (for caspase-3 induction)
Koningic Acid (KA)HEK293T (Human Embryonic Kidney)5
Koningic Acid (KA)A549 (Lung Carcinoma)~50 (resistance observed)
DC-5163MCF-7 (Breast)Lower than MDA-MB-231 and 4T1

Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time.

Effects of GAPDH Inhibition on Cellular Metabolism

Inhibition of GAPDH leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of upstream metabolites and a depletion of downstream metabolites.

MetaboliteExpected Change upon GAPDH Inhibition
Glucose-6-phosphate (G6P)Increase
Fructose-6-phosphate (F6P)Increase
Fructose-1,6-bisphosphate (F1,6BP)Increase
Dihydroxyacetone phosphate (DHAP)Increase
Glyceraldehyde-3-phosphate (G3P)Increase
1,3-Bisphosphoglycerate (1,3-BPG)Decrease
3-Phosphoglycerate (3-PG)Decrease
Phosphoenolpyruvate (PEP)Decrease
PyruvateDecrease
LactateDecrease
ATPDecrease

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of a GAPDH inhibitor on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • GAPDH inhibitor (e.g., Koningic Acid)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the GAPDH inhibitor in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

GAPDH Activity Assay

This assay measures the enzymatic activity of GAPDH in cell lysates.

Materials:

  • Treated and untreated cancer cells

  • GAPDH Assay Buffer (commercial kits available)

  • GAPDH Substrate (commercial kits available)

  • GAPDH Developer (commercial kits available)

  • NADH Standard (commercial kits available)

  • 96-well plate

  • Microplate reader

Procedure:

  • Harvest cells (approximately 1 x 10^6) and wash with ice-cold PBS.

  • Homogenize the cell pellet in 100 µL of ice-cold GAPDH Assay Buffer.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

  • Collect the supernatant (cell lysate).

  • In a 96-well plate, add 1-50 µL of cell lysate to each well and adjust the final volume to 50 µL with GAPDH Assay Buffer.

  • Prepare a master reaction mix according to the kit manufacturer's instructions (typically containing GAPDH Assay Buffer, GAPDH Substrate, and GAPDH Developer).

  • Add 50 µL of the master reaction mix to each well.

  • Measure the absorbance at 450 nm in kinetic mode for 30-60 minutes at 37°C.

  • Calculate GAPDH activity based on the rate of change in absorbance, using an NADH standard curve for quantification.

Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, a key indicator of the Warburg effect.

Materials:

  • Cell culture supernatant from treated and untreated cells

  • Lactate Assay Kit (commercial kits available)

  • 96-well plate

  • Microplate reader

Procedure:

  • Collect the cell culture medium from treated and untreated cells.

  • Centrifuge the medium at 10,000 rpm for 5 minutes to remove any detached cells or debris.

  • Prepare a lactate standard curve according to the kit manufacturer's instructions.

  • In a 96-well plate, add 50 µL of each standard and unknown sample (supernatant).

  • Prepare a reaction mix containing lactate oxidase and a colorimetric probe as per the kit's protocol.

  • Add 50 µL of the reaction mix to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 570 nm) using a microplate reader.

  • Determine the lactate concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis

This protocol allows for the detection of changes in the expression and phosphorylation status of key signaling proteins, such as AKT and HIF-1α, following GAPDH inhibition.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-HIF-1α, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Metabolomics Analysis of Adherent Cancer Cells

This protocol outlines the steps for extracting metabolites from adherent cancer cells for analysis by mass spectrometry.

Materials:

  • Adherent cancer cells in culture dishes (e.g., 10 cm dish at 90-100% confluency)

  • Ice-cold 0.9% NaCl solution (saline)

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid nitrogen

  • Centrifuge

Procedure:

  • Aspirate the culture medium completely from the dish.

  • Quickly rinse the cells with 5-7 mL of ice-cold 0.9% NaCl solution and aspirate.

  • Place the dish on dry ice and add 1 mL of ice-cold 80% methanol.

  • Scrape the cells into the methanol using a cell scraper.

  • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

  • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • After the final thaw, vortex for 1 minute and centrifuge at ~20,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the metabolites to a new tube for analysis by LC-MS or GC-MS.

Visualizations

Signaling Pathways and Experimental Workflow

cluster_0 GAPDH-IN-1 (Koningic Acid) Action cluster_1 Glycolysis & Warburg Effect cluster_2 Downstream Cellular Effects This compound This compound GAPDH GAPDH This compound->GAPDH Inhibits Pyruvate Pyruvate GAPDH->Pyruvate ATP_Glycolysis ATP GAPDH->ATP_Glycolysis Generates Cell Proliferation Cell Proliferation GAPDH->Cell Proliferation Supports Glucose Glucose G3P Glyceraldehyde-3-P Glucose->G3P G3P->GAPDH Lactate Lactate Pyruvate->Lactate Warburg Effect Warburg Effect Lactate->Warburg Effect Indicator of ATP_Glycolysis->Cell Proliferation Cell Viability Cell Viability ATP_Glycolysis->Cell Viability cluster_0 Experimental Workflow cluster_1 Assays cluster_2 Data Analysis Cancer Cells Cancer Cells GAPDH Inhibitor Treatment GAPDH Inhibitor Treatment Cancer Cells->GAPDH Inhibitor Treatment Cell Viability (MTT) Cell Viability (MTT) GAPDH Inhibitor Treatment->Cell Viability (MTT) GAPDH Activity GAPDH Activity GAPDH Inhibitor Treatment->GAPDH Activity Lactate Production Lactate Production GAPDH Inhibitor Treatment->Lactate Production Western Blot Western Blot GAPDH Inhibitor Treatment->Western Blot Metabolomics Metabolomics GAPDH Inhibitor Treatment->Metabolomics IC50 Determination IC50 Determination Cell Viability (MTT)->IC50 Determination Enzyme Kinetics Enzyme Kinetics GAPDH Activity->Enzyme Kinetics Metabolic Shift Metabolic Shift Lactate Production->Metabolic Shift Signaling Pathway Alterations Signaling Pathway Alterations Western Blot->Signaling Pathway Alterations Metabolite Profiling Metabolite Profiling Metabolomics->Metabolite Profiling cluster_0 Upstream Regulators cluster_1 GAPDH and Glycolysis cluster_2 Downstream Effects PI3K/AKT PI3K/AKT GAPDH GAPDH PI3K/AKT->GAPDH Activates HIF-1α HIF-1α HIF-1α->GAPDH Upregulates Angiogenesis Angiogenesis HIF-1α->Angiogenesis p53 p53 p53->GAPDH Regulates Apoptosis Apoptosis p53->Apoptosis Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes GAPDH->Apoptosis Modulates Cell Proliferation Cell Proliferation Glycolysis->Cell Proliferation

References

Application Notes and Protocols for Studying GAPDH Nuclear Translocation with GAPDH-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifunctional protein that, beyond its classical role in glycolysis, participates in a range of cellular processes including apoptosis, DNA repair, and regulation of gene expression.[1] A key event governing these non-glycolytic functions is its translocation from the cytoplasm to the nucleus. This process is often triggered by cellular stress, such as oxidative stress, and is implicated in the pathogenesis of various diseases, including neurodegenerative disorders and cancer. GAPDH-IN-1 is a covalent inhibitor of GAPDH's enzymatic activity. While direct studies on its effect on GAPDH nuclear translocation are not yet prevalent in the literature, its mechanism of action suggests it as a potential tool for investigating this phenomenon. These application notes provide a framework for utilizing this compound to study the mechanisms and consequences of GAPDH nuclear translocation.

Introduction to this compound

This compound, also known as Compound F8, is an inhibitor of the enzymatic activity of GAPDH with a reported IC50 of 39.31 μM. Its mechanism involves the formation of a covalent adduct with an aspartic acid residue within the active site of GAPDH. This modification leads to the displacement of the essential cofactor NAD+ and enhances the reactivity of probes with the catalytic cysteine, thereby inhibiting its glycolytic function. Given that post-translational modifications of the catalytic cysteine and the state of the NAD+ binding site are critical for the interaction of GAPDH with proteins that mediate its nuclear import, such as Siah1, this compound may serve as a valuable chemical probe to explore the regulation of GAPDH's subcellular localization.

Mechanism of GAPDH Nuclear Translocation

Under basal conditions, GAPDH is predominantly localized in the cytoplasm. In response to cellular stressors like oxidative or nitrosative stress, a cascade of events is initiated that leads to its nuclear accumulation. A primary pathway involves the S-nitrosylation of a critical cysteine residue (Cys152 in human GAPDH) in the enzyme's active site.[2] This modification induces a conformational change in GAPDH, facilitating its binding to the E3 ubiquitin ligase Siah1. Siah1 possesses a nuclear localization signal (NLS), and the GAPDH-Siah1 complex is actively transported into the nucleus. Once in the nucleus, GAPDH can modulate the activity of other nuclear proteins, such as p300/CBP, PARP-1, and p53, thereby influencing gene expression, DNA repair, and apoptosis.[3]

Quantitative Data Summary

As of the latest literature review, specific quantitative data on the direct inhibition of GAPDH nuclear translocation by this compound is not available. The following table provides hypothetical data based on expected outcomes for a potent inhibitor of this process, which should be experimentally determined for this compound.

Parameter Condition Result Experimental Method
IC50 (Nuclear Translocation) Stress-induced GAPDH nuclear translocationTo be determined (TBD)Immunofluorescence Microscopy with quantitative image analysis
Optimal Concentration Inhibition of stress-induced nuclear GAPDH accumulationTBD (e.g., 10-50 µM)Subcellular Fractionation and Western Blot
Time Dependence Onset of inhibition of nuclear translocationTBD (e.g., 1-4 hours pre-incubation)Time-course analysis using Immunofluorescence
Effect on Protein-Protein Interaction GAPDH-Siah1 co-immunoprecipitationTBD (e.g., % reduction in co-precipitated Siah1)Co-Immunoprecipitation followed by Western Blot

Signaling Pathways and Experimental Workflows

Signaling Pathway of Stress-Induced GAPDH Nuclear Translocation

GAPDH_Translocation_Pathway Stress Cellular Stress (e.g., Oxidative Stress) NO Nitric Oxide (NO) Production Stress->NO GAPDH_cyto Cytoplasmic GAPDH (Active in Glycolysis) NO->GAPDH_cyto S-nitrosylation (on Cys152) SNO_GAPDH S-Nitrosylated GAPDH (Glycolytically Inactive) GAPDH_cyto->SNO_GAPDH Complex GAPDH-Siah1 Complex SNO_GAPDH->Complex binds Siah1 Siah1 Siah1->Complex Nucleus Nucleus Complex->Nucleus Nuclear Import Nuclear_GAPDH Nuclear GAPDH Downstream Modulation of Nuclear Targets (p53, PARP-1, etc.) Nuclear_GAPDH->Downstream Apoptosis Apoptosis / DNA Repair Downstream->Apoptosis GAPDH_IN_1 This compound GAPDH_IN_1->GAPDH_cyto Covalent modification of NAD+ binding site

Caption: Stress-induced GAPDH nuclear translocation pathway and the putative inhibitory point of this compound.

Experimental Workflow for Assessing this compound Efficacy

Experimental_Workflow cluster_analysis Downstream Analysis Start Cell Culture (e.g., HeLa, SH-SY5Y) Treatment Treatment Groups: 1. Vehicle Control 2. Stressor only 3. This compound + Stressor 4. This compound only Start->Treatment Incubation Incubation Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest IF Immunofluorescence - Stain for GAPDH and DAPI - Confocal Microscopy Harvest->IF Frac Subcellular Fractionation - Cytoplasmic Fraction - Nuclear Fraction Harvest->Frac Quant Quantification - Nuclear/Cytoplasmic Ratio - Statistical Analysis IF->Quant WB Western Blot - Probe for GAPDH, Lamin B1,  and Tubulin Frac->WB WB->Quant Conclusion Conclusion on this compound Effect on Nuclear Translocation Quant->Conclusion

Caption: Workflow for evaluating the effect of this compound on GAPDH nuclear translocation.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for GAPDH Subcellular Localization

Objective: To visualize and quantify the effect of this compound on stress-induced nuclear translocation of GAPDH.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Glass coverslips

  • Cell culture medium and supplements

  • This compound (in appropriate solvent, e.g., DMSO)

  • Stress-inducing agent (e.g., H₂O₂, Sodium Nitroprusside)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody: anti-GAPDH antibody

  • Secondary antibody: fluorescently-conjugated (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 2 hours).

  • Induce cellular stress by adding the stress-inducing agent (e.g., 100 µM H₂O₂) for the appropriate duration (e.g., 6 hours).

  • Wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-GAPDH antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS containing 0.1% Tween-20.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto glass slides using antifade mounting medium.

  • Visualize the slides using a confocal microscope.

  • Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity of GAPDH in the nucleus (defined by DAPI staining) and the cytoplasm. Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell.

Protocol 2: Subcellular Fractionation and Western Blot Analysis

Objective: To biochemically quantify the levels of GAPDH in the cytoplasmic and nuclear fractions following treatment with this compound.

Materials:

  • Cell line of interest cultured in 10-cm dishes

  • This compound and stress-inducing agent

  • PBS, ice-cold

  • Cell scraper

  • Subcellular fractionation kit (or buffers for hypotonic lysis and nuclear extraction)

  • Protease inhibitor cocktail

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-GAPDH, anti-Lamin B1 (nuclear marker), anti-α-Tubulin (cytoplasmic marker)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells as described in Protocol 1 (steps 2 and 3).

  • Wash the cells twice with ice-cold PBS and harvest by scraping.

  • Perform subcellular fractionation according to the manufacturer's protocol or a standard laboratory method to separate cytoplasmic and nuclear extracts. Add protease inhibitors to all buffers.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and nuclear fractions onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against GAPDH, Lamin B1, and α-Tubulin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantification: Use densitometry software to measure the band intensity for GAPDH in both fractions. Normalize the nuclear GAPDH signal to the Lamin B1 signal and the cytoplasmic GAPDH signal to the α-Tubulin signal to ensure the purity of the fractions and equal loading.

Conclusion

This compound presents a promising, though as yet uncharacterized, tool for the study of GAPDH nuclear translocation. Its covalent mechanism of action at the NAD+ binding site suggests it may disrupt the necessary conformational changes or protein-protein interactions required for nuclear import. The protocols outlined above provide a robust framework for researchers to systematically investigate the potential of this compound as an inhibitor of this important non-glycolytic function of GAPDH, thereby contributing to a deeper understanding of its role in cellular stress responses and disease. It is imperative that future studies rigorously characterize the specificity and efficacy of this compound in this context to validate its use as a selective chemical probe.

References

Protocol for Assessing the Effects of GAPDH-IN-1 on Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in glycolysis, but it also participates in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking.[1][2][3] Its multifaceted role makes it a compelling target for therapeutic intervention, particularly in oncology and neurodegenerative diseases where metabolic alterations and apoptotic dysregulation are common.[4][5] GAPDH inhibitors, by disrupting cellular metabolism and other GAPDH-dependent pathways, can significantly impact cell survival and proliferation.

This document provides detailed application notes and protocols for assessing the effects of GAPDH-IN-1, a specific GAPDH inhibitor, on cell viability. This compound inhibits GAPDH by forming a covalent adduct with an aspartic acid residue in the active site, thereby displacing the essential cofactor NAD+. The inhibitor has been shown to decrease the viability of HEK293 cells with an IC50 value of 50.64 µM and inhibit GAPDH enzymatic activity with an IC50 of 39.31 µM.

These protocols are designed to provide a robust framework for characterizing the cellular consequences of GAPDH inhibition by this compound, encompassing assessments of cell viability, apoptosis, and cellular metabolism.

Data Presentation

All quantitative data from the following protocols should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Example Data Summary for Cell Viability (MTT Assay)

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
101.10 ± 0.0688
250.85 ± 0.0568
500.62 ± 0.0449.6
1000.35 ± 0.0328

Table 2: Example Data Summary for Apoptosis (Annexin V/PI Staining)

This compound Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
0 (Vehicle Control)2.5 ± 0.51.2 ± 0.396.3 ± 0.8
2515.8 ± 1.25.4 ± 0.778.8 ± 1.5
5035.2 ± 2.112.6 ± 1.152.2 ± 2.5
10058.9 ± 3.525.1 ± 1.816.0 ± 2.1

Experimental Protocols

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • This compound (MedChemExpress, Cat. No. HY-112165)

  • Cell line of interest (e.g., HEK293, HeLa, or a cancer cell line)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0 to 100 µM. The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Apoptosis Assessment using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 25, 50, 100 µM) for 24 hours.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis: Analyze the samples by flow cytometry within one hour of staining.

Measurement of Cellular ATP Levels

This assay directly quantifies cellular ATP levels, providing a sensitive measure of metabolic activity and cell health.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • ATP-based luminescence assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Opaque-walled 96-well microplates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

  • Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Lysis and Luminescence Reaction: Add the ATP assay reagent directly to the wells (typically in a 1:1 ratio with the culture medium volume). Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence corresponds to a decrease in cellular ATP levels.

Mandatory Visualizations

G This compound Mechanism of Action cluster_glycolysis Glycolysis G3P Glyceraldehyde-3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH GAPDH_IN_1 This compound GAPDH GAPDH Enzyme GAPDH_IN_1->GAPDH Binds to NAD NAD+ GAPDH_IN_1->NAD Displaces Asp Aspartic Acid (Active Site) GAPDH_IN_1->Asp Forms covalent adduct GAPDH->BPG Inhibited GAPDH->Asp NAD->GAPDH Cofactor

Caption: Mechanism of this compound inhibition.

G Experimental Workflow for Assessing Cell Viability cluster_assays Viability and Apoptosis Assays start Start seed_cells Seed Cells in Microplates start->seed_cells treat_cells Treat with this compound (various concentrations and durations) seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay annexin_v Annexin V/PI Staining treat_cells->annexin_v atp_assay ATP Level Assay treat_cells->atp_assay data_acquisition Data Acquisition (Microplate Reader, Flow Cytometer, Luminometer) mtt_assay->data_acquisition annexin_v->data_acquisition atp_assay->data_acquisition data_analysis Data Analysis (% Viability, % Apoptosis, ATP levels) data_acquisition->data_analysis end End data_analysis->end

Caption: General experimental workflow.

G GAPDH's Role in Apoptosis Signaling stress Cellular Stress (e.g., Oxidative Stress) p53 p53 stress->p53 Activates SIAH1 SIAH1 p53->SIAH1 Increases expression GAPDH_SIAH1 GAPDH-SIAH1 Complex SIAH1->GAPDH_SIAH1 GAPDH_cyto Cytoplasmic GAPDH GAPDH_cyto->GAPDH_SIAH1 Binds to SIAH1 GAPDH_nuc Nuclear GAPDH GAPDH_SIAH1->GAPDH_nuc Nuclear Translocation apoptosis Apoptosis GAPDH_nuc->apoptosis Promotes

Caption: Simplified GAPDH-mediated apoptosis pathway.

References

Application Notes and Protocols for Measuring GAPDH Inhibition by GAPDH-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GAPDH and its Inhibition

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme best known for its role in the sixth step of glycolysis, where it catalyzes the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate.[1][2] Beyond this fundamental metabolic function, GAPDH is a "moonlighting" protein implicated in a variety of non-glycolytic processes, including transcription activation, initiation of apoptosis, and vesicle trafficking.[1] Its diverse roles make it a significant target in various diseases, including cancer and neurodegenerative disorders.[2]

GAPDH-IN-1 is a covalent inhibitor of GAPDH.[3] It has been shown to inhibit the enzymatic activity of GAPDH with an IC50 of 39.31 µM in HEK293 cell lysates. The mechanism of action involves the formation of a covalent adduct with an aspartic acid residue in the active site, which displaces the essential cofactor NAD+. This specific inhibition allows for the targeted study of GAPDH function and its potential as a therapeutic target.

These application notes provide detailed protocols for measuring the enzymatic activity of GAPDH and for determining the inhibitory potency of this compound.

Data Presentation: Quantitative Inhibition Data

A summary of the quantitative data for the inhibition of GAPDH by this compound is presented in the table below.

InhibitorTargetIC50 (µM)Cell Line/SystemNotes
This compoundGAPDH39.31HEK293 cell lysateCovalent inhibitor that forms an adduct with an active site aspartic acid.
This compoundGAPDH50.64HEK293 cellsInhibition of cell viability.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

glycolysis Glucose Glucose G6P Glucose-6-phosphate Glucose->G6P Hexokinase F6P Fructose-6-phosphate G6P->F6P Phosphoglucose isomerase F16BP Fructose-1,6-bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone phosphate F16BP->DHAP Aldolase BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH DHAP->G3P Triosephosphate isomerase threePG 3-Phosphoglycerate BPG->threePG Phosphoglycerate kinase twoPG 2-Phosphoglycerate threePG->twoPG Phosphoglycerate mutase PEP Phosphoenolpyruvate twoPG->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate kinase

Figure 1: Role of GAPDH in the Glycolytic Pathway.

gapdh_apoptosis cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAPDH GAPDH GAPDH_SNO S-nitrosylated GAPDH GAPDH->GAPDH_SNO Siah1 Siah1 Complex GAPDH-Siah1 Complex Siah1->Complex binds NO Nitric Oxide (NO) (from cellular stress) NO->GAPDH S-nitrosylation GAPDH_SNO->Complex binds Nuclear_Complex GAPDH-Siah1 Complex Complex->Nuclear_Complex Nuclear Translocation Degradation Degradation of Nuclear Proteins Nuclear_Complex->Degradation stabilizes Siah1 for Apoptosis Apoptosis Degradation->Apoptosis ic50_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep_reagents serial_dilute Prepare Serial Dilutions of this compound prep_reagents->serial_dilute plate_setup Set up 96-well Plate (Controls and Inhibitor Concentrations) serial_dilute->plate_setup add_enzyme Add GAPDH Enzyme to Wells plate_setup->add_enzyme pre_incubate Pre-incubate Enzyme with Inhibitor add_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate (G3P and NAD+) pre_incubate->initiate_reaction read_absorbance Measure Absorbance at 340 nm (Kinetic Reading) initiate_reaction->read_absorbance calculate_rates Calculate Initial Reaction Rates read_absorbance->calculate_rates percent_inhibition Calculate Percent Inhibition for each Concentration calculate_rates->percent_inhibition plot_data Plot % Inhibition vs. log[Inhibitor] percent_inhibition->plot_data determine_ic50 Determine IC50 using Non-linear Regression plot_data->determine_ic50 end End determine_ic50->end

References

Troubleshooting & Optimization

troubleshooting GAPDH-IN-1 instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GAPDH-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this unique covalent inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as compound F8) is a covalent inhibitor of the enzyme Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). Unlike many covalent inhibitors that target cysteine residues, this compound uniquely forms a covalent adduct with an aspartic acid residue (Asp35) in the active site of GAPDH.[1] This binding displaces the essential cofactor NAD+.[1]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years). Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. To minimize degradation, it is advisable to prepare fresh working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.

Q3: What is the solubility of this compound?

This compound is known to be slightly soluble in acetonitrile (0.1-1 mg/mL). Its solubility in aqueous buffers commonly used for biological experiments, such as PBS or cell culture media, is expected to be low due to its hydrophobic nature.

Q4: My this compound solution appears to have precipitated. What should I do?

Precipitation of hydrophobic compounds like this compound upon dilution into aqueous buffers is a common issue. If you observe precipitation, do not use the solution for your experiment. Centrifuge the vial to pellet the precipitate before opening it to prepare a new, fresh dilution. Consider lowering the final concentration of the inhibitor in your assay to stay within its solubility limit.

Q5: Can I expect off-target effects with this compound?

As a covalent inhibitor with reactive epoxide groups, there is a potential for off-target interactions, especially at higher concentrations.[1] It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of GAPDH. Consider performing a rescue experiment if the cellular phenotype is known to be reversible by a downstream metabolite.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected activity of this compound in solution.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation in Aqueous Solution Although specific data is limited, the epoxide rings in this compound may be susceptible to hydrolysis in aqueous buffers, leading to inactivation. Prepare fresh working solutions in your final assay buffer immediately before each experiment. Avoid storing the compound in aqueous solutions for extended periods.
Precipitation Due to its low aqueous solubility, this compound may precipitate when diluted into your experimental buffer. Visually inspect the solution for any particulate matter. If precipitation is suspected, prepare a fresh dilution at a lower concentration. You may also consider the use of a co-solvent system, but be sure to include a vehicle control in your experiment.
Adsorption to Plastics Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in your solution. Use low-adhesion microplates and pipette tips whenever possible.
Incorrect Storage Improper storage of stock solutions can lead to degradation over time. Ensure that stock solutions are stored at the recommended temperatures (-20°C or -80°C) and are protected from light. Aliquoting the stock solution can help to avoid repeated freeze-thaw cycles.
Issue 2: High variability between experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Dissolution Ensure that the this compound powder is fully dissolved in the initial solvent before making further dilutions. Vortexing or brief sonication may aid in complete solubilization.
Inhomogeneous Working Solution After diluting the stock solution into your final assay buffer, ensure the solution is thoroughly mixed before adding it to your experimental setup.
Time-dependent Instability If the compound is unstable in your assay medium, the duration between preparing the working solution and performing the assay can introduce variability. Standardize this time across all replicates and experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add a suitable volume of an appropriate organic solvent (e.g., DMSO or acetonitrile) to the vial to achieve a desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Brief sonication in a water bath may be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound in Assay Buffer

  • Prepare a working solution of this compound in your final assay buffer at the desired concentration.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analyze the integrity of this compound in the aliquot using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). A decrease in the peak corresponding to intact this compound over time indicates instability.

Visualizations

GAPDH_Inhibition_Pathway This compound Mechanism of Action cluster_glycolysis Glycolysis Pathway cluster_inhibition Inhibition by this compound G3P Glyceraldehyde-3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH GAPDH GAPDH Enzyme Inactive_GAPDH Inactive GAPDH-Inhibitor Covalent Adduct GAPDH_IN_1 This compound GAPDH_IN_1->GAPDH Covalent binding to Asp35 GAPDH->Inactive_GAPDH Displaced_NAD Displaced NAD+ GAPDH->Displaced_NAD Displacement by inhibitor NAD NAD+ NAD->GAPDH Binds to active site

Caption: Mechanism of GAPDH inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Inconsistent this compound Activity Start Inconsistent or Low Activity Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Fresh_Sol Prepare Fresh Working Solution Immediately Before Use Check_Prep->Fresh_Sol Check_Solubility Visually Inspect for Precipitation Fresh_Sol->Check_Solubility Precip_Yes Precipitation Observed Check_Solubility->Precip_Yes Precip_No No Precipitation Check_Solubility->Precip_No Lower_Conc Lower Final Concentration Precip_Yes->Lower_Conc Consider_Cosolvent Consider Co-solvent (with vehicle control) Precip_Yes->Consider_Cosolvent Check_Storage Verify Stock Solution Storage Conditions Precip_No->Check_Storage Lower_Conc->Fresh_Sol Consider_Cosolvent->Fresh_Sol Storage_Bad Improper Storage Check_Storage->Storage_Bad Storage_Good Proper Storage Check_Storage->Storage_Good New_Stock Prepare New Stock Solution Storage_Bad->New_Stock Assess_Stability Perform Time-Course Stability Assay (HPLC/MS) Storage_Good->Assess_Stability New_Stock->Check_Prep Unstable Compound is Unstable in Assay Buffer Assess_Stability->Unstable Stable Compound is Stable Assess_Stability->Stable Other_Factors Investigate Other Experimental Factors Stable->Other_Factors

Caption: Workflow for troubleshooting this compound instability.

References

how to avoid off-target effects of GAPDH-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid and troubleshoot potential off-target effects of GAPDH-IN-1 in their experiments.

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the use of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Observed phenotype is stronger or different than expected from glycolysis inhibition alone. Off-target effects: this compound may be interacting with other proteins. GAPDH has numerous non-glycolytic functions, and inhibiting it may disrupt these pathways.[1][2][3]1. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to GAPDH in your cells. 2. Dose-Response Curve: Determine the minimal effective concentration of this compound to reduce the likelihood of off-target binding. 3. Orthogonal Approaches: Use a structurally different GAPDH inhibitor or a genetic approach (siRNA/shRNA) to see if the phenotype is replicated. 4. Off-Target Profiling: Consider performing an Activity-Based Protein Profiling (ABPP) or proteomic analysis to identify other proteins that this compound may be binding to.
High level of cytotoxicity observed at concentrations close to the IC50 for GAPDH inhibition. Disruption of essential non-glycolytic GAPDH functions: GAPDH is involved in critical cellular processes like apoptosis and DNA repair.[1][2] Its inhibition could be leading to unintended cell death pathways.1. Apoptosis/Necrosis Assays: Run assays (e.g., Caspase-3/7 activity, Annexin V/PI staining) to determine the mode of cell death. 2. Cell Cycle Analysis: Analyze the cell cycle profile to see if this compound is causing arrest at a particular phase. 3. Rescue Experiments: If a specific off-target is suspected, attempt a rescue by overexpressing that target.
Inconsistent results between different cell lines. Variable expression and roles of GAPDH: The expression level and the importance of GAPDH's non-glycolytic functions can vary significantly between cell types.1. Quantify GAPDH Expression: Use western blot or qPCR to determine the relative abundance of GAPDH in the cell lines being used. 2. Cell-Specific Dose-Response: Establish a dose-response curve for this compound in each cell line. 3. Consider the "Housekeeping" Myth: Be aware that GAPDH is not always a stable housekeeping gene and its expression can be regulated by experimental conditions.
Unexpected changes in gene expression. Nuclear functions of GAPDH: GAPDH can translocate to the nucleus and act as a transcriptional regulator. Inhibition of GAPDH could be altering its interaction with transcription factors or DNA.1. Subcellular Fractionation: Perform cellular fractionation followed by western blotting to determine the localization of GAPDH with and without this compound treatment. 2. Reporter Assays: Use reporter assays for specific transcription factors or pathways that are suspected to be affected. 3. RNA-Seq Analysis: For a global view of transcriptional changes, consider performing RNA sequencing.

Frequently Asked Questions (FAQs)

Q1: What are the known non-glycolytic functions of GAPDH that could be affected by this compound?

A1: GAPDH is a multifunctional protein with roles in:

  • Apoptosis: It can translocate to the nucleus and mediate cell death.

  • DNA Repair: GAPDH is involved in the cellular response to DNA damage.

  • Vesicular Transport: It plays a role in the trafficking of vesicles from the ER to the Golgi.

  • Transcriptional Regulation: Nuclear GAPDH can act as a transcriptional coactivator.

  • Autophagy: GAPDH is implicated in the regulation of autophagy.

Inhibition of GAPDH with this compound could potentially disrupt any of these processes, leading to off-target effects.

Q2: How can I confirm that this compound is engaging with GAPDH in my cellular model?

A2: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular context. This method is based on the principle that a protein becomes more resistant to heat denaturation when it is bound to a ligand. An increase in the thermal stability of GAPDH in the presence of this compound would confirm target engagement.

Q3: What is the IC50 of this compound?

A3: this compound has a reported IC50 of 39.31 μM for GAPDH enzymatic activity in HEK293 cell lysates and an IC50 of 50.64 μM for inhibiting the viability of HEK293 cells. It is crucial to determine the effective concentration in your specific cell line and assay.

Q4: Are there any known off-target proteins for this compound?

A4: Currently, there is limited publicly available data on the specific off-target proteins of this compound. Due to the highly conserved nature of the active site of GAPDH, finding highly specific inhibitors is a challenge. Therefore, it is recommended to perform your own off-target profiling experiments.

Q5: What are some advanced methods to identify potential off-targets of this compound?

A5: Two powerful techniques for identifying off-target interactions are:

  • Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy uses chemical probes to assess the functional state of enzymes in a complex proteome. It can be used to profile the selectivity of an inhibitor against a whole class of enzymes.

  • Proteomics-based platforms: Mass spectrometry-based proteomics can be used to comprehensively evaluate changes in protein abundance upon treatment with an inhibitor, which can point to potential off-target effects.

Quantitative Data Summary

Parameter Value Context Reference
IC50 (GAPDH Enzymatic Activity) 39.31 μMInactivation of GAPDH in HEK293 cell lysates.
IC50 (Cell Viability) 50.64 μMInhibition of viability in HEK293 cells.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol allows for the confirmation of this compound binding to GAPDH in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR cycler with a thermal gradient)

  • SDS-PAGE and Western blotting reagents

  • Anti-GAPDH antibody

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration and a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. One aliquot should be kept at room temperature as a non-heated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.

  • Western Blotting: Perform SDS-PAGE and western blotting using an anti-GAPDH antibody to detect the amount of soluble GAPDH at each temperature.

  • Analysis: An increase in the amount of soluble GAPDH at higher temperatures in the this compound treated samples compared to the control indicates target engagement.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol provides a general workflow for identifying off-target interactions of this compound.

Materials:

  • Cells of interest or cell lysate

  • This compound

  • A suitable activity-based probe for the enzyme class of interest

  • Click chemistry reagents (if using an alkyne or azide-tagged probe)

  • Streptavidin beads (for biotin-tagged probes)

  • Mass spectrometry facility

Procedure:

  • Proteome Preparation: Prepare cell lysates from your cells of interest.

  • Inhibitor Treatment: Treat the lysate with this compound at various concentrations or a vehicle control.

  • Probe Labeling: Add the activity-based probe to the treated lysates and incubate to allow for covalent labeling of active enzymes.

  • Reporter Tag Conjugation: If using a clickable probe, perform the click reaction to attach a reporter tag (e.g., biotin).

  • Enrichment: Use streptavidin beads to enrich the probe-labeled proteins.

  • On-Bead Digestion: Digest the enriched proteins into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by mass spectrometry to identify and quantify the labeled proteins.

  • Data Analysis: A decrease in the signal for a particular protein in the this compound treated sample compared to the control indicates that this compound is inhibiting the activity of that protein, suggesting a potential off-target interaction.

Visualizations

GAPDH_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAPDH_IN_1 This compound GAPDH_cyto GAPDH GAPDH_IN_1->GAPDH_cyto inhibition Glycolysis Glycolysis GAPDH_cyto->Glycolysis Apoptosis_cyto Apoptosis Regulation GAPDH_cyto->Apoptosis_cyto Vesicular_Transport Vesicular Transport GAPDH_cyto->Vesicular_Transport Autophagy Autophagy GAPDH_cyto->Autophagy GAPDH_nu GAPDH GAPDH_cyto->GAPDH_nu translocation Transcription Transcription Regulation GAPDH_nu->Transcription DNA_Repair DNA Repair GAPDH_nu->DNA_Repair

Caption: Potential on-target and off-target effects of this compound.

CETSA_Workflow Start Start: Treat cells with This compound or Vehicle Heat Heat aliquots to a range of temperatures Start->Heat Lyse Lyse cells and pellet precipitated proteins Heat->Lyse Western Analyze soluble GAPDH by Western Blot Lyse->Western Result Result: Increased thermal stability indicates binding Western->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Troubleshooting_Logic Problem Unexpected Phenotype Observed OnTarget Is it an on-target effect of GAPDH inhibition? Problem->OnTarget OffTarget Could it be an off-target effect? Problem->OffTarget Confirm Confirm On-Target Engagement (CETSA) OnTarget->Confirm Orthogonal Use Orthogonal Approaches (siRNA, other inhibitors) OnTarget->Orthogonal Profile Identify Off-Targets (ABPP, Proteomics) OffTarget->Profile Analyze Analyze Non-Glycolytic Functions of GAPDH OffTarget->Analyze

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Optimizing GAPDH-IN-1 Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the incubation time of GAPDH-IN-1 for maximum inhibition in their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). It forms a covalent adduct with an aspartic acid residue in the active site of the enzyme. This covalent modification is time-dependent, meaning the extent of inhibition increases with longer incubation times.

Q2: What is a typical starting concentration and incubation time for this compound?

A2: Based on available data, a starting concentration range of 25-50 µM can be used.[1] Initial time-course experiments often include time points such as 4 and 24 hours.[1] However, the optimal concentration and incubation time will vary depending on the cell type, cell density, and the specific biological question being investigated. For instance, in HEK293 cell lysates, this compound has an IC50 of 39.31 µM after a 24-hour incubation.[1]

Q3: How do I determine the optimal incubation time for my experiment?

A3: The ideal method for determining the optimal incubation time is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and harvesting them at various time points (e.g., 1, 2, 4, 8, 12, 24 hours). The level of GAPDH inhibition can then be measured using a GAPDH activity assay. The optimal time will be the point at which maximum inhibition is achieved without significant off-target effects or cytotoxicity.

Q4: What are the expected downstream effects of GAPDH inhibition with this compound?

A4: Inhibition of GAPDH, a key enzyme in glycolysis, leads to the accumulation of glycolytic intermediates upstream of the enzyme, such as glyceraldehyde-3-phosphate, and a depletion of downstream metabolites. This disruption in glycolysis can affect cellular energy production (ATP synthesis) and can influence other cellular processes that are linked to GAPDH's non-glycolytic functions, including apoptosis, DNA repair, and autophagy.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low GAPDH inhibition observed. Incubation time is too short. As a covalent inhibitor, this compound requires sufficient time to form a covalent bond. Increase the incubation time. Perform a time-course experiment to identify the optimal duration.
Inhibitor concentration is too low. The IC50 of this compound can be cell-type dependent. Increase the concentration of this compound. A dose-response experiment can help determine the optimal concentration for your specific cells.
Incorrect assay procedure. Ensure the GAPDH activity assay is performed correctly. Refer to the detailed experimental protocol for the GAPDH activity assay below. Include positive and negative controls in your assay.
Cell density is too high. A high cell density can reduce the effective concentration of the inhibitor per cell. Seed cells at a lower density or increase the inhibitor concentration proportionally.
High cell death or cytotoxicity observed. Incubation time is too long. Prolonged inhibition of a crucial enzyme like GAPDH can lead to cytotoxicity. Reduce the incubation time. The optimal time point should provide maximal inhibition with minimal cell death.
Inhibitor concentration is too high. High concentrations of this compound can lead to off-target effects and cytotoxicity. Reduce the concentration of the inhibitor.
Inconsistent results between experiments. Variability in cell culture conditions. Ensure consistent cell passage number, seeding density, and growth phase for all experiments.
Inhibitor stock solution degradation. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C) to avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Example Time-Course Experiment for this compound Optimization

Time Point (hours)GAPDH Activity (% of Control)Cell Viability (%)
0100100
18598
27095
45092
83085
122078
241560

Note: This is example data. Actual results will vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
  • Cell Seeding: Seed cells in a multi-well plate at a density that will allow them to be in the logarithmic growth phase throughout the experiment.

  • Inhibitor Treatment: The following day, treat the cells with a predetermined concentration of this compound (e.g., the IC50 value or a concentration from the literature). Include a vehicle control (e.g., DMSO).

  • Time-Point Harvesting: Harvest cells at various time points after inhibitor addition (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer).

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.

  • GAPDH Activity Assay: Measure the GAPDH activity in each lysate using the protocol detailed below (Protocol 2).

  • Data Analysis: Normalize the GAPDH activity to the protein concentration for each sample. Plot the percentage of GAPDH activity relative to the vehicle control against the incubation time to determine the optimal duration for maximum inhibition.

Protocol 2: Cellular GAPDH Activity Assay (Colorimetric)

This protocol is adapted from commercially available GAPDH activity assay kits.

Materials:

  • GAPDH Assay Buffer

  • GAPDH Substrate (Glyceraldehyde-3-Phosphate)

  • GAPDH Developer

  • NADH Standard

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Prepare cell lysates as described in Protocol 1.

    • Dilute the lysates with GAPDH Assay Buffer to a concentration within the linear range of the assay.

  • NADH Standard Curve Preparation:

    • Prepare a series of NADH standards by diluting the NADH stock solution in GAPDH Assay Buffer.

  • Reaction Mix Preparation:

    • Prepare a Reaction Mix for each sample and standard by mixing the GAPDH Assay Buffer, GAPDH Developer, and GAPDH Substrate according to the kit's instructions.

    • Prepare a Background Control Mix containing all components except the GAPDH Substrate.

  • Assay Measurement:

    • Add the standards and samples to the 96-well plate.

    • Add the Reaction Mix to the standard and sample wells.

    • Add the Background Control Mix to the sample background control wells.

    • Immediately measure the absorbance at 450 nm in a kinetic mode at 37°C for 10-60 minutes.

  • Data Analysis:

    • Calculate the change in absorbance over time (ΔA450/min).

    • Subtract the background rate from the sample rate.

    • Use the NADH standard curve to convert the rate of absorbance change to the rate of NADH production, which is proportional to GAPDH activity.

    • Normalize the GAPDH activity to the protein concentration of the lysate.

Visualizations

GAPDH_Inhibition_Workflow cluster_prep Preparation cluster_incubation Time-Course Incubation cluster_analysis Analysis start Seed Cells treat Treat with This compound start->treat t1 Time 1 treat->t1 t2 Time 2 harvest Harvest & Lyse Cells t1->harvest tn Time n t2->harvest tn->harvest protein_quant Protein Quantification harvest->protein_quant gapdh_assay GAPDH Activity Assay protein_quant->gapdh_assay data_analysis Data Analysis gapdh_assay->data_analysis end end data_analysis->end Optimal Time

Caption: Experimental workflow for optimizing this compound incubation time.

Glycolysis_Pathway cluster_accumulation Metabolite Accumulation Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP DHAP DHAP F16BP->DHAP G3P Glyceraldehyde-3-P F16BP->G3P DHAP->G3P GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate PEP PEP BPG->PEP Pyruvate Pyruvate PEP->Pyruvate GAPDH->BPG Inhibitor This compound Inhibitor->GAPDH Inhibition

Caption: Effect of this compound on the glycolysis pathway.

Troubleshooting_Logic start Low/No Inhibition? inc_time Increase Incubation Time start->inc_time Yes check_assay Check Assay Protocol start->check_assay No, but results are inconsistent inc_conc Increase Concentration inc_time->inc_conc Still low inhibition

Caption: A simplified troubleshooting logic for low this compound efficacy.

References

Technical Support Center: Troubleshooting Poor Solubility of GAPDH-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the poor solubility of GAPDH-IN-1 in aqueous buffers. This compound is a covalent inhibitor of the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key target in various research areas, including cancer metabolism and neurodegenerative diseases. Its inherent hydrophobicity often presents a significant challenge in experimental setups.

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What is the recommended solvent?

A1: this compound exhibits poor solubility in aqueous solutions. The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating stock solutions of poorly soluble inhibitors like this compound.

Q2: What is the maximum concentration of DMSO I can use in my cell-based or enzymatic assay?

A2: The final concentration of DMSO in your assay should be kept to a minimum to avoid solvent-induced artifacts. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance of your specific cell line or enzyme preparation to DMSO should be empirically determined by running appropriate vehicle controls.

Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What can I do?

A3: This is a common issue known as "crashing out." Here are several strategies to address this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Pluronic F-68: This non-ionic surfactant can be used at low concentrations (e.g., 0.01-0.1%) in your final assay buffer to help maintain the solubility of hydrophobic compounds. Always include a vehicle control with Pluronic F-68 alone.

  • Bovine Serum Albumin (BSA): For in vitro enzyme assays, including a carrier protein like BSA (0.1-1 mg/mL) in the buffer can help to keep hydrophobic inhibitors in solution.

  • pH Adjustment: The solubility of some compounds can be influenced by pH. If the structure of this compound contains ionizable groups, systematically adjusting the pH of your buffer (while ensuring it remains compatible with your experimental system) may improve solubility.

Q4: What are the known inhibitory concentrations of this compound?

A4: The reported IC₅₀ values for this compound can vary depending on the experimental conditions. It is crucial to perform a dose-response experiment to determine the effective concentration in your specific assay. The following are reported reference values:

  • Enzymatic Activity IC₅₀: 39.31 µM[1]

  • HEK293 Cell Viability IC₅₀: 50.64 µM[1]

Troubleshooting Guide

Problem: Precipitate observed in this compound stock solution or upon dilution.

This troubleshooting guide follows a stepwise approach to address the poor solubility of this compound.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Verification A Precipitate observed in This compound solution B Prepare fresh stock solution in 100% DMSO A->B Start Here C Perform serial dilutions into aqueous buffer B->C D Add solubilizing agent to aqueous buffer (e.g., Pluronic F-68, BSA) C->D If precipitation persists G Visually inspect for clarity C->G E Optimize buffer conditions (e.g., adjust pH) D->E If precipitation persists D->G F Consider alternative formulation (e.g., cyclodextrin) E->F Advanced Option E->G F->G H Perform vehicle control experiments G->H If solution is clear

Caption: A stepwise workflow for troubleshooting this compound solubility issues.

Data Presentation

ParameterValueSource
Enzymatic IC₅₀ 39.31 µMMedChemExpress[1]
HEK293 Cell Viability IC₅₀ 50.64 µMMedChemExpress[1]
SolventRecommended Starting ConcentrationNotes
DMSO 10-50 mMPrepare fresh stock solutions and store at -20°C or -80°C. Minimize freeze-thaw cycles.
Ethanol 1-10 mMMay be less effective than DMSO but can be an alternative for sensitive cell lines.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cellular Assays
  • Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium (e.g., 1:10 or 1:100). This helps to minimize the shock of a large solvent change.

  • Final Dilution: Add the appropriate volume of the intermediate dilution (or the stock solution) to the final cell culture volume to achieve the desired working concentration. Ensure the final DMSO concentration is below the toxicity limit for your cells.

  • Mixing: Gently mix the final solution by pipetting up and down or by swirling the plate.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO (and any other solubilizing agents) without the inhibitor.

Signaling Pathway and Experimental Workflow

GAPDH's Role in Glycolysis and Inhibition by this compound

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a pivotal enzyme in the glycolytic pathway, catalyzing the conversion of glyceraldehyde-3-phosphate (G3P) to 1,3-bisphosphoglycerate (1,3-BPG). This is a critical step for energy production in the cell. This compound acts as a covalent inhibitor, binding to the enzyme and blocking its catalytic activity.

GAPDH_Pathway cluster_glycolysis Glycolysis cluster_inhibition Inhibition G3P Glyceraldehyde-3-Phosphate (G3P) GAPDH GAPDH G3P->GAPDH BPG 1,3-Bisphosphoglycerate (1,3-BPG) GAPDH->BPG Inhibited_GAPDH Inactive GAPDH Inhibitor This compound Inhibitor->GAPDH Covalent Binding

Caption: The role of GAPDH in glycolysis and its inhibition by this compound.

Experimental Workflow for Testing this compound Efficacy

The following workflow outlines the key steps for assessing the inhibitory effect of this compound in a cell-based assay.

experimental_workflow A Prepare this compound Stock (100% DMSO) C Treat Cells with Serial Dilutions of this compound and Vehicle Control A->C B Seed Cells and Culture (e.g., 24 hours) B->C D Incubate for Desired Time (e.g., 24-48 hours) C->D E Perform GAPDH Activity Assay or Cell Viability Assay D->E F Data Analysis: Calculate IC50 E->F

Caption: A typical experimental workflow for evaluating this compound.

References

Technical Support Center: Troubleshooting GAPDH-IN-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GAPDH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during GAPDH inhibition experiments. Here, you will find frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a covalent inhibitor of GAPDH. It forms a covalent adduct with an aspartic acid residue (Asp35) in the active site of the enzyme. This modification displaces the essential cofactor NAD+, leading to the inhibition of GAPDH enzymatic activity.[1]

Q2: What is the typical potency of this compound?

A2: The reported IC50 value for this compound against GAPDH enzymatic activity is approximately 39.31 µM in HEK293 cell lysates.[1][2] In cell viability assays with HEK293 cells, the IC50 is around 50.64 µM.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound has limited solubility in acetonitrile.[2] It is recommended to prepare stock solutions in DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Is the inhibition by this compound reversible?

A4: The covalent adduct formed between this compound and GAPDH can be reduced by the addition of excess NAD+. This suggests that the inhibition may be reversible under conditions of high NAD+ concentration.

Q5: What are some common reasons for seeing no GAPDH inhibition in my assay?

A5: Several factors could contribute to a lack of inhibition. These include issues with the inhibitor itself (degradation, incorrect concentration), problems with the assay conditions (inappropriate buffer, incorrect incubation times), or issues with the GAPDH enzyme (inactivity, insufficient concentration). The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.

Troubleshooting Guide

This guide addresses specific problems that may arise during your GAPDH activity assay with this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
No or very low GAPDH inhibition observed. 1. Inactive or degraded this compound: The compound may have degraded due to improper storage or multiple freeze-thaw cycles.- Prepare a fresh stock solution of this compound from a new vial. - Ensure the stock solution is stored properly at -20°C or -80°C in small aliquots.
2. Incorrect inhibitor concentration: The final concentration of this compound in the assay may be too low to cause significant inhibition.- Verify the calculations for your serial dilutions. - Perform a dose-response experiment with a wider range of concentrations, typically from 1 µM to 100 µM.
3. Poor solubility of this compound in assay buffer: The inhibitor may be precipitating out of the solution, reducing its effective concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect enzyme activity. - Visually inspect the wells for any signs of precipitation.
4. Insufficient pre-incubation time: As a covalent inhibitor, this compound may require a specific amount of time to bind to the enzyme before the substrate is added.- Introduce a pre-incubation step where the enzyme is incubated with this compound for a period (e.g., 15-60 minutes) before adding the substrate to initiate the reaction.
5. Inactive GAPDH enzyme: The GAPDH enzyme (recombinant or in cell lysate) may have lost its activity due to improper storage or handling.- Run a positive control with a known GAPDH inhibitor. - Use a fresh batch of enzyme or prepare fresh cell lysates. - Ensure proper storage of the enzyme at -80°C.
6. High NAD+ concentration in the assay: Since excess NAD+ can reduce the inhibitory effect of this compound, high concentrations of this cofactor in your assay system might be competing with the inhibitor.- Review the concentration of NAD+ in your assay buffer. If possible, test lower concentrations of NAD+ to see if inhibition is enhanced.
High variability between replicate wells. 1. Inaccurate pipetting: Small volumes of inhibitor or enzyme can be difficult to pipette accurately.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare larger volumes of master mixes for the inhibitor and enzyme to minimize pipetting errors.
2. Incomplete mixing: Reagents may not be uniformly distributed in the wells.- Gently mix the contents of the wells after adding each component, for example, by using a plate shaker.
3. Edge effects on the microplate: Evaporation from the outer wells of the plate can concentrate the reagents and affect the results.- Avoid using the outermost wells of the microplate. - Fill the outer wells with PBS or water to maintain a humid environment.
Low overall GAPDH activity (even in control wells). 1. Degraded GAPDH enzyme or substrate: - Use fresh enzyme and substrate. Check the expiration dates of the kit components.
2. Suboptimal assay conditions: The pH, temperature, or buffer composition may not be optimal for GAPDH activity.- Ensure the assay is performed at the recommended temperature (e.g., 37°C). - Verify the pH of the assay buffer.
3. Insufficient amount of enzyme: - Increase the concentration of the GAPDH enzyme or the amount of cell lysate used in the assay.

Quantitative Data for this compound

Parameter Value Cell Line/Conditions Reference
IC50 (Enzymatic Activity) 39.31 µMHEK293 cell lysate
IC50 (Cell Viability) 50.64 µMHEK293 cells
Molecular Weight 366.37 g/mol N/A
Solubility Slightly soluble in Acetonitrile. Soluble in DMSO.N/A

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in DMSO to make a 10 mM stock solution. For example, dissolve 3.66 mg of this compound in 1 mL of DMSO. Mix well by vortexing. Store in aliquots at -20°C.

  • GAPDH Enzyme: Use a commercially available purified GAPDH enzyme or prepare fresh cell lysates.

  • Assay Buffer: A typical GAPDH assay buffer may contain Tris-HCl (pH 7.2-8.5), EDTA, and MgCl2. Refer to a commercial kit's manual for a specific formulation.

  • Substrate Solution: Prepare a solution containing glyceraldehyde-3-phosphate (GAP) and NAD+. The final concentrations in the assay will depend on the specific protocol but are often in the range of 0.5-2 mM for GAP and 0.5-1 mM for NAD+.

In Vitro GAPDH Inhibition Assay Protocol
  • Prepare Serial Dilutions of this compound: From your 10 mM stock, prepare a series of dilutions in the assay buffer.

  • Pre-incubation:

    • In a 96-well plate, add your GAPDH enzyme solution to each well.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

    • Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the substrate solution (containing GAP and NAD+) to all wells to start the enzymatic reaction.

  • Measure GAPDH Activity:

    • Immediately measure the absorbance at 340 nm (for NADH production) or 450 nm (for colorimetric assays using a developer) in a kinetic mode for 10-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.

Visualizations

Mechanism of GAPDH Catalysis and Inhibition by this compound

GAPDH_Inhibition cluster_glycolysis Glycolysis Pathway cluster_mechanism GAPDH Active Site G3P Glyceraldehyde-3-Phosphate (G3P) BPG 1,3-Bisphosphoglycerate (BPG) G3P->BPG GAPDH GAPDH_active Active GAPDH G3P->GAPDH_active GAPDH_active->BPG Catalysis GAPDH_inhibited Inactive GAPDH NADH NADH GAPDH_active->NADH GAPDH_inhibited->G3P Blocked NAD NAD+ NAD->GAPDH_active GAPDH_IN_1 This compound GAPDH_IN_1->GAPDH_active Covalent Adduct (Asp35)

Caption: Mechanism of GAPDH catalysis and its inhibition by this compound.

Experimental Workflow for GAPDH Inhibition Assay

Assay_Workflow prep_reagents 1. Prepare Reagents (Inhibitor, Enzyme, Buffer, Substrate) serial_dilution 2. Serially Dilute this compound prep_reagents->serial_dilution pre_incubation 3. Pre-incubate GAPDH with Inhibitor (30 min, 37°C) serial_dilution->pre_incubation add_substrate 4. Add Substrate (G3P + NAD+) pre_incubation->add_substrate kinetic_read 5. Kinetic Measurement (e.g., OD 340nm) add_substrate->kinetic_read data_analysis 6. Analyze Data (Calculate % Inhibition and IC50) kinetic_read->data_analysis

Caption: A typical experimental workflow for an in vitro GAPDH inhibition assay.

References

Technical Support Center: Reproducibility and Troubleshooting for Experiments with GAPDH-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GAPDH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the reproducibility of experiments involving the GAPDH inhibitor, this compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and a summary of key quantitative data to facilitate your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the use of this compound in various experimental settings.

Q1: My this compound is not dissolving properly. What is the recommended solvent and storage procedure?

A1: this compound has limited solubility in aqueous solutions. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent.

  • Recommended Solvent: Acetonitrile is a suitable solvent for this compound, with slight solubility reported in the range of 0.1-1 mg/mL.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in your chosen solvent.

  • Storage:

    • Powder: Store at -20°C for up to 3 years, or at 4°C for up to 2 years.

    • In Solvent: Store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in your cell culture medium or assay buffer to the final desired concentration immediately before use. Ensure the final concentration of the organic solvent in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity.

Q2: I am observing high variability in my cell viability assay results with this compound. What could be the cause?

A2: High variability in cell viability assays can stem from several factors related to the compound's properties and the experimental setup.

  • Inconsistent Compound Concentration: Due to its covalent nature, the effective concentration of this compound is highly dependent on the initial concentration and incubation time. Ensure precise and consistent dilutions for each experiment.

  • Cell Density: The number of cells seeded per well can significantly impact the outcome. Optimize cell density to ensure they are in the logarithmic growth phase during the experiment.

  • Incubation Time: As a covalent inhibitor, the inhibitory effect of this compound is time-dependent. Standardize the incubation time across all experiments for reproducible results.

  • Incomplete Solubilization: Ensure the formazan crystals in MTT assays are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability.

  • Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or ensure proper humidification during incubation.

Q3: I am not seeing the expected decrease in GAPDH activity in my enzymatic assay. What should I check?

A3: Several factors can lead to a lack of observable inhibition in an enzymatic assay.

  • Incorrect Assay Conditions: Ensure the pH, temperature, and substrate concentrations are optimal for GAPDH activity as per your assay protocol.

  • Inactive Inhibitor: Verify the storage conditions and age of your this compound stock. Improper storage can lead to degradation.

  • Insufficient Incubation Time: Covalent inhibition is time-dependent. Ensure you are pre-incubating the enzyme with this compound for a sufficient period before adding the substrate to allow for covalent modification.

  • Presence of Reducing Agents: Some GAPDH activity assays include reducing agents like DTT. High concentrations of these agents may interfere with the covalent binding of this compound.

Q4: My Western blot for GAPDH is showing inconsistent bands after treatment with this compound. How can I troubleshoot this?

A4: Inconsistent Western blot results can be due to various factors, from sample preparation to antibody performance.

  • Protein Loading: Ensure equal protein loading across all lanes. Use a reliable protein quantification method (e.g., BCA assay) and consider staining the membrane with Ponceau S to visually inspect protein transfer.

  • Antibody Quality: Use a validated antibody for GAPDH. The performance of antibodies can vary between lots.

  • Target Engagement: this compound forms a covalent adduct with GAPDH. This may lead to a slight shift in the molecular weight of the protein, which might be observable on a high-resolution gel. However, this is not always easily detectable.

  • Stripping and Reprobing: If you are stripping and reprobing your membrane, ensure that the stripping process is complete and does not damage the transferred proteins. Incomplete stripping can lead to residual signal from the previous antibody.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterValueCell LineReference
IC₅₀ (Enzymatic Activity) 39.31 µMHEK293 cell lysates[1]
IC₅₀ (Cell Viability) 50.64 µMHEK293 cells[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Cell Viability Assay (MTT Protocol)

This protocol is adapted for assessing the effect of this compound on cell viability.

Materials:

  • This compound

  • Cell line of interest (e.g., HEK293)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should bracket the expected IC₅₀ value (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value.

Western Blot for GAPDH Expression

This protocol can be used to assess the levels of GAPDH protein following treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GAPDH

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against GAPDH (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or α-tubulin) to determine the relative expression of GAPDH.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound is a covalent inhibitor of GAPDH. It forms a covalent adduct with an aspartic acid residue in the active site of the enzyme. This binding displaces the essential cofactor NAD⁺, leading to the inhibition of GAPDH's enzymatic activity.

GAPDH_IN_1_Mechanism GAPDH_IN_1 This compound Covalent_Adduct Covalent Adduct Formation GAPDH_IN_1->Covalent_Adduct Binds to GAPDH_Active_Site GAPDH Active Site (with Aspartic Acid) GAPDH_Active_Site->Covalent_Adduct NAD_Displacement NAD+ Displacement Covalent_Adduct->NAD_Displacement Inhibition Inhibition of GAPDH Activity NAD_Displacement->Inhibition

Caption: Mechanism of this compound covalent inhibition.

Experimental Workflow for Assessing this compound Efficacy

This diagram outlines a typical workflow for evaluating the effects of this compound in a cell-based experiment.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound Prep_Compound->Treat_Cells Seed_Cells Seed Cells in Multi-well Plates Seed_Cells->Treat_Cells Viability_Assay Cell Viability Assay (e.g., MTT) Treat_Cells->Viability_Assay Enzyme_Assay GAPDH Activity Assay Treat_Cells->Enzyme_Assay Western_Blot Western Blot Analysis Treat_Cells->Western_Blot Dose_Response Dose-Response Curve (IC50 Determination) Viability_Assay->Dose_Response Activity_Analysis Enzymatic Activity Quantification Enzyme_Assay->Activity_Analysis Protein_Expression Protein Expression Quantification Western_Blot->Protein_Expression Signaling_Pathways GAPDH_IN_1 This compound GAPDH GAPDH GAPDH_IN_1->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis PI3K_Akt PI3K/Akt Pathway GAPDH->PI3K_Akt Modulates p53 p53 Pathway GAPDH->p53 Interacts with ATP_Production ATP Production Glycolysis->ATP_Production Cell_Survival Cell Survival & Proliferation ATP_Production->Cell_Survival PI3K_Akt->Cell_Survival Apoptosis Apoptosis p53->Apoptosis Cell_Survival->Apoptosis Inhibits

References

Technical Support Center: Mitigating Cytotoxicity of GAPDH-IN-1 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the cytotoxicity of GAPDH-IN-1 in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our long-term cultures treated with this compound. What are the initial troubleshooting steps?

A1: Unexpected cytotoxicity in long-term studies requires a systematic approach to identify the root cause. Here are the initial steps:

  • Verify Compound Concentration and Purity: Ensure the correct final concentration of this compound and its solvent (e.g., DMSO) in the culture medium. Confirm the purity and stability of your this compound stock.

  • Assess Baseline Cell Health: Before initiating long-term treatment, ensure your cells are healthy, viable, and free from contamination.

  • Determine the Cytotoxic Profile: Perform a short-term dose-response curve to determine the CC50 (half-maximal cytotoxic concentration) of this compound on your specific cell line. This will help establish a baseline for toxicity.[1]

  • Optimize Exposure Time: For long-term studies, continuous exposure may not be necessary or tolerable for the cells. Consider intermittent dosing strategies.[1]

Q2: How can we reduce the cytotoxic effects of this compound in our long-term experiments without compromising its inhibitory activity?

A2: Several strategies can be employed to mitigate cytotoxicity while maintaining the desired biological effect of this compound:

  • Concentration Optimization: This is the most direct method. Use the lowest effective concentration of this compound that achieves the desired level of GAPDH inhibition. A thorough dose-response analysis is crucial.[1]

  • Intermittent Dosing: Instead of continuous exposure, treat cells with this compound for a specific period, followed by a "drug holiday" where the cells are cultured in a drug-free medium. This can allow cells to recover from stress.

  • Co-treatment with Cytoprotective Agents: Depending on the mechanism of toxicity, co-incubation with agents like antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may rescue cells from apoptosis.[1]

  • Media Optimization: Modifying the cell culture medium can sometimes enhance cell resilience. For example, replacing glucose with galactose can shift cellular metabolism and may alter sensitivity to metabolic inhibitors.[2]

  • Use of 3D Cell Culture Models: 3D cell cultures, such as spheroids or organoids, can be more resistant to drug-induced toxicity and may better represent in vivo conditions.

Q3: Could the solvent for this compound be contributing to the observed cytotoxicity?

A3: Yes, the solvent, most commonly DMSO, can be toxic to cells, especially at higher concentrations and with long-term exposure. It is critical to:

  • Run a Vehicle Control: Always include a control group treated with the same concentration of the solvent used to dissolve this compound.

  • Minimize Final Solvent Concentration: Keep the final concentration of the solvent in the culture medium as low as possible, typically below 0.1% for long-term studies.

Q4: Are there alternative GAPDH inhibitors that might be less cytotoxic for long-term studies?

A4: While this compound is the focus, it's worth noting other GAPDH inhibitors with varying properties exist. Heptelidic acid (also known as Koningic acid) and 3-Bromopyruvate are well-characterized GAPDH inhibitors. Their cytotoxicity profiles may differ depending on the cell type. Investigating literature on these compounds might provide insights into managing GAPDH inhibitor-induced cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution Expected Outcome
High cell death early in the long-term study. Inhibitor concentration is too high.Perform a detailed dose-response curve to determine the IC50 and CC50 values. Start long-term studies at a concentration below the CC50.Identify a non-toxic working concentration that still provides the desired inhibitory effect.
Solvent (e.g., DMSO) toxicity.Run a vehicle control with the solvent at the same concentration. Ensure the final solvent concentration is minimal (ideally ≤0.1%).Determine if the solvent is the source of toxicity and establish a safe working concentration.
High sensitivity of the cell line.Test this compound on a more robust cell line, if appropriate for the research question.Understand if the observed toxicity is cell-type specific.
Gradual increase in cell death over time. Cumulative toxicity of the inhibitor.Implement an intermittent dosing schedule (e.g., 2 days on, 2 days off).Allow cells to recover, reducing cumulative toxic effects and improving long-term viability.
Inhibitor degradation in culture medium.Prepare fresh dilutions of this compound for each medium change. For very long incubations, consider a full medium change with a freshly diluted inhibitor.Ensure consistent inhibitor potency and rule out degradation products as a source of toxicity.
Inconsistent results between experiments. Variability in cell culture conditions.Standardize cell passage number, seeding density, and media components for all experiments.Increased reproducibility of experimental results.
Inhibitor precipitation in media.Visually inspect stock solutions and final dilutions for any signs of precipitation. Determine the solubility of this compound in your culture medium.Ensure the inhibitor is fully dissolved to deliver the intended concentration to the cells.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of known GAPDH inhibitors, which can serve as a reference for what to expect with this compound.

Table 1: Cytotoxicity of Heptelidic Acid (HA) in Rhabdoid Tumor of the Kidney (RTK) Cell Lines

Cell LineTreatment DurationIC50 (ng/mL)
G-40148 hoursNot specified, but dose-dependent cytotoxicity observed
JMU-RTK-248 hoursNot specified, but dose-dependent cytotoxicity observed

A significant reduction in GAPDH activity was observed in both cell lines following treatment with HA.

Table 2: Cytotoxicity of Koningic Acid (KA) across various cancer cell lines

Cell Line TypeIC50 Range (µM)
Various Cancer Cell Lines (60 lines)Broad and heterogeneous response at 10µM
General Cytotoxicity0.4 - 3 µM

Table 3: Cytotoxicity of 3-Bromopyruvate (3-BP) and its propyl ester (3-BrOP)

CompoundCell LineIC50 / Effective ConcentrationReference
3-BrOPColon Cancer Cells1-10 µM (inhibits GAPDH)
3-BPHepG2 Cells~100 µM (induces cell death)

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol is for determining the viability of cells after treatment with this compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound and controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours for short-term assays, or at specified time points during a long-term study).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only well) and normalize the data to the vehicle control (set as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50.

Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium, by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Mandatory Visualizations

GAPDH_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAPDH_IN_1 This compound GAPDH GAPDH GAPDH_IN_1->GAPDH Inhibits Glycolysis Glycolysis GAPDH->Glycolysis Catalyzes Siah1 Siah1 GAPDH->Siah1 Binds to GAPDH_Siah1 GAPDH-Siah1 Complex GAPDH->GAPDH_Siah1 ATP ATP Glycolysis->ATP Produces Apoptosis Apoptosis ATP->Apoptosis Depletion can induce Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->GAPDH Induces binding Siah1->GAPDH_Siah1 Nuclear_Proteins Nuclear Proteins GAPDH_Siah1->Nuclear_Proteins Translocates to Nucleus & targets Protein_Degradation Protein Degradation Nuclear_Proteins->Protein_Degradation Leads to Protein_Degradation->Apoptosis Induces

Caption: Signaling pathway of GAPDH inhibition and apoptosis.

Mitigation_Workflow Start Start: High Cytotoxicity Observed in Long-Term Study Step1 Step 1: Verify & Optimize - Check compound concentration - Run vehicle control - Perform dose-response (CC50) Start->Step1 Step2 Step 2: Implement Mitigation Strategies Step1->Step2 Strategy1 A: Intermittent Dosing (e.g., 2 days on, 2 days off) Step2->Strategy1 Strategy2 B: Co-treatment with Cytoprotective Agents (e.g., N-acetylcysteine) Step2->Strategy2 Strategy3 C: Modify Culture Media (e.g., Galactose substitution) Step2->Strategy3 Step3 Step 3: Assess Efficacy - Monitor cell viability (MTT) - Quantify apoptosis (Annexin V/PI) Strategy1->Step3 Strategy2->Step3 Strategy3->Step3 Decision Is Cytotoxicity Reduced? Step3->Decision End_Success End: Successful Mitigation Proceed with Long-Term Study Decision->End_Success Yes End_Fail Re-evaluate Strategies or Consider Alternatives Decision->End_Fail No

Caption: Experimental workflow for mitigating cytotoxicity.

References

Technical Support Center: Troubleshooting Unexpected Results with GAPDH-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GAPDH-IN-1. This resource is designed for researchers, scientists, and drug development professionals to address common issues and unexpected results encountered during experiments with this covalent GAPDH inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Cell Viability Assays

  • Question: My cell viability results with this compound are inconsistent or show an unexpected increase in viability at certain concentrations. What could be the cause?

    Answer: Unexpected cell viability results can stem from several factors related to both the compound and the assay itself.

    • Compound Solubility and Stability: this compound has limited solubility in aqueous solutions.[1] Precipitation of the compound at higher concentrations can lead to an inaccurate assessment of its potency. Ensure complete solubilization of your stock solution (e.g., in DMSO) and avoid precipitation upon dilution into cell culture media. It is also crucial to consider the stability of this compound in your specific media over the course of the experiment. Degradation of the inhibitor could lead to a diminished effect over time.

    • Assay Interference: Some viability assays, particularly those based on metabolic activity (e.g., MTT, XTT), can be affected by compounds that alter cellular metabolism. As this compound directly targets a key glycolytic enzyme, it will significantly impact the metabolic state of the cell.[1][2] This can lead to misleading results. Consider using a viability assay that measures a different cellular parameter, such as cell membrane integrity (e.g., trypan blue exclusion, LDH release assay) or ATP content (though this will also be directly affected by GAPDH inhibition).

    • Cellular Context and Compensatory Mechanisms: The effect of GAPDH inhibition is highly dependent on the metabolic phenotype of the cell line. Cells that are heavily reliant on glycolysis (the Warburg effect) are more sensitive to GAPDH inhibition.[1][3] However, some cells may activate compensatory metabolic pathways to survive, such as fatty acid oxidation. This could explain a lack of expected cytotoxicity.

    • Non-Glycolytic Functions of GAPDH: GAPDH has numerous non-glycolytic roles, including involvement in apoptosis and DNA repair. Inhibition of these functions could lead to complex and unexpected cellular responses that do not simply correlate with a decrease in glycolysis. For instance, in some contexts, depletion of GAPDH can induce cell cycle arrest, which might be interpreted as a decrease in proliferation rather than direct cytotoxicity.

Potential Cause Recommended Solution
Poor solubility of this compoundPrepare a high-concentration stock in an appropriate solvent (e.g., DMSO). Visually inspect for precipitation upon dilution in media. Perform a solubility test in your specific cell culture medium.
Compound instabilityPrepare fresh dilutions of this compound for each experiment. Minimize the time the compound is in aqueous solution before being added to cells.
Interference with metabolic assays (e.g., MTT)Use an orthogonal viability assay, such as trypan blue exclusion or a cytotoxicity assay measuring LDH release.
Cell-specific metabolic plasticityCharacterize the metabolic phenotype of your cell line. Consider combining this compound with inhibitors of compensatory pathways (e.g., fatty acid oxidation).
Complex biological effects beyond glycolysisAnalyze markers of apoptosis (e.g., caspase activation) and cell cycle progression (e.g., flow cytometry) to better understand the cellular response.

2. Western Blotting

  • Question: I am using GAPDH as a loading control, but the bands are inconsistent or disappear after treating cells with this compound. Is this expected?

    Answer: Yes, this is a potential and often misinterpreted result. Using GAPDH as a loading control in experiments involving a GAPDH inhibitor is generally not recommended.

    • Altered GAPDH Expression: While GAPDH is often considered a constitutively expressed "housekeeping gene," its expression can be regulated by various cellular stressors, including metabolic stress induced by this compound.

    • Post-Translational Modifications and Antibody Recognition: this compound is a covalent inhibitor that forms an adduct with the enzyme. This modification, along with other potential post-translational modifications induced by cellular stress, could alter the epitope recognized by your specific GAPDH antibody, leading to reduced or inconsistent detection.

    • Protein Degradation: In some cellular contexts, the inhibition and subsequent modification of GAPDH could mark it for degradation, leading to a genuine decrease in protein levels.

    Troubleshooting Steps:

    • Switch to an Alternative Loading Control: Use a different housekeeping protein that is not expected to be affected by the inhibition of glycolysis. Good alternatives include β-actin, α-tubulin, or total protein staining (e.g., Ponceau S or Coomassie blue).

    • Validate Your Loading Control: If you must use a protein-based loading control, it is essential to validate its stability under your specific experimental conditions. Run a dilution series of your lysate to ensure that the antibody signal is within the linear range of detection.

    • Total Protein Normalization: A more robust method is to normalize to the total protein loaded in each lane. This can be done by staining the membrane with Ponceau S before blocking and quantifying the total protein in each lane using image analysis software.

Loading Control Advantages Disadvantages
GAPDH Abundant and historically common.Not recommended with GAPDH inhibitors. Expression and antibody binding can be affected.
β-Actin Generally stable and abundant.Can be affected by changes to the cytoskeleton.
α-Tubulin Generally stable and abundant.Can be affected by drugs that target microtubules.
Ponceau S Stain Stains total protein, providing a direct measure of loading. Reversible.Less sensitive than antibody-based methods. Requires careful quantification.

3. Interpreting Phenotypic Changes

  • Question: I'm observing unexpected changes in cell morphology or other phenotypes that don't seem directly related to glycolysis after this compound treatment. How can I interpret this?

    Answer: GAPDH is a classic example of a "moonlighting" protein with numerous functions beyond its role in energy metabolism. Therefore, its inhibition can have wide-ranging and sometimes unexpected consequences.

    • Cytoskeletal Interactions: GAPDH can interact with cytoskeletal components like tubulin and actin. Inhibition of GAPDH could disrupt these interactions, leading to changes in cell shape, adhesion, and motility.

    • Apoptosis and Cell Death: GAPDH plays a complex role in apoptosis. It can translocate to the nucleus and participate in cell death pathways. Therefore, treatment with this compound could directly induce or modulate apoptosis through mechanisms independent of its effect on glycolysis.

    • Mitochondrial Function: GAPDH can associate with mitochondria and influence processes like mitophagy (the removal of damaged mitochondria). Inhibition of GAPDH could therefore lead to alterations in mitochondrial health and function.

    • Gene Expression: Nuclear GAPDH can influence gene expression. Thus, this compound treatment could lead to downstream changes in the transcription of various genes.

    Investigating Unexpected Phenotypes:

    • Microscopy: Use immunofluorescence to examine the cytoskeleton (e.g., phalloidin for actin, anti-tubulin antibodies) and the localization of GAPDH within the cell.

    • Apoptosis Assays: Employ assays that measure different aspects of apoptosis, such as annexin V staining, caspase activity assays, or analysis of mitochondrial membrane potential.

    • Metabolic Profiling: Beyond just glycolysis, consider broader metabolic analyses to see how the cell is adapting to GAPDH inhibition.

    • Gene Expression Analysis: Use qPCR or RNA-seq to determine if this compound treatment is altering the expression of genes related to the observed phenotype.

Experimental Protocols

Protocol 1: Cell Treatment with this compound

  • Stock Solution Preparation: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Store at -20°C or -80°C, protected from light and moisture.

  • Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare fresh serial dilutions in your desired cell culture medium. It is critical to ensure the final DMSO concentration is consistent across all treatment groups (including the vehicle control) and is at a non-toxic level (typically ≤ 0.1%).

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment and for the duration of the experiment.

  • Treatment: Replace the existing media with the media containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, western blotting, etc.).

Protocol 2: GAPDH Activity Assay

This protocol is based on a colorimetric assay that measures the reduction of a tetrazolium salt by NADH produced during the GAPDH-catalyzed reaction.

  • Sample Preparation:

    • Treat cells with this compound or vehicle control as described in Protocol 1.

    • Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, or a specific GAPDH assay lysis buffer).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

  • Assay Procedure:

    • Add a standardized amount of protein lysate (e.g., 10-20 µg) to each well of a 96-well plate.

    • Prepare a reaction mixture containing the GAPDH substrate (glyceraldehyde-3-phosphate), NAD+, and the colorimetric probe according to the manufacturer's instructions (e.g., Sigma-Aldrich MAK277, ScienCell #8148).

    • Add the reaction mixture to each well to start the reaction.

    • Incubate the plate at the recommended temperature (e.g., 37°C) and measure the absorbance at the specified wavelength (e.g., 450 nm) at multiple time points.

  • Data Analysis:

    • Calculate the rate of change in absorbance over time for each sample.

    • Compare the GAPDH activity in this compound treated samples to the vehicle control.

Diagrams

GAPDH_Signaling_Pathways This compound primarily inhibits the glycolytic function of GAPDH, but can also impact its numerous non-glycolytic roles. cluster_glycolysis Glycolysis cluster_non_glycolytic Non-Glycolytic Functions G3P Glyceraldehyde-3-Phosphate BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH Apoptosis Apoptosis G3P->Apoptosis DNA_Repair DNA Repair G3P->DNA_Repair Cytoskeleton Cytoskeletal Dynamics G3P->Cytoskeleton Gene_Expression Gene Expression G3P->Gene_Expression ATP ATP BPG->ATP GAPDH_IN_1 This compound GAPDH_IN_1->G3P Inhibits

Caption: this compound's impact on cellular function.

Troubleshooting_Workflow A logical workflow for troubleshooting unexpected results with this compound. Start Unexpected Experimental Result Check_Compound Verify Compound Solubility & Stability Start->Check_Compound Check_Assay Assess for Assay Interference Start->Check_Assay Check_Biology Consider Biological Complexity Start->Check_Biology Solubility_Issue Inaccurate Concentration Check_Compound->Solubility_Issue Assay_Artifact Misleading Readout Check_Assay->Assay_Artifact Complex_Phenotype Non-Glycolytic Effects Check_Biology->Complex_Phenotype Solution1 Optimize Solubilization Protocol Solubility_Issue->Solution1 Solution2 Use Orthogonal Assay Assay_Artifact->Solution2 Solution3 Investigate Downstream Pathways Complex_Phenotype->Solution3

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Optimizing Buffer Conditions for GAPDH-IN-1 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for GAPDH-IN-1 activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a GAPDH activity assay?

The optimal pH for GAPDH activity typically falls within the range of 7.2 to 9.0.[1] However, the specific optimum can vary depending on the enzyme source and assay conditions. For instance, some protocols specify a pH of 8.5 for monitoring the conversion of NAD+ to NADH, while others define unit activity at pH 7.2 or 7.6.[1] One study indicated that while the optimal pH for purified GAPDH is around 8.0-8.5, the initial reaction rate was higher in a buffer with a more physiological pH of 7.4 compared to a buffer at pH 8.5.[2] It is crucial to note that GAPDH activity is significantly lower at a pH below 6.0.[3]

Q2: Which buffer system is recommended for GAPDH activity assays?

The choice of buffer system is critical for a successful assay. Commonly used buffers include:

  • Triethanolamine (TEA): Often used for GAPDH assays at a pH around 7.5-7.6.[1]

  • Sodium Pyrophosphate: Utilized in some protocols at a pH of 8.5.

  • BICINE: Recommended for assays requiring a higher pH, around 9.0.

  • HEPES and MOPS: These are good general-purpose buffers for enzymes active in the pH 7-8 range due to their stability.

Important Consideration: Avoid using phosphate buffers if inorganic phosphate is a product of the reaction or if the enzyme is a metalloenzyme, as phosphate can be inhibitory.

Q3: How does this compound inhibit GAPDH, and how might this affect my assay?

This compound is a covalent inhibitor of GAPDH with an IC50 of 39.31 µM. It forms a covalent adduct with an aspartic acid residue in the active site of GAPDH, which displaces the cofactor NAD+. This inhibition mechanism is distinct from inhibitors that target the catalytic cysteine. The displacement of NAD+ means that the concentration of NAD+ in your assay buffer could influence the apparent potency of the inhibitor.

Q4: What are common causes for low or no GAPDH activity in my assay?

Several factors can lead to low or absent GAPDH activity:

  • Inactive or degraded enzyme: Ensure proper storage of your enzyme preparation at -80°C for long-term stability and prepare fresh lysates before each experiment. Avoid repeated freeze-thaw cycles.

  • Substrate (G3P) instability: Glyceraldehyde-3-phosphate (G3P) can be unstable in solution. It is highly recommended to prepare G3P solutions fresh before each use or store aliquots at -20°C for a limited time.

  • Incorrect reagent preparation or storage: Reconstitute and dilute all components according to the manufacturer's protocol and ensure they are at the appropriate temperature before use.

  • Presence of inhibitors in the sample: Samples may contain endogenous inhibitors of GAPDH. Consider sample purification or buffer exchange if inhibition is suspected.

Q5: My results are variable. What could be the cause?

Variability in results can stem from several sources:

  • Inconsistent pipetting: Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate.

  • Temperature fluctuations: Maintain a constant and optimal temperature throughout the assay.

  • Suboptimal buffer conditions: The pH and ionic strength of your buffer can significantly impact enzyme activity and stability.

  • Plate reader settings: Verify that the correct wavelength is used for measurement as specified in your protocol.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your this compound activity assays.

ProblemPotential Cause(s)Recommended Solution(s)
No or Very Low GAPDH Activity Inactive or degraded enzyme.Ensure proper sample storage (-80°C). Prepare fresh lysates before the assay. Avoid repeated freeze-thaw cycles.
Insufficient amount of sample.Increase the amount of cell or tissue lysate. Perform a protein concentration assay (e.g., BCA) on your lysate.
Incorrect reagent preparation.Reconstitute and dilute all kit components according to the manufacturer's protocol. Ensure reagents are at room temperature before use if required.
Presence of inhibitors in the sample.If inhibition is suspected, consider sample purification or buffer exchange.
Incorrect wavelength for measurement.Verify the plate reader is set to the correct wavelength as specified in the assay protocol.
High Background Signal Contamination of reagents.Use fresh, high-quality reagents.
Non-enzymatic reduction of the detection probe.Run a control reaction without the enzyme to determine the background rate.
Sample autofluorescence/absorbance.Run a sample blank containing all components except the substrate.
Inconsistent Results Between Replicates Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Temperature variation across the plate.Ensure the plate is incubated at a uniform temperature.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with a blank solution.
Low Potency of this compound Suboptimal inhibitor concentration.Perform a dose-response curve to determine the optimal inhibitor concentration.
High NAD+ concentration in the assay buffer.As this compound displaces NAD+, high concentrations of NAD+ may compete with the inhibitor. Consider optimizing the NAD+ concentration.
Instability of this compound.Follow the manufacturer's instructions for storage and handling of the inhibitor.

Quantitative Data Summary: Recommended Buffer Systems for GAPDH Assays

Buffer SystemRecommended pHEnzyme Source / Assay TypeReference(s)
Sodium Pyrophosphate (with Sodium Arsenate)8.5Rabbit Muscle GAPDH
Triethanolamine (TEA)7.6General GAPDH Assay
BICINE-NaOH9.0Glycerol-3-Phosphate Dehydrogenase
Proprietary Assay Buffer7.2Commercial Kit (Colorimetric)
Tris-HCl8.0General Protein Binding Assays

Experimental Protocols

Protocol: Spectrophotometric GAPDH Activity Assay

This protocol is for a standard spectrophotometric assay measuring the reduction of NAD+ to NADH at 340 nm.

1. Reagent Preparation:

  • Assay Buffer: 100 mM Triethanolamine (TEA), pH 7.6, containing 10 mM Sodium Arsenate, and 5 mM EDTA. Prepare fresh.

  • NAD+ Solution: 10 mM NAD+ in deionized water. Prepare fresh.

  • Glyceraldehyde-3-Phosphate (G3P) Solution: 20 mM G3P in deionized water. Prepare fresh and keep on ice.

  • Enzyme Solution: Prepare a working solution of your GAPDH-containing sample (e.g., cell lysate) in cold Assay Buffer. The final concentration should be determined empirically to ensure a linear reaction rate.

  • (Optional) this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in the Assay Buffer.

2. Assay Procedure:

  • Set up your reactions in a 96-well UV-transparent plate.

  • For each reaction, add the following to each well:

    • Assay Buffer

    • NAD+ Solution (final concentration typically 0.5 - 2.5 mM)

    • Enzyme Solution

    • (For inhibition assays) this compound solution or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the G3P Solution (final concentration typically 1-5 mM).

  • Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.

  • Measure the absorbance kinetically at 340 nm every 30-60 seconds for 5-10 minutes at a constant temperature (e.g., 25°C or 37°C).

3. Data Analysis:

  • Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the kinetic curve.

  • Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (µmol/min).

  • For inhibition assays, calculate the percent inhibition relative to the vehicle control.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

GAPDH_Signaling_and_Glycolysis cluster_glycolysis Glycolysis cluster_inhibition Inhibition cluster_downstream Downstream Effects Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P F16BP Fructose-1,6-BP F6P->F16BP G3P Glyceraldehyde-3-P F16BP->G3P BPG 1,3-Bisphosphoglycerate G3P->BPG GAPDH GAPDH_enzyme GAPDH Pyruvate Pyruvate BPG->Pyruvate Energy Reduced ATP Production BPG->Energy Metabolism Altered Cellular Metabolism Pyruvate->Metabolism GAPDH_IN_1 This compound GAPDH_IN_1->GAPDH_enzyme Inhibits Activity

Caption: GAPDH catalyzes a key step in glycolysis, which can be targeted by inhibitors like this compound.

Assay_Workflow start Start: Prepare Reagents reagents Assay Buffer, NAD+, G3P, Enzyme, this compound start->reagents plate_prep Add Reagents to 96-well Plate (except G3P) reagents->plate_prep incubation Incubate with this compound (for inhibition assay) plate_prep->incubation initiate Initiate Reaction with G3P incubation->initiate read Kinetic Read at 340 nm initiate->read analyze Analyze Data (Calculate Rate) read->analyze end End: Determine Activity/Inhibition analyze->end

Caption: Experimental workflow for a this compound activity assay.

Troubleshooting_Tree start Low/No GAPDH Activity check_enzyme Is the enzyme active? start->check_enzyme check_reagents Are reagents prepared correctly? check_enzyme->check_reagents Yes solution_enzyme Use fresh enzyme/lysate. Avoid freeze-thaw cycles. check_enzyme->solution_enzyme No check_conditions Are assay conditions optimal? check_reagents->check_conditions Yes solution_reagents Prepare fresh substrate (G3P). Verify reagent concentrations. check_reagents->solution_reagents No solution_conditions Optimize pH (7.2-9.0). Check temperature and wavelength. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low GAPDH activity.

References

Validation & Comparative

Validating the Inhibitory Effect of GAPDH-IN-1 on GAPDH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GAPDH-IN-1, a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), with other known GAPDH inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the relevant biological pathways and experimental workflows.

Comparative Analysis of GAPDH Inhibitors

This compound demonstrates a potent inhibitory effect on GAPDH. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative GAPDH inhibitors, providing a quantitative comparison of their potencies.

InhibitorIC50 Value (µM)Mechanism of ActionNotes
This compound 39.31[1]CovalentForms a covalent adduct with an aspartic acid in the active site.
Koningic Acid (Heptelidic Acid) ~1 - 90[2][3]Irreversible, CovalentA natural product that selectively targets GAPDH. IC50 can vary depending on the assay conditions and cell type.
3-Bromopyruvate <30[4]Alkylating agentA potent inhibitor that can also affect other metabolic enzymes like hexokinase-2 at higher concentrations.
Iodoacetate ~100[1]Alkylating agentA non-specific thiol-reactive compound that inhibits GAPDH by modifying its catalytic cysteine residue.
CGP 3466B maleate -Binds to GAPDHKnown to have neuroprotective effects by binding to GAPDH, though a specific IC50 for enzymatic inhibition is not readily available.

Experimental Validation Protocols

To validate the inhibitory effect of this compound and compare it with other compounds, a series of in vitro and cell-based assays are essential. Below are detailed protocols for key experiments.

GAPDH Enzyme Activity Assay

This assay directly measures the enzymatic activity of GAPDH in the presence and absence of inhibitors.

Principle: The enzymatic activity of GAPDH is determined by monitoring the reduction of NAD+ to NADH, which is accompanied by an increase in absorbance at 340 nm.

Materials:

  • Purified GAPDH enzyme

  • Glyceraldehyde-3-phosphate (G3P) substrate

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)

  • This compound and other inhibitors

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of the GAPDH inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Add a constant amount of purified GAPDH enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of G3P and NAD+ to each well.

  • Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of GAPDH inhibitors on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cultured cells (e.g., HEK293, HeLa)

  • Cell culture medium

  • This compound and other inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the GAPDH inhibitor. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the inhibitor concentration to determine the IC50 value for cytotoxicity.

Western Blot Analysis of GAPDH Expression

This technique is used to confirm the presence and relative amount of GAPDH protein in cell lysates after treatment with an inhibitor, although it does not directly measure enzyme activity.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a specific antibody against GAPDH.

Materials:

  • Cultured cells treated with inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary anti-GAPDH antibody.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system. The intensity of the bands corresponding to GAPDH can be quantified and normalized to a loading control (e.g., β-actin or tubulin) to assess any changes in GAPDH protein levels.

Visualizations

Experimental Workflow for Validating a GAPDH Inhibitor

The following diagram illustrates the typical workflow for validating the inhibitory effect of a compound like this compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation Enzyme_Activity_Assay GAPDH Enzyme Activity Assay IC50_Determination IC50_Determination Enzyme_Activity_Assay->IC50_Determination Quantify Potency Thermal_Shift_Assay Thermal Shift Assay Target_Engagement Target_Engagement Thermal_Shift_Assay->Target_Engagement Confirm Binding Cell_Viability_Assay Cell Viability Assay (MTT) Cytotoxicity_Profile Cytotoxicity_Profile Cell_Viability_Assay->Cytotoxicity_Profile Assess Toxicity Western_Blot Western Blot (GAPDH Levels) Protein_Expression Protein_Expression Western_Blot->Protein_Expression Verify Target Levels Compound GAPDH Inhibitor (e.g., this compound) Compound->Enzyme_Activity_Assay Direct Inhibition Compound->Cell_Viability_Assay Cellular Effect

Caption: Workflow for validating a GAPDH inhibitor.

GAPDH's Role in Glycolysis and Point of Inhibition

This diagram illustrates the central role of GAPDH in the glycolytic pathway and the point at which inhibitors like this compound exert their effect.

glycolysis_pathway cluster_energy Energy Payoff Phase Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P 13BPG 1,3-Bisphosphoglycerate G3P->13BPG GAPDH 3PG 3-Phosphoglycerate 13BPG->3PG 2PG 2-Phosphoglycerate 3PG->2PG PEP Phosphoenolpyruvate 2PG->PEP Pyruvate Pyruvate PEP->Pyruvate Inhibitor This compound & Alternatives Inhibitor->G3P

Caption: GAPDH's role in glycolysis and inhibition point.

References

Glycolysis Inhibition: A Comparative Analysis of 3-Bromopyruvate and Koningic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic targeting of glycolysis in cancer cells remains a pivotal area of therapeutic investigation. Two prominent inhibitors, 3-bromopyruvate (3-BP) and Koningic Acid (KA), have emerged as significant tools in this endeavor. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the appropriate inhibitor for specific research applications.

3-Bromopyruvate, a synthetic alkylating agent, has been extensively studied for its multi-faceted inhibition of cellular metabolism. In contrast, Koningic Acid, a natural product, is recognized for its high specificity towards the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). This comparison delves into their mechanisms of action, inhibitory concentrations, and broader cellular effects to provide a comprehensive overview for the scientific community.

Performance and Specificity: A Head-to-Head Look

Feature3-Bromopyruvate (3-BP)Koningic Acid (KA)
Primary Target(s) Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), Hexokinase II (HK-II), and other mitochondrial proteins.[1][2][3][4]Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[5]
Mechanism of Action Alkylating agent that covalently modifies cysteine residues on target enzymes, leading to irreversible inhibition.Covalently binds to the active site cysteine (C152) of GAPDH, causing irreversible inhibition.
Cellular Uptake Primarily transported into cancer cells via overexpressed monocarboxylate transporters (MCTs), particularly MCT1.Uptake mechanism not as extensively characterized, but its efficacy is dependent on cellular penetration.
Selectivity Shows preferential toxicity to cancer cells due to their high glycolytic rate and MCT expression. However, it has multiple intracellular targets.Highly selective for GAPDH, with proteome-wide studies demonstrating high specificity for the active-site cysteine of GAPDH over other reactive cysteines.
Reported IC50 Values Varies widely depending on the cell line, ranging from <30 µM to over 100 µM. For example, in HCT116 cells, the IC50 for GAPDH inhibition is <30 µM. In breast cancer cell lines, IC50 values for cytotoxicity range from 33 µM to 111.3 µM.IC50 values for cytotoxicity also vary across cell lines, with reported ranges from 1.35 µM to 79.69 µM in thyroid cancer cell lines. In Jurkat cells, ~4 µM KA resulted in 50% inhibition of GAPDH activity.
Effects on Normal Cells Exhibits lower toxicity to normal cells compared to cancer cells, but off-target effects are a concern due to its reactivity.Reported to be a non-selective cytotoxic agent in some contexts, though it is well-tolerated in animal models at therapeutic doses.

Delving into the Mechanisms: How They Disrupt Glycolysis

Both 3-bromopyruvate and Koningic Acid effectively shut down glycolysis, but their approaches differ in terms of their molecular targets.

3-Bromopyruvate: A Multi-pronged Attack

3-BP's mechanism is characterized by its broad reactivity as an alkylating agent. It primarily targets GAPDH, a critical enzyme in the glycolytic pathway. By inhibiting GAPDH, 3-BP causes an accumulation of upstream glycolytic intermediates and a depletion of downstream products, leading to a rapid decrease in ATP production. Furthermore, 3-BP also inhibits Hexokinase II, the first rate-limiting enzyme of glycolysis. This dual inhibition at key regulatory points makes it a potent disruptor of glucose metabolism. Its entry into cancer cells is facilitated by monocarboxylate transporters (MCTs), which are often overexpressed in tumors to export lactate, giving 3-BP a degree of tumor selectivity.

cluster_cell Cancer Cell 3-BP_ext 3-Bromopyruvate MCT MCT1 Transporter 3-BP_ext->MCT Uptake 3-BP_int 3-Bromopyruvate MCT->3-BP_int HK2 Hexokinase II 3-BP_int->HK2 Inhibits GAPDH GAPDH 3-BP_int->GAPDH Inhibits ROS ROS Production 3-BP_int->ROS Induces Glucose Glucose Glucose->HK2 G6P Glucose-6-P HK2->G6P G6P->GAPDH Glycolysis_downstream Downstream Glycolysis & ATP Production GAPDH->Glycolysis_downstream ATP ATP Depletion Glycolysis_downstream->ATP Cell_Death Cell Death ATP->Cell_Death ROS->Cell_Death

Mechanism of 3-Bromopyruvate Action

Koningic Acid: A Highly Specific GAPDH Inhibitor

Koningic Acid stands out for its remarkable specificity for GAPDH. It acts as an irreversible inhibitor by covalently modifying the catalytic cysteine residue in the active site of GAPDH. This targeted inhibition leads to a bottleneck in the glycolytic pathway, resulting in the accumulation of metabolites upstream of GAPDH and a subsequent reduction in ATP synthesis and lactate production. Its high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of GAPDH in cellular processes.

cluster_cell Cancer Cell KA_ext Koningic Acid KA_int Koningic Acid KA_ext->KA_int Cellular Uptake GAPDH GAPDH KA_int->GAPDH Specifically Inhibits Glucose Glucose Glycolysis_upstream Upstream Glycolysis Glucose->Glycolysis_upstream Glycolysis_upstream->GAPDH Glycolysis_downstream Downstream Glycolysis & ATP Production GAPDH->Glycolysis_downstream ATP ATP Depletion Glycolysis_downstream->ATP Cell_Death Cell Death ATP->Cell_Death

Mechanism of Koningic Acid Action

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of key experiments for evaluating the efficacy of these inhibitors.

1. GAPDH Inhibition Assay (In Vitro)

  • Objective: To determine the direct inhibitory effect of the compounds on purified GAPDH enzyme activity.

  • Principle: The enzymatic activity of GAPDH is measured by monitoring the reduction of NAD+ to NADH, which can be detected spectrophotometrically at 340 nm.

  • Procedure:

    • Purified GAPDH is incubated with varying concentrations of the inhibitor (3-BP or KA) for a specified time.

    • The reaction is initiated by adding the substrates, glyceraldehyde-3-phosphate and NAD+.

    • The change in absorbance at 340 nm over time is recorded to determine the reaction rate.

    • The percentage of inhibition is calculated relative to a control without the inhibitor.

    • IC50 values can be determined by plotting inhibition percentage against inhibitor concentration.

2. Cellular Glycolysis Assay (Lactate Production)

  • Objective: To measure the overall effect of the inhibitors on the rate of glycolysis in cultured cells.

  • Principle: The rate of glycolysis is often correlated with the amount of lactate produced and secreted into the cell culture medium.

  • Procedure:

    • Cancer cells are seeded in a multi-well plate and allowed to adhere.

    • Cells are treated with various concentrations of 3-BP or KA for a defined period.

    • The cell culture supernatant is collected.

    • The concentration of lactate in the supernatant is measured using a commercial lactate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.

    • The amount of lactate is normalized to the cell number or total protein content.

3. Cellular ATP Depletion Assay

  • Objective: To quantify the impact of glycolysis inhibition on cellular energy levels.

  • Principle: ATP levels are measured using a luciferase-based assay, where the light produced is proportional to the ATP concentration.

  • Procedure:

    • Cells are plated in a white-walled, clear-bottom multi-well plate suitable for luminescence measurements.

    • After treatment with the inhibitors, a reagent containing luciferase and its substrate, luciferin, is added to the cells.

    • The resulting luminescence is measured using a luminometer.

    • ATP levels in treated cells are compared to those in untreated control cells.

4. Cell Viability/Cytotoxicity Assay

  • Objective: To determine the concentration-dependent effect of the inhibitors on cell survival.

  • Principle: Assays like the MTT or Sulforhodamine B (SRB) assay are used to measure cell viability based on metabolic activity or total protein content, respectively.

  • Procedure (SRB Assay):

    • Cells are seeded in a 96-well plate and treated with a range of inhibitor concentrations.

    • After the incubation period, cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye, which binds to cellular proteins.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is read on a plate reader, and the results are used to calculate the IC50 for cytotoxicity.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of 3-Bromopyruvate and Koningic Acid on cancer cells.

cluster_workflow Comparative Experimental Workflow Start Select Cancer Cell Line Treatment Treat cells with varying concentrations of 3-Bromopyruvate or Koningic Acid Start->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays GAPDH_Assay GAPDH Inhibition Assay (In Vitro or In-Cell) Endpoint_Assays->GAPDH_Assay Glycolysis_Assay Lactate Production Assay Endpoint_Assays->Glycolysis_Assay ATP_Assay Cellular ATP Assay Endpoint_Assays->ATP_Assay Viability_Assay Cell Viability Assay (e.g., SRB) Endpoint_Assays->Viability_Assay Data_Analysis Data Analysis: - Calculate IC50 values - Compare efficacy and potency GAPDH_Assay->Data_Analysis Glycolysis_Assay->Data_Analysis ATP_Assay->Data_Analysis Viability_Assay->Data_Analysis Conclusion Draw Conclusions on Comparative Efficacy Data_Analysis->Conclusion

Workflow for Inhibitor Comparison

Conclusion

Both 3-bromopyruvate and Koningic Acid are potent inhibitors of glycolysis with significant potential in cancer research. The choice between them depends on the specific experimental goals. 3-bromopyruvate's broader mechanism of action, targeting multiple key points in cellular metabolism, may lead to a more profound and rapid depletion of cellular energy. However, this comes at the cost of specificity, with the potential for more off-target effects. Koningic Acid, with its high selectivity for GAPDH, offers a more precise tool for dissecting the roles of this specific enzyme in cancer cell biology and may present a more favorable profile for therapeutic development where target specificity is paramount. Researchers should carefully consider these differences when designing their experiments and interpreting their results.

References

Validating the Specificity of GAPDH-IN-1 for GAPDH: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to ensure the validity of experimental results and the potential for therapeutic development. This guide provides a comprehensive comparison of GAPDH-IN-1, a covalent inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), with other known GAPDH inhibitors. We delve into the available experimental data, highlight its unique mechanism of action, and provide detailed protocols for key validation experiments.

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) is a highly conserved enzyme best known for its canonical role in glycolysis. However, emerging evidence has revealed its involvement in a multitude of non-glycolytic processes, including apoptosis, DNA repair, and membrane trafficking. This functional diversity has made GAPDH an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. The development of specific inhibitors is crucial to dissecting these functions and for advancing drug discovery programs.

This compound is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 μM for its enzymatic activity.[1] What sets this compound apart is its unique mechanism of action. Unlike many GAPDH inhibitors that target the catalytic cysteine residue (Cys152), this compound forms a covalent adduct with an aspartic acid residue (Asp35) in the active site.[1][2] This interaction displaces the essential cofactor NAD+ and subsequently enhances the reactivity of the catalytic cysteine to other probes.[1] While this distinct mechanism suggests a degree of specificity, comprehensive proteome-wide selectivity data for this compound is not yet publicly available. Some analogues of this compound have, however, shown indications of greater selectivity.[2]

Comparison with Alternative GAPDH Inhibitors

To provide a clearer perspective on the specificity of this compound, it is essential to compare it with other well-characterized GAPDH inhibitors.

InhibitorMechanism of ActionReported IC50/PotencySelectivity ProfileKey Features & Caveats
This compound Covalent modification of Asp35 in the active site.IC50 = 39.31 μM (enzymatic activity)Proteome-wide selectivity data not available. Some analogues may be more selective.Unique mechanism targeting an aspartate residue, differing from cysteine-reactive inhibitors.
Heptelidic acid (Koningic acid) Irreversible covalent modification of the catalytic Cys152.Potent, with nanomolar activity reported.Demonstrated high selectivity for GAPDH in proteome-wide studies.Well-validated and selective tool for studying GAPDH.
CGP 3466B maleate Binds to GAPDH, inhibiting its nuclear translocation.Neuroprotective effects observed in the picomolar range.Exhibits no MAO-A or MAO-B inhibiting properties.Primarily characterized for its anti-apoptotic and neuroprotective effects by modulating GAPDH's non-glycolytic functions.
DC-5163 Potent GAPDH inhibitor.IC50 = 176.3 nMSelectively inhibits proliferation of cancer cells over normal cells.Promising anti-cancer agent, but broad proteome-wide selectivity data is not available.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

cluster_glycolysis Glycolysis cluster_inhibition Inhibition Mechanisms Glyceraldehyde-3-Phosphate Glyceraldehyde-3-Phosphate GAPDH GAPDH Glyceraldehyde-3-Phosphate->GAPDH NAD+ -> NADH 1,3-Bisphosphoglycerate 1,3-Bisphosphoglycerate GAPDH->1,3-Bisphosphoglycerate NAD+ -> NADH Nuclear_Translocation Nuclear_Translocation GAPDH->Nuclear_Translocation Non-glycolytic function This compound This compound This compound->GAPDH Covalent bond (Asp35) Heptelidic_acid Heptelidic_acid Heptelidic_acid->GAPDH Covalent bond (Cys152) CGP_3466B CGP_3466B CGP_3466B->Nuclear_Translocation Inhibits Apoptosis Apoptosis Nuclear_Translocation->Apoptosis

Figure 1: GAPDH's role in glycolysis and mechanisms of various inhibitors.

cluster_workflow Specificity Validation Workflow start Start: Select GAPDH Inhibitor enzymatic_assay GAPDH Enzymatic Assay (Determine IC50) start->enzymatic_assay western_blot Western Blot (Confirm target engagement in cells) enzymatic_assay->western_blot cetsa Cellular Thermal Shift Assay (CETSA) (Confirm target engagement in cells) western_blot->cetsa proteomics Chemoproteomics/Activity-Based Protein Profiling (Assess proteome-wide selectivity) cetsa->proteomics conclusion Conclusion: Evaluate Specificity proteomics->conclusion

Figure 2: A logical workflow for validating the specificity of a GAPDH inhibitor.

Experimental Protocols

To aid researchers in validating the specificity of this compound or other inhibitors, we provide detailed methodologies for key experiments.

GAPDH Enzymatic Activity Assay

This assay measures the ability of an inhibitor to block the catalytic activity of GAPDH.

Materials:

  • Purified GAPDH enzyme

  • Glyceraldehyde-3-phosphate (G3P)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 1 mM EDTA)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

  • This compound and other inhibitors

Protocol:

  • Prepare a reaction mixture containing assay buffer, NAD+, and G3P in a 96-well plate.

  • Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding purified GAPDH enzyme to each well.

  • Immediately measure the increase in absorbance at 340 nm over time at a constant temperature (e.g., 25°C). The increase in absorbance corresponds to the production of NADH.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Western Blot Analysis for Target Engagement

This method confirms that the inhibitor engages with GAPDH within a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against GAPDH

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Treat cells with varying concentrations of this compound for a specified time. Include a vehicle control.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A shift in the molecular weight of GAPDH can indicate covalent modification.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.

Materials:

  • Cell line of interest

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Western blot reagents and antibodies

Protocol:

  • Treat intact cells with this compound or vehicle control.

  • Harvest and wash the cells with PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction from the precipitated proteins by centrifugation.

  • Analyze the amount of soluble GAPDH in the supernatant by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble GAPDH as a function of temperature to generate melting curves. A shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.

Conclusion

This compound presents an intriguing tool for studying GAPDH due to its unique mechanism of targeting an aspartate residue. However, the current lack of comprehensive, publicly available selectivity data necessitates careful validation by individual researchers. By employing the rigorous experimental protocols outlined in this guide and comparing its performance with well-characterized inhibitors like Heptelidic acid, the scientific community can build a clearer understanding of the specificity of this compound and its utility in elucidating the multifaceted roles of GAPDH in health and disease.

References

Cross-Validation of GAPDH-IN-1 and Genetic Knockdown in GAPDH Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a multifaceted enzyme central to both cellular metabolism and various signaling pathways. Its dual role in glycolysis and processes like apoptosis has made it a compelling target for therapeutic intervention. This guide provides a comprehensive comparison of two key methods for studying GAPDH function: the chemical inhibitor GAPDH-IN-1 and genetic knockdown techniques. By presenting experimental data, detailed protocols, and visual representations of the underlying biological processes, this guide aims to equip researchers with the necessary information to select the most appropriate method for their specific research questions.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data associated with the use of this compound and genetic knockdown of GAPDH.

Parameter This compound Genetic Knockdown (siRNA) References
Mechanism of Action Covalent adduct formation with Asp35 in the active site, displacing NAD+mRNA degradation leading to reduced protein expression[1]
Enzymatic Activity Inhibition (IC50) 39.31 µMNot applicable; protein level is reduced[1]
Cell Viability (IC50) 50.64 µM (HEK293 cells)Cell growth arrest, increased resistance to some chemotherapies[1][2]
Knockdown Efficiency (mRNA) Not applicableUp to 90-95% reduction[3]
Knockdown Efficiency (Protein) Not applicableDown to 25-40% of control levels
Effect on Glycolysis Inhibition of GAPDH activityMarginal effect on lactate production unless GAPDH activity is severely reduced
Effect on Apoptosis Induces apoptosis (quantitative data not widely available)Can prevent apoptosis in some contexts

Experimental Protocols

Detailed methodologies for both chemical inhibition and genetic knockdown are crucial for reproducible and reliable results.

Protocol 1: Cellular Assay with this compound

This protocol outlines a general procedure for treating cultured cells with this compound and assessing its effects.

Materials:

  • This compound (stock solution typically in DMSO)

  • Cell culture medium appropriate for the cell line

  • 96-well plates

  • Cell line of interest (e.g., HEK293)

  • Reagents for the desired downstream assay (e.g., cell viability assay kit, apoptosis assay kit)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium from a concentrated stock solution. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: Perform the desired assay to assess the effects of this compound.

    • Cell Viability: Use a commercial kit (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

    • Apoptosis: Use an apoptosis assay kit (e.g., Annexin V/PI staining) and analyze by flow cytometry.

    • Glycolysis: Measure lactate production or ATP levels using commercially available kits.

Protocol 2: Genetic Knockdown of GAPDH using siRNA

This protocol provides a general workflow for transiently knocking down GAPDH expression using small interfering RNA (siRNA).

Materials:

  • GAPDH-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Cell line of interest

  • 6-well plates

  • Reagents for downstream analysis (e.g., qRT-PCR, Western blotting)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate one day before transfection to achieve 70-90% confluency on the day of transfection.

  • Transfection Complex Preparation:

    • In one tube, dilute the siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

  • Transfection: Add the transfection complexes dropwise to the cells in fresh serum-free or complete medium.

  • Incubation: Incubate the cells for 4-6 hours at 37°C, then replace the transfection medium with fresh complete medium.

  • Post-Transfection Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.

  • Analysis of Knockdown Efficiency:

    • qRT-PCR: Extract total RNA and perform quantitative real-time PCR to measure GAPDH mRNA levels.

    • Western Blotting: Prepare cell lysates and perform Western blotting to assess GAPDH protein levels.

  • Functional Assays: Perform desired functional assays to investigate the phenotypic consequences of GAPDH knockdown.

Visualizing the Mechanisms: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in studying GAPDH.

GAPDH_Glycolysis_Pathway cluster_inhibition Point of Inhibition Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase F6P Fructose-6-Phosphate G6P->F6P Phosphoglucose Isomerase F16BP Fructose-1,6-Bisphosphate F6P->F16BP Phosphofructokinase G3P Glyceraldehyde-3-Phosphate F16BP->G3P Aldolase DHAP Dihydroxyacetone Phosphate F16BP->DHAP Aldolase BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH DHAP->G3P Triose Phosphate Isomerase P3G 3-Phosphoglycerate BPG13->P3G Phosphoglycerate Kinase P2G 2-Phosphoglycerate P3G->P2G Phosphoglycerate Mutase PEP Phosphoenolpyruvate P2G->PEP Enolase Pyruvate Pyruvate PEP->Pyruvate Pyruvate Kinase

Caption: The central role of GAPDH in the glycolytic pathway.

GAPDH_Apoptosis_Pathway cluster_nucleus Nucleus cluster_mito Mitochondrion Apoptotic_Stimuli Apoptotic Stimuli NO Nitric Oxide Apoptotic_Stimuli->NO GAPDH_cyto Cytosolic GAPDH NO->GAPDH_cyto S-nitrosylation S_nitrosylated_GAPDH S-nitrosylated GAPDH Siah1 Siah1 S_nitrosylated_GAPDH->Siah1 Binds GAPDH_Siah1_complex GAPDH-Siah1 Complex Nucleus Nucleus GAPDH_Siah1_complex->Nucleus Translocation p53 p53 Mitochondrion Mitochondrion p53->Mitochondrion Translocation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: GAPDH's involvement in the apoptosis signaling cascade.

Experimental_Workflow cluster_chemical Chemical Inhibition (this compound) cluster_genetic Genetic Knockdown (siRNA) Cell_Culture_C Cell Culture Treatment Treat with this compound Cell_Culture_C->Treatment Incubation_C Incubation Treatment->Incubation_C Analysis_C Functional Analysis (Viability, Apoptosis, Glycolysis) Incubation_C->Analysis_C Cell_Culture_G Cell Culture Transfection Transfect with siRNA Cell_Culture_G->Transfection Incubation_G Incubation Transfection->Incubation_G Validation Validate Knockdown (qRT-PCR, Western Blot) Incubation_G->Validation Analysis_G Functional Analysis (Viability, Apoptosis, Glycolysis) Validation->Analysis_G

Caption: Comparative experimental workflows for studying GAPDH.

Conclusion

Both this compound and genetic knockdown are valuable tools for dissecting the complex roles of GAPDH. This compound offers a rapid and dose-dependent method to inhibit the enzyme's catalytic activity, making it suitable for acute studies and for exploring the immediate consequences of enzymatic inhibition. However, the potential for off-target effects should always be considered.

Genetic knockdown, particularly with siRNA, provides a more specific approach to reduce the total cellular pool of GAPDH protein, allowing for the investigation of both its catalytic and non-catalytic functions over a longer duration. While highly specific, the efficiency of knockdown can vary, and compensatory mechanisms may be activated in response to the sustained loss of the protein.

The choice between these two powerful techniques will ultimately depend on the specific research question, the experimental system, and the desired level of temporal and mechanistic resolution. For a comprehensive understanding of GAPDH's function, a cross-validation approach, employing both chemical inhibition and genetic knockdown, is highly recommended. This dual strategy allows researchers to corroborate their findings and gain deeper insights into the intricate biology of this essential protein.

References

A Head-to-Head Comparison: GAPDH-IN-1 Versus siRNA-Mediated GAPDH Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted reduction of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) expression or activity is a valuable tool for studying its multifaceted roles in cellular processes beyond glycolysis, including apoptosis, DNA repair, and viral replication. This guide provides an objective comparison of two distinct methods for achieving this: the small molecule inhibitor GAPDH-IN-1 and siRNA-mediated gene silencing.

This comparison guide delves into the mechanisms of action, efficacy, potential off-target effects, and experimental considerations for both approaches. Quantitative data is presented in structured tables for easy comparison, and detailed experimental protocols are provided for key methodologies.

At a Glance: this compound vs. GAPDH siRNA

FeatureThis compoundsiRNA-mediated GAPDH Silencing
Mechanism of Action Small molecule inhibitor that covalently binds to GAPDH, leading to its inactivation.Post-transcriptional gene silencing by guiding the degradation of GAPDH mRNA.
Target Level Protein (enzymatic activity)mRNA
Mode of Action Inhibition of functionReduction of expression
Reversibility Potentially reversible depending on the covalent bond and cellular processes.Reversible as the siRNA is degraded and diluted with cell division.
Delivery Direct addition to cell culture media.Requires a transfection agent or viral vector to enter cells.
Onset of Effect Rapid, dependent on cell permeability and binding kinetics.Slower, requires time for mRNA degradation and protein turnover (typically 24-72 hours).
Duration of Effect Dependent on compound stability and cellular clearance.Transient, typically lasting for several days depending on cell type and division rate.

Mechanism of Action

This compound: Direct Protein Inhibition

This compound is a small molecule that directly targets the GAPDH protein. It acts as a covalent inhibitor, forming a stable bond with the enzyme, which leads to its inactivation. This inhibition prevents GAPDH from carrying out its enzymatic function in the glycolytic pathway and may also disrupt its non-glycolytic roles that depend on its protein structure and interactions.

Mechanism of this compound This compound This compound Active GAPDH Protein Active GAPDH Protein This compound->Active GAPDH Protein Covalent Binding Inactive GAPDH Protein Inactive GAPDH Protein Active GAPDH Protein->Inactive GAPDH Protein Glycolysis & Other Functions Glycolysis & Other Functions Active GAPDH Protein->Glycolysis & Other Functions Inactive GAPDH Protein->Glycolysis & Other Functions Blocked Inhibition Inhibition

Mechanism of this compound Inhibition
siRNA-mediated Silencing: Targeting the Message

Small interfering RNA (siRNA) is a biological tool that operates at the post-transcriptional level. A synthetic double-stranded RNA molecule, designed to be complementary to the GAPDH mRNA sequence, is introduced into the cell. Inside the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and cleave the target GAPDH mRNA, leading to its degradation and preventing the synthesis of the GAPDH protein.

Mechanism of siRNA-mediated GAPDH Silencing cluster_cell Cell siRNA siRNA RISC RISC siRNA->RISC Incorporation Active RISC Active RISC RISC->Active RISC GAPDH mRNA GAPDH mRNA Active RISC->GAPDH mRNA Binding & Cleavage Degraded mRNA Degraded mRNA GAPDH mRNA->Degraded mRNA GAPDH Protein GAPDH Protein GAPDH mRNA->GAPDH Protein Translation No Protein Synthesis No Protein Synthesis Degraded mRNA->No Protein Synthesis

Mechanism of siRNA-mediated GAPDH Silencing

Quantitative Performance Comparison

Direct comparative studies under identical experimental conditions are limited. The following tables summarize available data from separate studies to provide an estimate of their respective potencies and efficacies.

Table 1: Potency and Efficacy of this compound
ParameterCell LineValueReference
IC50 (Enzymatic Activity) HEK293 cell lysates39.31 µM[1]
IC50 (Cell Viability) HEK293 cells50.64 µM[1]
Table 2: Efficacy of siRNA-mediated GAPDH Silencing
Cell LinesiRNA ConcentrationKnockdown Efficiency (mRNA level)Reference
HeLa100 nM~97%[2]
A549, HCT116, HEK293Dose-dependentSignificant inhibition[3]
Primary rat aortic endothelial cellsNot specified>70%[4]
HEK2931 nM~90%
HeLa1 nM and 10 nM~90%

Off-Target Effects

A critical consideration for any targeted molecular intervention is the potential for off-target effects.

This compound: There is currently limited publicly available data from systematic off-target profiling studies for this compound, such as kinome-wide screening or proteomic analyses. As with any small molecule inhibitor, off-target effects are a possibility and should be empirically evaluated in the experimental system of interest.

siRNA-mediated Silencing: The off-target effects of siRNAs are better characterized and are primarily attributed to two mechanisms:

  • MicroRNA-like effects: The seed region (nucleotides 2-8) of the siRNA can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their translational repression or degradation. These effects are a major source of off-target gene silencing.

  • Immune stimulation: Depending on the sequence and delivery method, siRNAs can trigger innate immune responses.

The extent of off-target effects with siRNA is concentration-dependent, with lower concentrations generally leading to fewer off-target events. The use of multiple siRNAs targeting different regions of the same mRNA can help to mitigate off-target effects by ensuring that the observed phenotype is not the result of a single off-target interaction.

Experimental Protocols

Experimental Workflow: A Comparative Overview

Comparative Experimental Workflow cluster_GAPDH_IN1 This compound cluster_siRNA siRNA Silencing A1 Prepare this compound Stock Solution A2 Treat Cells with this compound A1->A2 A3 Incubate (e.g., 4-24 hours) A2->A3 A4 Harvest Cells/Lysate A3->A4 A5 Measure GAPDH Activity/Protein Level A4->A5 B1 Prepare siRNA-Transfection Reagent Complex B2 Transfect Cells B1->B2 B3 Incubate (e.g., 24-72 hours) B2->B3 B4 Harvest Cells/Lysate B3->B4 B5 Measure GAPDH mRNA/Protein Level B4->B5

Comparative Experimental Workflow
Protocol 1: Inhibition of GAPDH Activity using this compound

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein concentration assay kit (e.g., BCA assay)

  • GAPDH activity assay kit

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store at -20°C.

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Treatment: Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to the cells.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay or a similar method.

  • GAPDH Activity Assay: Measure the enzymatic activity of GAPDH in the cell lysates using a commercially available GAPDH activity assay kit, following the manufacturer's instructions. Normalize the activity to the total protein concentration.

Protocol 2: siRNA-mediated Silencing of GAPDH

Materials:

  • GAPDH-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium (or similar)

  • Cell line of interest

  • Complete cell culture medium

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for GAPDH and a reference gene (e.g., ACTB, B2M)

  • Cell lysis buffer

  • Antibodies for Western blotting (anti-GAPDH and a loading control)

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free complete medium so that they will be 30-50% confluent at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well to be transfected, dilute the GAPDH siRNA or control siRNA in Opti-MEM™ I medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ I medium.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time depends on the cell type and the turnover rate of the GAPDH protein.

  • Analysis of Knockdown:

    • Quantitative Real-Time PCR (qRT-PCR) for mRNA levels:

      • After 24-48 hours, harvest the cells and extract total RNA using an RNA extraction kit.

      • Synthesize cDNA from the RNA using a reverse transcription kit.

      • Perform qRT-PCR using primers for GAPDH and a stable reference gene.

      • Calculate the relative expression of GAPDH mRNA using the ΔΔCt method.

    • Western Blotting for protein levels:

      • After 48-72 hours, lyse the cells as described in Protocol 1.

      • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

      • Probe the membrane with a primary antibody against GAPDH and a loading control antibody.

      • Use a secondary antibody for detection and quantify the band intensities to determine the extent of protein knockdown.

Conclusion

Both this compound and siRNA-mediated silencing are effective methods for reducing the functional output of GAPDH, but they operate through fundamentally different mechanisms and present distinct advantages and disadvantages.

  • This compound offers a rapid and direct way to inhibit GAPDH enzymatic activity. Its ease of use makes it suitable for acute studies and for investigating the immediate consequences of enzymatic inhibition. However, the potential for off-target effects needs to be carefully considered and evaluated.

  • siRNA-mediated silencing provides a highly specific method to reduce the total cellular level of GAPDH protein by targeting its mRNA. This approach is ideal for studying the consequences of long-term protein depletion. While off-target effects are a known concern, they can be mitigated through careful experimental design, including the use of low siRNA concentrations and multiple siRNA sequences.

References

A Comparative Analysis of Covalent GAPDH Inhibitors: Mechanisms, Potency, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a critical therapeutic target due to its multifaceted role in both glycolysis and various non-glycolytic processes, including apoptosis and DNA repair.[1] The development of covalent inhibitors targeting GAPDH offers a promising avenue for therapeutic intervention in diseases such as cancer and neurodegenerative disorders, where GAPDH activity is often dysregulated.[2][3] This guide provides a comparative overview of different classes of covalent GAPDH inhibitors, supported by quantitative binding data, detailed experimental protocols, and a visualization of a key signaling pathway affected by GAPDH inhibition.

Quantitative Comparison of Covalent GAPDH Inhibitors

The potency of covalent inhibitors is most accurately described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of irreversible inactivation (k_inact).[4] The table below summarizes the available kinetic data for several prominent covalent GAPDH inhibitors.

Inhibitor ClassSpecific InhibitorTarget Residuek_inact (min⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)Source
Natural Products Koningic Acid (KA)Cys1521.446.3~3800[5]
α,β-Unsaturated Xenobiotics AcroleinCys--297
Methyl Vinyl Ketone (MVK)Cys--128
Acrylonitrile (AN)Cys--9.2
Alkylating Agents 3-Bromopyruvate (3-BP)CysN/AN/APotent inhibitor, specific k_inact/K_I not readily available
Iodoacetamide (IAA)CysN/AN/AWell-known irreversible inhibitor, specific k_inact/K_I not readily available

Experimental Protocols

Accurate characterization of covalent inhibitors requires robust experimental methodologies. Below are detailed protocols for key assays used to evaluate the binding and activity of GAPDH inhibitors.

Determination of k_inact and K_I for Covalent Inhibitors

This protocol is adapted from methods used to characterize irreversible enzyme inhibitors.

Objective: To determine the kinetic parameters of covalent inhibition.

Materials:

  • Purified recombinant human GAPDH

  • GAPDH inhibitor of interest

  • GAPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM EDTA)

  • Glyceraldehyde-3-phosphate (G3P)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • 96-well microplate reader

Procedure:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing GAPDH Assay Buffer, NAD⁺, and G3P in a 96-well plate.

    • Initiate the reaction by adding a small volume of purified GAPDH.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the reduction of NAD⁺ to NADH. The initial linear rate of this reaction is proportional to the GAPDH activity.

  • Determination of k_obs:

    • Pre-incubate purified GAPDH with various concentrations of the covalent inhibitor for different time intervals.

    • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the reaction mixture from step 1 to measure the remaining GAPDH activity.

    • Plot the natural log of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The negative slope of this line gives the observed rate of inactivation (k_obs).

  • Calculation of k_inact and K_I:

    • Plot the calculated k_obs values against the corresponding inhibitor concentrations.

    • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = (k_inact * [I]) / (K_I + [I]) , where [I] is the inhibitor concentration.

    • The maximal value of k_obs at saturating inhibitor concentrations represents k_inact, and the inhibitor concentration at which k_obs is half of k_inact represents K_I.

Mass Spectrometry for Identification of Covalent Binding Site

This protocol outlines a general workflow for identifying the amino acid residue modified by a covalent inhibitor.

Objective: To determine the specific amino acid residue on GAPDH that is covalently modified by an inhibitor.

Materials:

  • Purified recombinant human GAPDH

  • Covalent inhibitor of interest

  • Denaturing and reducing agents (e.g., urea, dithiothreitol (DTT))

  • Alkylating agent (e.g., iodoacetamide)

  • Protease (e.g., trypsin)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Inhibitor Labeling:

    • Incubate purified GAPDH with a molar excess of the covalent inhibitor to ensure complete labeling.

    • As a control, incubate GAPDH under the same conditions without the inhibitor.

  • Protein Denaturation, Reduction, and Alkylation:

    • Denature the protein samples (both labeled and control) using a strong denaturant like urea.

    • Reduce the disulfide bonds within the protein using DTT.

    • Alkylate the free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion:

    • Digest the protein into smaller peptides using a specific protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography based on their hydrophobicity.

    • Analyze the separated peptides by tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides.

    • Select peptides of interest (specifically, those with a mass shift corresponding to the inhibitor's molecular weight in the labeled sample) for fragmentation.

    • The second mass spectrometer (MS2) analyzes the fragment ions, providing sequence information for the peptide.

  • Data Analysis:

    • Compare the MS/MS spectra of the labeled and control samples.

    • Identify the peptide that shows a mass increase equal to the mass of the inhibitor.

    • The fragmentation pattern of this peptide in the MS2 spectrum will reveal the specific amino acid residue to which the inhibitor is attached.

Visualizing the Impact of GAPDH Inhibition: A Signaling Pathway

Inhibition of GAPDH's glycolytic function can lead to a depletion of cellular ATP, which can trigger apoptosis. Furthermore, post-translational modifications of GAPDH, such as S-nitrosylation, can induce its translocation to the nucleus, where it interacts with Siah1, an E3 ubiquitin ligase, to initiate apoptosis. The following diagram illustrates this pro-apoptotic signaling pathway.

GAPDH_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GAPDH GAPDH Glycolysis Glycolysis GAPDH->Glycolysis GAPDH_Siah1_complex GAPDH-Siah1 Complex GAPDH->GAPDH_Siah1_complex Translocation with Siah1 Inhibitor Covalent Inhibitor Inhibitor->GAPDH Inhibition NO Nitric Oxide (NO) NO->GAPDH S-nitrosylation Siah1_cyto Siah1 ATP ATP Depletion Glycolysis->ATP Leads to Apoptosis Apoptosis ATP->Apoptosis Degradation Protein Degradation GAPDH_Siah1_complex->Degradation Promotes NuclearProteins Nuclear Proteins NuclearProteins->Degradation Degradation->Apoptosis

Caption: GAPDH-mediated apoptosis signaling pathway.

This guide provides a foundational understanding of the comparative analysis of covalent GAPDH inhibitors. Further research into the selectivity and off-target effects of these compounds is crucial for their successful development as therapeutic agents.

References

Assessing the Advantages of GAPDH-IN-1 Over Other Small Molecule Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has emerged as a compelling therapeutic target due to its central role in glycolysis and its involvement in various non-glycolytic processes, including apoptosis and DNA repair. The dysregulation of GAPDH is implicated in numerous diseases, particularly cancer, where its overexpression is linked to the Warburg effect. This guide provides a comparative analysis of GAPDH-IN-1, a covalent inhibitor of GAPDH, against other well-known small molecule inhibitors, offering insights into its potential advantages based on available experimental data.

Overview of GAPDH Inhibition

GAPDH catalyzes the sixth step of glycolysis, the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. Its inhibition disrupts the glycolytic pathway, leading to a reduction in ATP production, which can be particularly detrimental to cancer cells that rely heavily on glycolysis for energy. Small molecule inhibitors of GAPDH primarily target the enzyme's active site, often forming a covalent bond with the catalytic cysteine residue (Cys152).

Comparative Analysis of GAPDH Inhibitors

While a direct head-to-head study comprehensively comparing the selectivity and efficacy of all available GAPDH inhibitors is not yet published, we can draw comparisons based on existing data for individual compounds. This section and the subsequent table summarize the key characteristics of this compound and other notable inhibitors.

This compound is a covalent inhibitor of GAPDH with a reported IC50 of 39.31 µM. Its mechanism of action involves the formation of a covalent bond, leading to irreversible inhibition of the enzyme. Studies have shown that it reduces the viability of cells and impacts glucose metabolism in a concentration-dependent manner. A significant advantage of covalent inhibitors can be prolonged target engagement and increased potency. However, a detailed public selectivity profile for this compound against other cellular targets is not currently available, which is a critical factor in assessing its overall therapeutic potential and potential for off-target effects.

Koningic Acid (Heptelidic Acid) is a natural product and a highly potent and selective irreversible inhibitor of GAPDH. It also targets the active site cysteine. Its high selectivity is a major advantage, reducing the likelihood of off-target effects. IC50 values for Koningic acid are often in the nanomolar to low micromolar range, indicating high potency.

3-Bromopyruvate (3-BP) is an alkylating agent that inhibits several glycolytic enzymes, including GAPDH. While it has shown potent anti-cancer effects by inducing significant ATP depletion and apoptosis, its lack of specificity is a major drawback, leading to potential toxicity.

Iodoacetate (IA) is another classic, irreversible inhibitor of GAPDH that acts by alkylating the catalytic cysteine. However, it is a relatively non-specific reagent and can react with other cellular thiols, notably affecting glutathione metabolism, which can lead to broader cellular toxicity.

Other inhibitors like Carbenoxolone , (-)-Epigallocatechin Gallate (EGCG) , and CGP 3466B maleate have also been reported to inhibit GAPDH, but their mechanisms and selectivity profiles are less characterized in direct comparison to the aforementioned covalent inhibitors.

Quantitative Comparison of GAPDH Inhibitors

The following table summarizes the available quantitative data for various GAPDH inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions, cell lines used, and the source of the enzyme.

InhibitorIC50 ValueMechanism of ActionKey Characteristics
This compound 39.31 µMCovalent, IrreversibleReduces cell viability and glucose metabolism. Selectivity profile not widely published.
Koningic Acid nM to low µM rangeCovalent, IrreversibleHighly potent and selective natural product.
3-Bromopyruvate µM rangeAlkylating agent, IrreversiblePotent but non-specific, inhibits multiple glycolytic enzymes.
Iodoacetate µM rangeAlkylating agent, IrreversibleNon-specific thiol-reactive agent, affects glutathione metabolism.

Signaling Pathways and Experimental Workflows

To visualize the context of GAPDH inhibition and the process of evaluating inhibitors, the following diagrams are provided.

GAPDH_Pathway Inhibition of Glycolysis by Small Molecules cluster_inhibitors Small Molecule Inhibitors Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP G3P Glyceraldehyde-3-Phosphate F16BP->G3P BPG13 1,3-Bisphosphoglycerate G3P->BPG13 GAPDH Pyruvate Pyruvate BPG13->Pyruvate ATP_out ATP Pyruvate->ATP_out GAPDH_IN_1 This compound GAPDH_IN_1->G3P Koningic_Acid Koningic Acid Koningic_Acid->G3P Bromopyruvate 3-Bromopyruvate Bromopyruvate->G3P Iodoacetate Iodoacetate Iodoacetate->G3P Experimental_Workflow Workflow for Characterizing GAPDH Inhibitors cluster_screening Primary Screening cluster_cellular Cellular Characterization cluster_selectivity Selectivity & Mechanism cluster_invivo In Vivo Validation Enzyme_Assay GAPDH Enzymatic Activity Assay Viability_Assay Cell Viability Assay (MTT, CCK-8) Enzyme_Assay->Viability_Assay Metabolism_Assay Glucose Uptake & Lactate Production Viability_Assay->Metabolism_Assay Selectivity_Profiling Selectivity Profiling (e.g., Kinase Panel) Metabolism_Assay->Selectivity_Profiling Target_Engagement Target Engagement Assay Selectivity_Profiling->Target_Engagement Animal_Model Animal Model Studies Target_Engagement->Animal_Model

Safety Operating Guide

Proper Disposal of GAPDH-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The fundamental principle for the disposal of a research chemical like GAPDH-IN-1, whose toxicological properties are not well-characterized, is to treat it as hazardous waste.[2] This precautionary approach minimizes potential risks to personnel and the environment.

Waste Categorization and Handling

All waste generated from experiments involving this compound must be segregated at the point of generation to ensure safe and compliant disposal.[1] The following table outlines the primary waste streams and their appropriate handling procedures.

Waste StreamDescriptionRecommended ContainerDisposal Notes
Unused/Expired this compound Pure, solid this compound compound that is no longer needed or has passed its expiration date.Original, clearly labeled manufacturer's container or a sealed, labeled hazardous solid waste container.This is considered a P- or U-list waste if the chemical is unused. The container must be clearly labeled as "Hazardous Waste" with the full chemical name.[3]
Contaminated Solid Waste Items grossly contaminated with this compound, such as weigh boats, pipette tips, gloves, and bench paper.Lined, sealed hazardous solid waste container clearly labeled "Hazardous Waste" and listing this compound as a contaminant.Do not dispose of this waste in regular or biohazardous trash.
Liquid Waste (Organic) Solutions of this compound dissolved in organic solvents (e.g., DMSO, ethanol).Sealable, chemically compatible container (e.g., plastic or glass bottle) designated for flammable or organic waste.The container must be labeled "Hazardous Waste" and list all chemical constituents, including the solvent and this compound, with their approximate concentrations. Do not mix with aqueous or other incompatible waste streams.
Liquid Waste (Aqueous) Aqueous buffers or solutions containing this compound.Sealable, chemically compatible container for aqueous hazardous waste.Label as "Hazardous Waste" and list all components. The first rinse of chemically contaminated glassware should be collected as hazardous waste.
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Puncture-resistant, sealed sharps container labeled "Hazardous Waste - Sharps".Do not place sharps in regular solid or liquid waste containers.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of waste containing this compound.

  • Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn, including a lab coat, safety glasses or goggles, and chemically resistant gloves.

  • Waste Segregation: At the start of your experiment, prepare designated and clearly labeled hazardous waste containers for each anticipated waste stream (solid, organic liquid, aqueous liquid, sharps).

  • Labeling: As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name(s) of the contents (no abbreviations)

    • The approximate percentage or concentration of each component

    • The date of waste accumulation initiation

    • The laboratory, room number, and responsible researcher's name

  • Container Management: Keep all waste containers securely closed except when adding waste. Store containers in a designated satellite accumulation area within the laboratory, ensuring they are in secondary containment to prevent spills.

  • Final Disposal: Once a waste container is full, or in accordance with your institution's policies (e.g., within a specific timeframe), arrange for pickup by your EHS department or a licensed hazardous waste contractor. Never dispose of chemical waste down the sink or in the regular trash.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.

GAPDH_IN_1_Disposal_Workflow start Experiment with This compound waste_generated Waste Generated start->waste_generated is_solid Solid? waste_generated->is_solid  Categorize   is_liquid Liquid? is_solid->is_liquid No solid_waste Solid Waste Container (Contaminated Labware, Unused Compound) is_solid->solid_waste Yes is_sharp Sharp? is_liquid->is_sharp No liquid_waste_organic Organic Liquid Waste Container is_liquid->liquid_waste_organic liquid_waste_aqueous Aqueous Liquid Waste Container is_liquid->liquid_waste_aqueous Yes (Aqueous) sharps_waste Sharps Waste Container is_sharp->sharps_waste Yes ehs_pickup Arrange for EHS Pickup solid_waste->ehs_pickup liquid_waste_organic->ehs_pickup liquid_waste_aqueous->ehs_pickup sharps_waste->ehs_pickup

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.